Nisoxetine hydrochloride, (-)-
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
114446-54-7 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
LCEURBZEQJZUPV-RSAXXLAASA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Nisoxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nisoxetine (B1678948) hydrochloride is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been instrumental as a research tool for elucidating the role of the noradrenergic system in various physiological and pathological processes. This document provides a comprehensive overview of the core mechanism of action of nisoxetine, its binding characteristics, and the experimental methodologies used to characterize its pharmacological profile.
Core Mechanism of Action: Selective Inhibition of the Norepinephrine Transporter (NET)
The primary mechanism of action of nisoxetine hydrochloride is the high-affinity, selective inhibition of the norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters. The NET is an integral membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby terminating noradrenergic neurotransmission.
By binding to the NET, nisoxetine blocks this reuptake process. This leads to an increased concentration and prolonged residence time of norepinephrine in the synaptic cleft, resulting in enhanced and sustained activation of both presynaptic and postsynaptic adrenergic receptors. This potentiation of noradrenergic signaling is the fundamental basis of nisoxetine's pharmacological effects.
Signaling Pathway
The signaling pathway affected by nisoxetine is direct and focused on the modulation of norepinephrine levels. The process can be visualized as follows:
Nisoxetine Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has played a pivotal role in neuropharmacological research. Though initially investigated as an antidepressant, its high affinity and selectivity for the norepinephrine transporter (NET) have established it as a critical tool for studying the noradrenergic system. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to nisoxetine hydrochloride. Quantitative data are summarized for comparative analysis, and detailed methodologies for its synthesis and characterization are presented.
Discovery and Historical Context
Nisoxetine, with the developmental code name LY-94939, was first synthesized in the early 1970s at the research laboratories of Eli Lilly and Company.[1] The discovery emerged from a research program aimed at developing antidepressants with a more favorable side-effect profile than the tricyclic antidepressants (TCAs) available at the time. The program was initiated by medicinal chemist Bryan B. Molloy and pharmacologist Robert Rathbun.[1]
The scientific rationale was rooted in the monoamine hypothesis of depression, which posited that deficits in neurotransmitters like norepinephrine and serotonin (B10506) were key etiological factors. The researchers at Lilly explored a series of phenoxyphenylpropylamines, leading to the identification of nisoxetine as a potent and selective inhibitor of norepinephrine reuptake.[1] Preclinical studies in the mid-1970s confirmed its efficacy in blocking norepinephrine uptake in brain synaptosomes with minimal activity at serotonin or dopamine (B1211576) transporters.[1] Despite promising preclinical data, nisoxetine was never marketed as an antidepressant. The research program that spawned nisoxetine also led to the discovery of fluoxetine (B1211875) (Prozac®), a selective serotonin reuptake inhibitor (SSRI), which ultimately became a blockbuster drug.[1]
Physicochemical Properties
Nisoxetine hydrochloride is the hydrochloride salt of nisoxetine. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (RS)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine hydrochloride |
| Molecular Formula | C₁₇H₂₂ClNO₂ |
| Molecular Weight | 307.82 g/mol |
| CAS Number | 57754-86-6 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water (up to 100 mM) and ethanol |
| Melting Point | Data not consistently available |
Synthesis of Nisoxetine Hydrochloride
Chemoenzymatic Synthesis
This method utilizes a lipase-catalyzed resolution of a key intermediate to achieve enantioselectivity.
Logical Flow of Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of nisoxetine hydrochloride.
Experimental Protocol: Chemoenzymatic Synthesis
-
Enzymatic Resolution of 3-chloro-1-phenylpropan-1-ol:
-
Dissolve racemic 3-chloro-1-phenylpropan-1-ol in an organic solvent (e.g., hexane).
-
Add vinyl butanoate as the acyl donor.
-
Introduce immobilized lipase B from Candida antarctica (CAL-B) as the biocatalyst.
-
Incubate the mixture with agitation at a controlled temperature (e.g., 30°C) and monitor the reaction progress until approximately 50% conversion is achieved.
-
Separate the enzyme by filtration.
-
The unreacted (S)-3-chloro-1-phenylpropan-1-ol and the product, (R)-3-chloro-1-phenylpropyl butanoate, can be separated by chromatography. The (R)-butanoate can be hydrolyzed to obtain (R)-3-chloro-1-phenylpropan-1-ol.
-
-
Williamson Ether Synthesis:
-
To a solution of (S)-3-chloro-1-phenylpropan-1-ol and guaiacol (2-methoxyphenol) in a suitable aprotic solvent (e.g., anhydrous THF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting 3-(2-methoxyphenoxy)-1-phenylpropan-1-ol by column chromatography.
-
-
Mesylation of the Alcohol:
-
Dissolve the 3-(2-methoxyphenoxy)-1-phenylpropan-1-ol in a chlorinated solvent (e.g., dichloromethane) and cool to 0°C.
-
Add a tertiary amine base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C for a few hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure to yield 3-(2-methoxyphenoxy)-1-phenylpropyl methanesulfonate.
-
-
Amination:
-
Dissolve the methanesulfonate intermediate in an appropriate solvent (e.g., ethanol) in a sealed reaction vessel.
-
Add an excess of aqueous methylamine solution.
-
Heat the mixture at an elevated temperature (e.g., 130°C) for several hours.
-
After cooling, concentrate the reaction mixture and purify the crude product by column chromatography to obtain nisoxetine free base.
-
-
Salt Formation:
-
Dissolve the purified nisoxetine free base in a suitable solvent (e.g., diethyl ether).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).
-
The nisoxetine hydrochloride will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
Mechanism of Action and Signaling Pathway
Nisoxetine exerts its pharmacological effects by selectively inhibiting the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This is achieved by binding with high affinity to the norepinephrine transporter (NET). The inhibition of NET leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.
Norepinephrine Reuptake Inhibition by Nisoxetine
References
(-)-Nisoxetine Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Nisoxetine hydrochloride, the (S)-enantiomer of nisoxetine (B1678948), is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI). Originally investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET). Its high affinity and selectivity for the NET make it an invaluable pharmacological agent for neuroscience research, particularly in studies related to mood disorders, cognitive function, and neurochemical pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for (-)-Nisoxetine hydrochloride, intended for professionals in research and drug development.
Chemical Structure and Identification
(-)-Nisoxetine is a secondary amino compound belonging to the class of phenoxyphenylpropylamines. The hydrochloride salt is the commonly used form in research settings.
IUPAC Name: (3S)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride
Stereochemistry: As the levorotatory isomer, (-)-Nisoxetine corresponds to the (S)-enantiomer. It is important to note that the (R)-isomer has been shown to possess approximately 20 times greater affinity for the norepinephrine transporter (NET) than the (S)-isomer.[1] Much of the commercially available nisoxetine is a racemic mixture.
| Identifier | Value |
| CAS Number | 114446-54-7 |
| Molecular Formula | C₁₇H₂₂ClNO₂ |
| Canonical SMILES | CNCC--INVALID-LINK--OC2=CC=CC=C2OC.Cl |
| InChI Key | LCEURBZEQJZUPV-GFCCVEGCSA-N |
Physicochemical Properties
The following table summarizes the key physicochemical properties of (-)-Nisoxetine hydrochloride. Data for the more common racemic (±)-nisoxetine hydrochloride is also included for comparison where available.
| Property | Value | Reference |
| Molecular Weight | 307.82 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | Data not available in cited literature | |
| Solubility | Water: 20 mg/mL; Soluble to 100 mMEthanol: 50 mg/mLDMSO: 45 mg/mL (Sonication recommended) | [2][5][6][7] |
| Purity (Typical) | ≥98% (HPLC) | [2][3] |
Spectroscopic and Chromatographic Data
Accurate characterization of (-)-Nisoxetine hydrochloride is essential for its use in research. Below are spectroscopic data and a representative analytical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following chemical shifts have been reported for the free base of (S)-Nisoxetine.[8] The hydrochloride salt would exhibit shifts, particularly for protons near the amine group.
Table 1: ¹H and ¹³C NMR Data for (S)-Nisoxetine (Free Base) [8]
| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |
| 7.20-7.45 (m) | Phenyl Protons | 141.0 | Phenyl C-1 |
| 6.80-7.00 (m) | o-methoxyphenoxy Protons | 128.8 | Phenyl C-2, C-6 |
| 5.25 (dd) | CH-O | 128.1 | Phenyl C-3, C-5 |
| 3.82 (s) | OCH₃ | 127.8 | Phenyl C-4 |
| 2.70 (t) | CH₂-N | 150.2 | o-methoxyphenoxy C-1 |
| 2.40 (s) | N-CH₃ | 147.4 | o-methoxyphenoxy C-2 |
| 2.15 (m) | CH₂-CH₂-N | 121.8 | o-methoxyphenoxy C-3 |
| 120.7 | o-methoxyphenoxy C-4 | ||
| 116.6 | o-methoxyphenoxy C-5 | ||
| 112.0 | o-methoxyphenoxy C-6 | ||
| 78.0 | CH-O | ||
| 55.9 | OCH₃ | ||
| 48.1 | CH₂-N | ||
| 36.8 | N-CH₃ | ||
| 35.2 | CH₂-CH₂-N |
Note: Spectra were reported in a synthesis paper without specifying solvent or frequency. A certificate of analysis for the hydrochloride salt confirms the ¹H NMR spectrum is consistent with the structure.[4]
Mass Spectrometry (MS)
LC-MS analysis provides confirmation of the molecular weight and fragmentation pattern.
-
Method: Electrospray Ionization (ESI), Positive Mode
-
Precursor Ion [M+H]⁺: 272.164 m/z[9]
-
Major Fragment Ions (HCD): 148.11, 209.36, 53.54 m/z[9]
Infrared (IR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for determining the purity and concentration of (-)-Nisoxetine hydrochloride. While a specific validated method for nisoxetine was not found in the searched literature, the following protocol, developed for the structurally related compound fluoxetine (B1211875) hydrochloride, serves as a representative example.
Table 2: Representative RP-HPLC Method for Analysis
| Parameter | Condition |
| Column | Zorbax eclipse plus-C8 (250x4.6 mm, 5µm) |
| Mobile Phase | Isocratic mixture of diethylamine (B46881) buffer (pH 3.5, adjusted with orthophosphoric acid) and acetonitrile (B52724) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 20 µL |
| Temperature | Room Temperature |
This method was validated for fluoxetine according to ICH guidelines for linearity, accuracy, precision, and specificity and should be fully validated for nisoxetine before use.
Mechanism of Action and Signaling Pathway
(-)-Nisoxetine hydrochloride exerts its effect by selectively inhibiting the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged duration of action of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.[1]
The affinity of nisoxetine for NET is very high, with reported Ki values around 0.8 nM to 5.1 nM for the racemate.[1][5] It is highly selective for NET over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[5]
Experimental Protocols: Radioligand Binding Assay
A common application of nisoxetine is in competitive binding assays to determine the affinity of test compounds for the norepinephrine transporter. Tritiated nisoxetine ([³H]-Nisoxetine) is a widely used radioligand for this purpose.
Objective
To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter (hNET) by measuring its ability to displace [³H]-Nisoxetine from cell membranes expressing hNET.
Materials
-
Cell Membranes: From HEK293 or CHO cells stably expressing hNET.
-
Radioligand: [³H]-Nisoxetine (Specific Activity: ~70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Control: Desipramine (10 µM).
-
Filtration: Glass fiber filter mats (e.g., Whatman GF/B) and a cell harvester.
-
Detection: Liquid scintillation cocktail and a liquid scintillation counter.
Procedure
-
Membrane Preparation: Homogenize hNET-expressing cells in ice-cold Assay Buffer. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in fresh Assay Buffer. Determine protein concentration (e.g., via Bradford assay).
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add Assay Buffer, [³H]-Nisoxetine (final concentration ~1 nM), and the membrane preparation (20-40 µg protein).
-
Non-specific Binding: Add Desipramine (10 µM), [³H]-Nisoxetine (~1 nM), and membranes.
-
Test Compound: Add serial dilutions of the test compound, [³H]-Nisoxetine (~1 nM), and membranes.
-
-
Incubation: Incubate the plate for 2-3 hours at 4°C.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of [³H]-Nisoxetine used and Kd is its dissociation constant for NET.
Conclusion
(-)-Nisoxetine hydrochloride is a cornerstone tool for pharmacological research into the noradrenergic system. A thorough understanding of its chemical structure, properties, and appropriate analytical methods is paramount for ensuring the validity and reproducibility of experimental results. This guide provides the foundational technical data required by researchers to effectively utilize this potent and selective norepinephrine transporter inhibitor in their studies.
References
- 1. revvity.com [revvity.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Nisoxetine hydrochloride | Noradrenaline transporter | TargetMol [targetmol.com]
- 6. wjpmr.com [wjpmr.com]
- 7. researchgate.net [researchgate.net]
- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. jocpr.com [jocpr.com]
The Role of Nisoxetine as a Selective Norepinephrine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoxetine (B1678948), a phenoxyphenylpropylamine derivative, is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1] Originally investigated as an antidepressant, it did not see clinical application but has become an invaluable tool in neuroscience research for its high affinity and selectivity for the norepinephrine transporter (NET).[1] This technical guide provides an in-depth overview of nisoxetine's core pharmacology, mechanism of action, and the experimental protocols used to characterize its activity. Quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Nisoxetine, with the developmental code name LY-94939, was synthesized in the early 1970s at the Lilly research laboratories.[1] It is a racemic compound, with the (R)-isomer possessing approximately 20 times greater affinity for the norepinephrine transporter than the (S)-isomer.[1] Its primary mechanism of action involves the blockade of the norepinephrine transporter, leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[2] This targeted action, with minimal affinity for other monoamine transporters and neurotransmitter receptors, makes nisoxetine a highly selective tool for studying the role of norepinephrine in various physiological and pathological processes.[1][3]
Mechanism of Action and Signaling Pathway
Nisoxetine exerts its effects by binding to the norepinephrine transporter (NET), a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft.[2] By inhibiting NET, nisoxetine effectively increases the concentration and prolongs the residence time of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.[2] This leads to increased activation of postsynaptic α- and β-adrenergic receptors, which are G-protein coupled receptors that trigger downstream intracellular signaling cascades.
Quantitative Pharmacological Data
The potency and selectivity of nisoxetine have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Potency of Nisoxetine
| Parameter | Species | Tissue/System | Value | Reference |
| Ki (NET) | Human | - | 0.8 nM | [1] |
| Kd ([3H]nisoxetine) | Rat | Cerebral Cortex Homogenates | 0.7 nM | [4] |
| Kd ([3H]nisoxetine) | Human | Placental NET | 13.8 ± 0.4 nM | [1] |
| Bmax ([3H]nisoxetine) | Rat | Cerebral Cortex Homogenates | 12 fmol/mg protein | [1] |
| Bmax ([3H]nisoxetine) | Human | Placental NET | 5.1 ± 0.1 pmol/mg protein | [1] |
| IC50 (NE Uptake) | - | - | 1 nM | [5] |
Table 2: Selectivity Profile of Nisoxetine
| Transporter | Selectivity Ratio (vs. NET) | Reference |
| Serotonin Transporter (SERT) | ~1000-fold less potent | [1] |
| Dopamine Transporter (DAT) | ~400-fold less potent | [1] |
Experimental Protocols
The characterization of nisoxetine's pharmacological profile relies on a set of standardized experimental protocols. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for NET Affinity
This assay determines the binding affinity of nisoxetine to the norepinephrine transporter using a radiolabeled ligand, typically [3H]nisoxetine.[6]
Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of [3H]nisoxetine for NET, and the inhibition constant (Ki) of unlabeled nisoxetine.
Materials:
-
Radioligand: [3H]nisoxetine[6]
-
Tissue Preparation: Membranes from cells expressing NET or brain tissue homogenates (e.g., rat frontal cortex)[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[6]
-
Non-specific Binding Control: 10 µM Desipramine[6]
-
Filtration Apparatus: Glass fiber filters and a cell harvester[6]
-
Scintillation Counter [6]
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.[6]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with varying concentrations of unlabeled nisoxetine.[6]
-
Incubation: Add the membrane preparation, [3H]nisoxetine (at a concentration close to its Kd), and either buffer, desipramine, or unlabeled nisoxetine to the respective wells. Incubate to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[6]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[6]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding, determine the IC50 value (the concentration of unlabeled nisoxetine that inhibits 50% of specific [3H]nisoxetine binding) and then calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. Nisoxetine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Nisoxetine Hydrochloride: A Technical Safety and Toxicity Profile
FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
Abstract
Nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. While it was initially investigated as an antidepressant, it never reached the market for clinical use. This technical guide provides a comprehensive overview of the available safety and toxicity data on nisoxetine hydrochloride, with a focus on preclinical and early clinical findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and to inform the design of future studies. It is important to note that publicly available data on the comprehensive safety and toxicity of nisoxetine hydrochloride is limited, particularly concerning quantitative measures such as LD50 and NOAEL values from GLP-compliant studies.
Introduction
Nisoxetine hydrochloride acts by selectively blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1] This mechanism of action underlies its potential therapeutic effects as well as its toxicological profile. This document synthesizes the available non-clinical and early clinical data to provide a detailed overview of the safety and toxicity of nisoxetine hydrochloride.
Pharmacodynamics and Mechanism of Action
Nisoxetine is a high-affinity inhibitor of the norepinephrine transporter.[1] Its selectivity for NET over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) is a key feature of its pharmacological profile.[2] The binding of nisoxetine to NET blocks the reuptake of norepinephrine from the synapse, thereby prolonging its action on adrenergic receptors.
Signaling Pathway
The primary signaling pathway affected by nisoxetine is the norepinephrine signaling cascade. By inhibiting NET, nisoxetine increases the availability of norepinephrine to bind to postsynaptic α- and β-adrenergic receptors, leading to downstream signaling events.
References
Preclinical Research on Nisoxetine as an Antidepressant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Norepinephrine (B1679862) Transporter (NET) Inhibition
Nisoxetine (B1678948) exerts its pharmacological effects primarily by binding to the norepinephrine transporter (NET) with high affinity, thereby blocking the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[1] This action leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.
Binding Affinity and Selectivity
Preclinical studies have consistently demonstrated nisoxetine's high affinity and selectivity for the NET.
| Transporter | Nisoxetine Ki (nM) | Reference |
| Norepinephrine Transporter (NET) | 0.8 | --INVALID-LINK-- |
| Serotonin Transporter (SERT) | ~800 | --INVALID-LINK-- |
| Dopamine Transporter (DAT) | ~400 | --INVALID-LINK-- |
Table 1: In vitro binding affinities of Nisoxetine for monoamine transporters.
Expected Downstream Signaling Pathways
The inhibition of norepinephrine reuptake by nisoxetine is hypothesized to initiate a cascade of intracellular signaling events that contribute to its antidepressant-like effects. While direct evidence for nisoxetine's modulation of these pathways is limited in publicly available research, the established mechanism for NRIs involves the following signaling cascade.
Preclinical Behavioral Models for Antidepressant Activity
Several established animal models are utilized to screen for antidepressant efficacy. While specific data for nisoxetine in these models is scarce in the literature, the following sections detail the standard experimental protocols.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to assess antidepressant-like activity.[2][3][4][5][6] The test is based on the principle that an animal, when placed in an inescapable cylinder of water, will eventually cease active escape behaviors and adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
-
Apparatus: A transparent Plexiglas cylinder (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
Day 1 (Pre-test): Rats are individually placed in the cylinder for a 15-minute session.
-
Day 2 (Test): 24 hours after the pre-test, rats are administered nisoxetine or vehicle via intraperitoneal (i.p.) injection. 30-60 minutes post-injection, they are placed back into the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.
-
| Treatment Group | Dose (mg/kg, i.p.) | Expected Outcome on Immobility Time |
| Vehicle | - | Baseline Immobility |
| Nisoxetine | 1 | Potential for slight decrease |
| Nisoxetine | 5 | Expected significant decrease |
| Nisoxetine | 10 | Expected robust decrease |
Table 2: Expected dose-dependent effects of Nisoxetine in the Forced Swim Test.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is considered to have high face and predictive validity for depression as it exposes animals to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia, a core symptom of depression.[7][8][9][10] Anhedonia is typically assessed by a reduction in the consumption of a palatable sucrose (B13894) solution.
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Housing: Animals are individually housed to allow for accurate measurement of food and water intake.
-
Stress Regimen (4-7 weeks): A variable sequence of mild stressors is applied daily. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of light/dark cycle
-
Food or water deprivation (for a defined period)
-
White noise
-
-
Sucrose Preference Test:
-
Baseline: Before the CUMS protocol, rats are habituated to a 1% sucrose solution. Their preference for sucrose over water is measured over 24 hours.
-
During CUMS: The sucrose preference test is repeated weekly to monitor the development of anhedonia.
-
Treatment: After the establishment of anhedonia (typically 2-3 weeks), daily administration of nisoxetine or vehicle begins and continues for the remainder of the stress period.
-
-
Data Analysis: Sucrose preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.
| Treatment Group | Expected Outcome on Sucrose Preference in CUMS-exposed Rats |
| Vehicle | Continued low sucrose preference (anhedonia) |
| Nisoxetine | Reversal of the CUMS-induced decrease in sucrose preference |
Table 3: Expected effects of Nisoxetine on anhedonia in the Chronic Unpredictable Mild Stress model.
References
- 1. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. youtube.com [youtube.com]
- 6. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: A New Method for Inducing a Depression-Like Behavior in Rats [jove.com]
- 9. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nisoxetine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Nisoxetine (B1678948) hydrochloride is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been instrumental in neuropharmacological research.[1][2] Although initially investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the norepinephrine transporter (NET).[1][2] This document provides a comprehensive technical guide on Nisoxetine hydrochloride, including its physicochemical properties, mechanism of action, and key experimental protocols.
Physicochemical and Pharmacological Properties
Nisoxetine hydrochloride's key quantitative data are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 57754-86-6 | [3][4][5][6] |
| Molecular Formula | C₁₇H₂₁NO₂·HCl | [3][4][5] |
| Molecular Weight | 307.82 g/mol | [3][6] |
| Ki for NET | ~0.8 - 5.1 nM | [1][2][4] |
| Ki for DAT | ~477 nM | [4] |
| Ki for SERT | ~383 nM | [4] |
Mechanism of Action: Selective Norepinephrine Reuptake Inhibition
Nisoxetine exerts its effects by selectively binding to the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1][2] This inhibition of reuptake leads to an increased concentration and prolonged presence of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. The high selectivity of nisoxetine for NET over the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT) makes it a valuable tool for isolating and studying the specific roles of the noradrenergic system.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for two key experimental assays used to characterize Nisoxetine hydrochloride.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor or transporter. In the case of nisoxetine, a competitive binding assay using a radiolabeled ligand, such as [³H]nisoxetine, is employed to determine its affinity for the norepinephrine transporter.
Objective: To determine the inhibitory constant (Ki) of Nisoxetine hydrochloride for the norepinephrine transporter (NET).
Materials:
-
HEK293 or CHO cells stably expressing human NET (hNET)
-
Radioligand: [³H]Nisoxetine
-
Test Compound: Nisoxetine hydrochloride
-
Reference Compound: Desipramine hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Perform the assay in a 96-well microplate in triplicate.
-
Total Binding: Add assay buffer, [³H]Nisoxetine, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a competing ligand (e.g., 10 µM Desipramine), [³H]Nisoxetine, and the membrane preparation.
-
Competitive Binding: Add varying concentrations of Nisoxetine hydrochloride, [³H]Nisoxetine, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours to allow binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Nisoxetine hydrochloride concentration.
-
Determine the IC₅₀ value (the concentration of Nisoxetine that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Norepinephrine Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells or synaptosomes. It provides a direct measure of the compound's potency as a reuptake inhibitor.
Objective: To determine the IC₅₀ value of Nisoxetine hydrochloride for the inhibition of norepinephrine uptake.
Materials:
-
Cell line expressing NET (e.g., HEK293-hNET) or synaptosomes prepared from brain tissue
-
Radiolabeled norepinephrine: [³H]-L-norepinephrine
-
Test Compound: Nisoxetine hydrochloride
-
Reference Inhibitor: Desipramine
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cell culture plates or filtration apparatus for synaptosomes
-
Scintillation counter
Methodology:
-
Cell/Synaptosome Preparation:
-
For Cells: Plate NET-expressing cells in appropriate culture plates and grow to a suitable density.
-
For Synaptosomes: Prepare synaptosomes from brain tissue (e.g., rat cortex) by homogenization and differential centrifugation.
-
-
Assay Procedure:
-
Wash the cells or resuspend the synaptosomes in KRH buffer.
-
Pre-incubate the cells/synaptosomes with varying concentrations of Nisoxetine hydrochloride or vehicle control for 10-15 minutes at 37°C.[4]
-
Initiate the uptake by adding a fixed concentration of [³H]-L-norepinephrine.
-
Allow the uptake to proceed for a short period (e.g., 10-20 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer or by filtering the synaptosome suspension through glass fiber filters.
-
-
Quantification:
-
Lyse the cells or collect the filters and measure the amount of radioactivity taken up using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage inhibition of norepinephrine uptake for each concentration of Nisoxetine hydrochloride compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Nisoxetine hydrochloride concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nisoxetine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 6. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Selective Affinity of Nisoxetine for the Norepinephrine Transporter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the selective inhibitory action of Nisoxetine on the norepinephrine (B1679862) transporter (NET) over the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). Nisoxetine, a phenoxyphenylpropylamine derivative, is a widely utilized research tool for its potent and specific blockade of norepinephrine reuptake. This document details the quantitative binding affinities, the experimental methodologies used to determine these values, and the relevant signaling pathways of the monoamine transporters.
Quantitative Analysis of Nisoxetine's Selectivity
The selectivity of Nisoxetine for NET is quantitatively demonstrated by its significantly lower inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) for NET compared to SERT and DAT. The following table summarizes the binding affinities reported in the literature. It is important to note that absolute values can vary between studies depending on the specific experimental conditions, such as the tissue preparation (e.g., rat brain synaptosomes, cultured cells expressing the human transporter) and the radioligand used.
| Transporter | Parameter | Value (nM) | Species/System | Reference(s) |
| NET | Ki | 0.46 | Rat | [1] |
| Ki | 0.8 | Rat | [2] | |
| Ki | 5.1 | Not Specified | [3] | |
| SERT | Ki | 158 | Rat | [1] |
| Ki | 383 | Not Specified | [3] | |
| DAT | Ki | 378 | Rat | [1] |
| Ki | 477 | Not Specified | [3] |
The data clearly illustrates that Nisoxetine is several hundred-fold more potent as an inhibitor of NET than of SERT or DAT, establishing its role as a selective norepinephrine reuptake inhibitor (SNRI).
Experimental Protocols for Determining Transporter Selectivity
The determination of Nisoxetine's binding affinity and functional potency relies on two primary types of in vitro assays: radioligand binding assays and functional uptake assays. These assays are typically performed using cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that are genetically engineered to express a high density of a specific monoamine transporter (hNET, hSERT, or hDAT).
Radioligand Binding Assay
This assay measures the direct interaction of a compound with the transporter protein by quantifying the displacement of a radioactive ligand (radioligand) that is known to bind to the transporter.
Objective: To determine the inhibition constant (Ki) of Nisoxetine for NET, SERT, and DAT.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing hNET, hSERT, or hDAT.
-
Radioligands:
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram or [³H]Paroxetine
-
For DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Test Compound: Nisoxetine hydrochloride
-
Reference Compound (for non-specific binding): A high concentration of a known selective inhibitor for the respective transporter (e.g., Desipramine for NET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target transporter to a high density.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with a range of Nisoxetine concentrations.
-
Total Binding: Add assay buffer, radioligand, and the cell membrane preparation.
-
Non-specific Binding: Add the reference compound, radioligand, and the cell membrane preparation.
-
Competition Binding: Add serial dilutions of Nisoxetine, radioligand, and the cell membrane preparation.
-
Incubate the plate, typically at 4°C for 2-3 hours, to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nisoxetine concentration.
-
Determine the IC50 value (the concentration of Nisoxetine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Uptake Assay
This assay measures the ability of a compound to inhibit the transport of a radioactive substrate (typically the natural neurotransmitter) into the cell.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nisoxetine for the inhibition of norepinephrine, serotonin, and dopamine uptake.
Materials:
-
Cells: HEK293 or CHO cells stably expressing hNET, hSERT, or hDAT, plated in 96-well plates.
-
Radioactive Substrates:
-
For NET: [³H]Norepinephrine
-
For SERT: [³H]Serotonin (5-HT)
-
For DAT: [³H]Dopamine (DA)
-
-
Test Compound: Nisoxetine hydrochloride
-
Reference Compound (for non-specific uptake): A high concentration of a known selective inhibitor for the respective transporter.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
96-well microplates
-
Liquid scintillation counter
Procedure:
-
Cell Plating:
-
Seed the cells into 96-well plates and allow them to grow to confluence.
-
-
Uptake Assay:
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of Nisoxetine or the reference compound for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radioactive substrate to each well.
-
Incubate the plate at 37°C for a time that is within the linear range of uptake for each transporter (typically 5-15 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold wash buffer to remove the extracellular radioactive substrate.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of the reference inhibitor) from the total uptake.
-
Plot the percentage of inhibition of uptake against the logarithm of the Nisoxetine concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways of Monoamine Transporters
The primary function of monoamine transporters is to regulate the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of neurotransmission. While Nisoxetine's direct action is on the transporter itself, understanding the downstream signaling pathways of the neurotransmitters these transporters regulate is crucial for a complete picture of its pharmacological effects.
Norepinephrine Transporter (NET) and Norepinephrine Signaling
Norepinephrine, upon binding to its adrenergic receptors (alpha and beta), initiates a cascade of intracellular events. The reuptake of norepinephrine by NET terminates this signaling.
Serotonin Transporter (SERT) and Serotonin Signaling
Serotonin (5-HT) exerts its effects by binding to a variety of 5-HT receptors. SERT is responsible for the reuptake of serotonin from the synapse.
Dopamine Transporter (DAT) and Dopamine Signaling
Dopamine's actions are mediated through dopamine receptors, and its synaptic concentration is primarily regulated by DAT.
Conclusion
Nisoxetine's high selectivity for the norepinephrine transporter over the serotonin and dopamine transporters is well-established through rigorous in vitro pharmacological studies. The quantitative data from radioligand binding and functional uptake assays consistently demonstrate a significant potency difference, making it an invaluable tool for isolating the effects of norepinephrine reuptake inhibition in experimental settings. A thorough understanding of the methodologies used to characterize this selectivity is essential for the accurate interpretation of research findings and for the development of novel therapeutics targeting the monoamine transporter family.
References
A Technical Guide to the Stereospecificity of Nisoxetine Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nisoxetine (B1678948) hydrochloride, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), has been a valuable tool in neuroscience research for decades. As a chiral molecule, it exists as two enantiomers, (R)-nisoxetine and (S)-nisoxetine. This technical guide provides an in-depth exploration of the stereospecificity of these enantiomers, focusing on their differential pharmacology, methods for their separation and synthesis, and the downstream effects of their primary mechanism of action. All quantitative data are presented in structured tables for clear comparison, and detailed experimental protocols for key methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and logical relationships.
Introduction
Nisoxetine, chemically known as (±)-N-methyl-γ-(2-methoxyphenoxy)benzenepropanamine hydrochloride, is a phenoxyphenylpropylamine derivative that selectively inhibits the norepinephrine transporter (NET).[1][2] Originally investigated as an antidepressant, it is now primarily utilized as a standard research tool to study the role of norepinephrine in various physiological and pathological processes.[1] Nisoxetine is a racemic mixture, and its pharmacological activity is highly dependent on the stereochemistry of its chiral center.[3][4] The (R)-enantiomer is significantly more potent in its interaction with the NET compared to the (S)-enantiomer, highlighting the importance of stereospecificity in its biological activity.[3] This guide will delve into the critical aspects of nisoxetine's enantiomers, providing a comprehensive resource for researchers in the field.
Stereospecific Pharmacodynamics
The primary pharmacological target of nisoxetine is the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. Inhibition of NET by nisoxetine leads to an increase in the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.
The two enantiomers of nisoxetine exhibit a significant difference in their affinity for the NET. The (R)-isomer of nisoxetine possesses a 20-fold greater affinity for the NET than its (S)-isomer.[3] This stereoselectivity is a crucial factor in the overall pharmacological profile of racemic nisoxetine.
Binding Affinities and Inhibitory Potencies
The differential interaction of the nisoxetine enantiomers with the NET and other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), has been quantified through various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Binding Affinities (Ki) of Nisoxetine Enantiomers and Racemate for Monoamine Transporters
| Compound | Transporter | Ki (nM) | Species | Reference |
| (R)-Nisoxetine | NET | 0.46 | Rat | [4] |
| (R)-Nisoxetine | SERT | 158 | Rat | [4] |
| (R)-Nisoxetine | DAT | 378 | Rat | [4] |
| Racemic Nisoxetine | NET | 0.8 | Rat | [3] |
| Racemic Nisoxetine | NET | 5.1 | Not Specified | [5] |
| Racemic Nisoxetine | SERT | 383 | Not Specified | [5] |
| Racemic Nisoxetine | DAT | 477 | Not Specified | [5] |
Table 2: Inhibitory Concentrations (IC50) of Racemic Nisoxetine
| Assay | IC50 | Species/System | Reference |
| Norepinephrine Uptake Inhibition | 1 nM | Not Specified | [6] |
| Inhibition of [3H]Nisoxetine Binding | 1.4 ± 0.1 nM | Rat frontal cortical membranes | [7] |
| Inhibition of [3H]Noradrenaline Uptake | 2.1 ± 0.3 nM | Rat frontal cortical synaptosomes | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Chemoenzymatic Synthesis of Nisoxetine Enantiomers
A common strategy for the synthesis of enantiomerically pure nisoxetine involves the lipase-catalyzed kinetic resolution of a chiral intermediate. The following is a generalized protocol based on published methods.[8][9]
Diagram 1: Chemoenzymatic Synthesis of Nisoxetine Enantiomers
Caption: Chemoenzymatic synthesis of nisoxetine enantiomers.
Protocol:
-
Kinetic Resolution:
-
Dissolve the racemic precursor (e.g., 3-hydroxy-3-phenylpropanenitrile) in an appropriate organic solvent (e.g., diisopropyl ether).
-
Add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., Pseudomonas cepacia lipase).
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Separate the resulting (S)-alcohol and (R)-acetate by column chromatography.
-
-
Hydrolysis of the (R)-Acetate:
-
Hydrolyze the separated (R)-acetate using a suitable base (e.g., sodium hydroxide) in a solvent mixture (e.g., methanol/water) to yield the (R)-alcohol.
-
-
Conversion to Nisoxetine Enantiomers:
-
Independently convert the (S)-alcohol and (R)-alcohol to their respective nisoxetine enantiomers through a series of chemical transformations, which may include conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with methylamine (B109427) and subsequent etherification with 2-methoxyphenol.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation
The separation of nisoxetine enantiomers is crucial for studying their individual properties. Chiral HPLC is a widely used technique for this purpose.[10][11]
Diagram 2: Chiral HPLC Experimental Workflow
References
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Nisoxetine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Desipramine treatment decreases 3H-nisoxetine binding and norepinephrine transporter mRNA in SK-N-SHSY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synephrine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Nisoxetine Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting in vivo microdialysis studies in rats to investigate the effects of nisoxetine (B1678948) hydrochloride on extracellular neurotransmitter levels, particularly norepinephrine (B1679862) and dopamine (B1211576), in the medial prefrontal cortex (mPFC).
Introduction
Nisoxetine is a potent and selective norepinephrine reuptake inhibitor (NRI).[1] By blocking the norepinephrine transporter (NET), nisoxetine increases the synaptic availability of norepinephrine. Due to the low expression of the dopamine transporter (DAT) in the prefrontal cortex, the NET is also responsible for the reuptake of dopamine in this brain region.[2] Consequently, administration of nisoxetine can lead to an increase in extracellular levels of both norepinephrine and dopamine in the mPFC.[3] In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound analytes from the extracellular fluid of specific brain regions in awake, freely moving animals, providing critical data on the neurochemical effects of compounds like nisoxetine.
Data Presentation
The following table summarizes the expected quantitative changes in extracellular norepinephrine (NE) and dopamine (DA) concentrations in the rat medial prefrontal cortex (mPFC) following local administration of nisoxetine via reverse microdialysis.
| Treatment Group | Analyte | Baseline Concentration (pg/µL) (Hypothetical) | Post-Nisoxetine Concentration (pg/µL) (Hypothetical) | Percent Change from Baseline |
| aCSF Control | NE | 1.5 | 1.5 | 0% |
| aCSF Control | DA | 0.8 | 0.8 | 0% |
| 10 µM Nisoxetine | NE | 1.5 | 10.5 | ~600%[3] |
| 10 µM Nisoxetine | DA | 0.8 | 2.16 | ~170%[3] |
Note: Baseline and post-nisoxetine concentrations are hypothetical values calculated based on the reported percentage change from baseline to illustrate the expected magnitude of effect. Actual concentrations may vary depending on the analytical method and individual animal differences.
Experimental Protocols
This section details the methodology for performing in vivo microdialysis to assess the effects of nisoxetine hydrochloride in the rat mPFC.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-350 g)
-
Surgical Equipment: Stereotaxic frame, anesthesia machine (e.g., for isoflurane), surgical drill, dental cement, skull screws, sutures.
-
Microdialysis Equipment: Microdialysis probes (e.g., 2-4 mm active membrane length), guide cannulae, microinfusion pump, fraction collector.
-
Chemicals: Nisoxetine hydrochloride, urethane (B1682113) or isoflurane (B1672236) for anesthesia, sterile saline.
-
Artificial Cerebrospinal Fluid (aCSF): A common composition (in mM) is: 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2, buffered to a pH of 7.4.[4] The solution should be sterile-filtered before use.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the analysis of norepinephrine and dopamine.
Surgical Procedure: Guide Cannula Implantation
-
Anesthesia: Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame. Ensure the absence of a pedal withdrawal reflex to confirm the depth of anesthesia.
-
Surgical Preparation: Shave the scalp and clean it with an antiseptic solution. Make a midline incision to expose the skull.
-
Stereotaxic Targeting: Identify bregma and lambda and adjust the head position to ensure a flat skull surface. Determine the stereotaxic coordinates for the medial prefrontal cortex. A representative coordinate is: AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm from bregma.[5][6]
-
Craniotomy: Drill a small burr hole in the skull at the determined coordinates.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the target dorsal-ventral coordinate.
-
Fixation: Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Post-operative Care: Suture the incision, administer analgesics, and allow the animal to recover for at least 48 hours in a clean, warm cage before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in the microdialysis experimental chamber to allow for habituation for at least 1-2 hours.
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the mPFC.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[7] Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials.
-
Nisoxetine Administration (Reverse Dialysis): To study the local effects, switch the perfusion medium to aCSF containing 10 µM nisoxetine hydrochloride.
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for the desired duration of the experiment (e.g., 3-4 hours).
-
Sample Storage: Immediately store the collected dialysate samples at -80°C until analysis.
Sample Analysis
Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ECD. The results are typically expressed as a percentage change from the average baseline concentrations.
Visualizations
Nisoxetine Signaling Pathway
Caption: Mechanism of action of Nisoxetine hydrochloride.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for nisoxetine in vivo microdialysis.
References
- 1. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
- 3. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for [3H]-Nisoxetine in In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [3H]-Nisoxetine as a radioligand in in vitro binding assays to characterize the norepinephrine (B1679862) transporter (NET). The protocols detailed below are suitable for researchers in neuropharmacology, drug discovery, and related fields.
Introduction
[3H]-Nisoxetine is a potent and selective radioligand for the norepinephrine transporter (NET).[1] Its high affinity and specificity make it an invaluable tool for quantifying NET density (Bmax) and the affinity (Kd) of unlabeled ligands in various biological preparations, including brain tissue homogenates and cell lines heterologously expressing the transporter. This document outlines detailed protocols for saturation and competition binding assays using [3H]-Nisoxetine, along with data analysis procedures and a summary of binding data for key reference compounds.
Key Concepts in Radioligand Binding Assays
Radioligand binding assays are fundamental in pharmacology for studying ligand-receptor interactions. The key parameters determined are:
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.[2]
-
Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample, expressed as fmol/mg protein or pmol/mg protein.[2]
-
Ki (Inhibition Constant): Represents the affinity of a competing unlabeled ligand for the receptor. It is the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present.
Data Presentation: Binding Affinity of NET Ligands
The following table summarizes the binding affinities (Ki) of various compounds for the norepinephrine transporter, as determined by [3H]-Nisoxetine binding assays.
| Compound | Class | Ki (nM) | Species/System |
| Nisoxetine | NRI | ~0.7 (Kd) | Rat Cortical Homogenates |
| Desipramine | Tricyclic Antidepressant (TCA) | 7.36 | Rat NET |
| Reboxetine | NRI | 1.1 | Rat NET |
| (R)-Tomoxetine (Atomoxetine) | NRI | 5 | Human NET (cloned) |
| Nortriptyline | Tricyclic Antidepressant (TCA) | 3.4 | - |
| Mazindol | Atypical Antidepressant | 3.2 | NET |
| Duloxetine | SNRI | 7.5 | NET |
| Venlafaxine | SNRI | - | - |
| Indatraline | Triple Reuptake Inhibitor | 5.8 | NET |
Note: Ki values can vary depending on the experimental conditions (e.g., tissue preparation, buffer composition, temperature). The values presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Saturation Binding Assay with [3H]-Nisoxetine in Rat Brain Homogenate
This protocol is designed to determine the Kd and Bmax of [3H]-Nisoxetine for the norepinephrine transporter in rat brain tissue.
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus)
-
[3H]-Nisoxetine (specific activity 70-90 Ci/mmol)
-
Desipramine (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Tissue Preparation:
-
Dissect the desired brain region on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Assay Buffer using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15-20 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh ice-cold Assay Buffer, and centrifuge again.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µ g/100 µL. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of [3H]-Nisoxetine in Assay Buffer, typically ranging from 0.1 to 20 nM.
-
For each concentration of [3H]-Nisoxetine, set up triplicate tubes for total binding and non-specific binding.
-
Total Binding Tubes: Add 100 µL of brain homogenate and 50 µL of the corresponding [3H]-Nisoxetine dilution.
-
Non-specific Binding Tubes: Add 100 µL of brain homogenate, 50 µL of the corresponding [3H]-Nisoxetine dilution, and 50 µL of 10 µM Desipramine (final concentration 1 µM).
-
-
Incubation:
-
Incubate all tubes at 4°C for 2-3 hours to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding (CPM) from the average total binding (CPM) for each [3H]-Nisoxetine concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]-Nisoxetine (X-axis).
-
Analyze the data using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a one-site binding (hyperbola) model. This will yield the Kd and Bmax values.
Protocol 2: Competition Binding Assay with [3H]-Nisoxetine in hNET-expressing Cells
This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the human norepinephrine transporter (hNET) expressed in a cell line (e.g., HEK293 or CHO cells).
Materials:
-
Cell membranes from a cell line stably expressing hNET
-
[3H]-Nisoxetine (specific activity 70-90 Ci/mmol)
-
Unlabeled test compound
-
Desipramine (as a reference compound)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in Assay Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound and a reference compound (e.g., Desipramine) in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Nisoxetine (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the test compound dilution, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
-
-
Filtration:
-
Rapidly harvest the contents of the wells onto a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filter mat and place the filter discs into scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Nisoxetine).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]-Nisoxetine used in the assay and Kd is the dissociation constant of [3H]-Nisoxetine for the receptor.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for [3H]-Nisoxetine In Vitro Binding Assay.
Caption: Simplified overview of NET function and regulation.
References
Experimental Design for Behavioral Studies with Nisoxetine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Nisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), in common behavioral assays relevant to the study of depression, anxiety, and cognition. The following sections outline the mechanism of action of Nisoxetine and provide comprehensive experimental designs for the Forced Swim Test (FST), Tail Suspension Test (TST), Elevated Plus Maze (EPM), and Novel Object Recognition (NOR) test.
Mechanism of Action: Norepinephrine Reuptake Inhibition
Nisoxetine functions by selectively blocking the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism is the basis for its use in research as a tool to investigate the role of norepinephrine in various physiological and pathological processes, including mood and cognitive functions.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.
Experimental Protocol
Materials:
-
Cylindrical container (e.g., 40 cm tall, 20 cm diameter)
-
Water maintained at 23-25°C
-
Nisoxetine hydrochloride
-
Vehicle (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate rodents (rats or mice) to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer Nisoxetine or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Pre-Test Session (Day 1): Gently place each animal into the cylinder filled with 15 cm of water for a 15-minute pre-test session. After the session, remove the animal, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back into the water-filled cylinder for a 5-minute test session.
-
Data Collection: Record the session and score the latency to the first bout of immobility and the total time spent immobile during the 5-minute test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Quantitative Data Summary:
| Dose of Nisoxetine (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Expected Effect |
| 5 - 20 | Rat | Immobility Time (s) | Decrease |
| 10 - 30 | Mouse | Immobility Time (s) | Decrease |
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice. The test involves suspending mice by their tails, and the duration of immobility is measured as an indicator of behavioral despair.
Experimental Protocol
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Nisoxetine hydrochloride
-
Vehicle (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer Nisoxetine or vehicle (i.p.) 30-60 minutes prior to the test.
-
Suspension: Securely attach the tip of the mouse's tail to the horizontal bar using adhesive tape, ensuring the mouse is hanging freely.
-
Data Collection: Record the 6-minute session and score the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for slight respiratory movements.
-
Data Analysis: Compare the total immobility time between the Nisoxetine-treated and vehicle-treated groups.
Quantitative Data Summary:
| Dose of Nisoxetine (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Expected Effect |
| 10 - 30 | Mouse | Immobility Time (s) | Decrease |
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Experimental Protocol
Materials:
-
Elevated plus maze apparatus
-
Nisoxetine hydrochloride
-
Vehicle (e.g., saline)
-
Video tracking and analysis software
Procedure:
-
Animal Acclimation: Allow rodents to acclimate to the dimly lit testing room for at least 60 minutes.
-
Drug Administration: Administer Nisoxetine or vehicle (i.p.) 30-60 minutes before the test.
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for 5 minutes. Record the time spent in the open arms and closed arms, as well as the number of entries into each arm type. An entry is typically defined as all four paws entering an arm.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare these measures between the different treatment groups.
Quantitative Data Summary:
| Dose of Nisoxetine (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Expected Effect |
| 5 - 20 | Rat | % Time in Open Arms | Increase |
| 10 - 30 | Mouse | % Time in Open Arms | Increase |
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to assess learning and memory in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Protocol
Materials:
-
Open-field arena
-
Two sets of identical, non-toxic objects that cannot be easily displaced by the animal
-
Nisoxetine hydrochloride
-
Vehicle (e.g., saline)
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Allow each animal to freely explore the empty testing arena for 5-10 minutes.
-
Drug Administration: On the testing day, administer Nisoxetine or vehicle (i.p.) 30-60 minutes before the training session.
-
Training Session (T1): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Session (T2): Replace one of the familiar objects with a novel object and place the animal back in the arena for a test session (e.g., 5 minutes).
-
Data Collection: Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
Data Analysis: Calculate the discrimination index (DI) as follows: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Quantitative Data Summary:
| Dose of Nisoxetine (mg/kg, i.p.) | Animal Model | Primary Outcome Measure | Expected Effect |
| 1 - 10 | Mouse | Discrimination Index | Increase |
| 1 - 10 | Rat | Discrimination Index | Increase |
Note on Dosages: The provided dose ranges are based on preclinical literature and should be optimized for the specific animal strain, sex, and experimental conditions. It is recommended to conduct a dose-response study to determine the optimal dose for a particular experiment.
Disclaimer: These protocols are intended for guidance and should be adapted and validated by the end-user for their specific research needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols: Nisoxetine Hydrochloride for Studying Norepinephrine Function in the Prefrontal Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoxetine hydrochloride is a potent and selective norepinephrine (B1679862) transporter (NET) inhibitor, making it an invaluable pharmacological tool for elucidating the role of norepinephrine (NE) in the prefrontal cortex (PFC).[1] The PFC is a critical brain region for higher-order cognitive functions, including working memory, attention, and executive function. Dysregulation of noradrenergic signaling in the PFC is implicated in various neuropsychiatric disorders.[2][3] These application notes provide detailed protocols for using Nisoxetine hydrochloride in key experimental paradigms to investigate NE function in the PFC.
Mechanism of Action
Nisoxetine hydrochloride selectively blocks the reuptake of norepinephrine from the synaptic cleft by binding to the norepinephrine transporter (NET). This inhibition leads to an increase in the extracellular concentration and dwell time of NE, thereby enhancing noradrenergic signaling. Due to the low expression of the dopamine (B1211576) transporter (DAT) in the prefrontal cortex, the NET is also responsible for the reuptake of dopamine (DA) in this brain region.[4] Consequently, Nisoxetine can also increase extracellular dopamine levels in the PFC, an important consideration for experimental design and data interpretation.
Data Presentation
Nisoxetine Hydrochloride Profile
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂ClNO₂ | |
| Molecular Weight | 307.8 g/mol | |
| Mechanism of Action | Selective Norepinephrine Transporter (NET) Inhibitor | [1] |
| Form | White solid | |
| Solubility | Soluble in water and ethanol |
In Vitro Binding Affinities
| Transporter | Kᵢ (nM) |
| NET (human) | ~1 |
| DAT (human) | >400 |
| SERT (human) | >1000 |
In Vivo Effects on Prefrontal Cortex Neurotransmitter Levels (Microdialysis)
The following table summarizes the effect of local perfusion of Nisoxetine (10 µM) on extracellular norepinephrine and dopamine levels in the rat medial prefrontal cortex.[5]
| Neurotransmitter | Basal Levels (pg/20µL) | Nisoxetine-Perfused Levels (pg/20µL) | % Increase |
| Norepinephrine (NE) | 0.4 ± 0.1 | 4.9 ± 0.5 | ~1125% |
| Dopamine (DA) | 0.3 ± 0.1 | 1.8 ± 0.3 | ~500% |
Signaling Pathways and Experimental Workflows
Norepinephrine Signaling in the Prefrontal Cortex
Experimental Workflow: In Vivo Microdialysis
Experimental Workflow: Brain Slice Electrophysiology
Experimental Protocols
Protocol 1: In Vivo Microdialysis in the Prefrontal Cortex of Freely Moving Rats
Objective: To measure extracellular levels of norepinephrine and dopamine in the PFC following local administration of Nisoxetine.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Nisoxetine hydrochloride
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the medial prefrontal cortex (AP: +3.2 mm, ML: ±0.6 mm, DV: -2.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Allow a 1-2 hour stabilization period to obtain a stable baseline.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Switch the perfusion medium to aCSF containing Nisoxetine hydrochloride (e.g., 10 µM) or administer Nisoxetine systemically (e.g., 10-20 mg/kg, i.p.).
-
Continue to collect dialysate samples for 2-3 hours.
-
-
Sample Analysis:
-
Immediately acidify dialysate samples (e.g., with perchloric acid) and store at -80°C.
-
Analyze norepinephrine and dopamine concentrations using HPLC-ECD.
-
Protocol 2: Electrophysiological Recording in Prefrontal Cortex Slices
Objective: To assess the effect of Nisoxetine on the excitability of pyramidal neurons in the PFC.
Materials:
-
Juvenile or young adult rats or mice
-
Vibratome
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording
-
Nisoxetine hydrochloride
Procedure:
-
Acute Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing aCSF.
-
Cut coronal slices (e.g., 300 µm thick) containing the PFC using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Visually identify pyramidal neurons in layer V of the PFC using infrared differential interference contrast (IR-DIC) microscopy.
-
Obtain a whole-cell patch-clamp recording.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, and firing properties in response to current injections).
-
Bath-apply Nisoxetine hydrochloride (e.g., 1-10 µM) to the perfusion medium.
-
Record neuronal activity in the presence of Nisoxetine.
-
-
Data Analysis:
-
Analyze changes in membrane potential, input resistance, and action potential firing frequency before and after Nisoxetine application.
-
Protocol 3: Behavioral Assessment of Locomotor Activity
Objective: To evaluate the effect of Nisoxetine on spontaneous locomotor activity in mice.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Open field arena equipped with photobeam detectors or video tracking system
-
Nisoxetine hydrochloride
-
Vehicle (e.g., saline)
Procedure:
-
Habituation:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Habituate the mice to the open field arena for a short period (e.g., 10-15 minutes) on the day before testing.
-
-
Drug Administration and Testing:
-
Administer Nisoxetine hydrochloride (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of mice.
-
Place the mouse in the center of the open field arena immediately or after a short delay (e.g., 15-30 minutes) post-injection.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data to determine the dose-response effect of Nisoxetine.
-
Protocol 4: Assessment of Working Memory using the T-Maze
Objective: To investigate the effect of Nisoxetine on spatial working memory in rodents.
Materials:
-
Adult male rats or mice
-
T-maze apparatus
-
Food rewards (if using a rewarded alternation task)
-
Nisoxetine hydrochloride
-
Vehicle (e.g., saline)
Procedure:
-
Habituation and Pre-training:
-
Habituate the animals to the T-maze and the handling procedure.
-
If using a rewarded task, food-restrict the animals to 85-90% of their free-feeding body weight and habituate them to the food reward.
-
-
Spontaneous Alternation Task:
-
Administer Nisoxetine hydrochloride (e.g., 5-15 mg/kg, i.p.) or vehicle.
-
After a pre-determined time (e.g., 30 minutes), place the animal at the start of the T-maze and allow it to choose one of the goal arms.
-
After the animal returns to the start arm, record the choice for the subsequent trial.
-
A spontaneous alternation is recorded if the animal chooses the opposite arm from the previous trial.
-
Calculate the percentage of spontaneous alternations over a series of trials.
-
-
Data Analysis:
-
Compare the percentage of spontaneous alternation between the Nisoxetine-treated and vehicle-treated groups.
-
References
- 1. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Cognitive Actions of Norepinephrine α2 and α1 Receptor Signaling in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Nisoxetine Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the preparation, storage, and handling of Nisoxetine hydrochloride stock solutions for experimental use. Adherence to these guidelines will ensure solution accuracy, stability, and integrity for reliable experimental outcomes.
Chemical and Physical Properties
Nisoxetine hydrochloride is a potent and selective norepinephrine (B1679862) reuptake inhibitor.[1][2][3] Accurate preparation of stock solutions requires consideration of its key chemical and physical properties, which are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₇H₂₁NO₂ · HCl | [4] |
| Molecular Weight | 307.82 g/mol | [4][5] |
| Appearance | White to beige solid | [4] |
| Purity | ≥98% (HPLC) | [6] |
Solubility Data
The choice of solvent is critical for preparing a stable stock solution. The solubility of Nisoxetine hydrochloride in common laboratory solvents is detailed below. For aqueous solutions, it is recommended to use them on the same day of preparation.[6] If using water as the solvent for a stock solution that will be added to cell cultures, it should be sterile filtered through a 0.22 µm filter before use.[1]
| Solvent | Solubility | References |
| Water | Soluble up to 100 mM (approximately 30.78 mg/mL) | [4] |
| DMSO | Soluble up to 45 mg/mL (approximately 146.19 mM) | [7] |
| Ethanol | Soluble up to 50 mg/mL | [6] |
Experimental Protocol: Preparation of a 10 mM Nisoxetine Hydrochloride Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of Nisoxetine hydrochloride in water.
Materials:
-
Nisoxetine hydrochloride powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
Sterile 0.22 µm syringe filter (optional, for cell culture applications)
-
Cryogenic vials for aliquoting
Procedure:
-
Determine the required mass: Calculate the mass of Nisoxetine hydrochloride needed to prepare the desired volume of a 10 mM stock solution using the following formula: Mass (mg) = 10 mM × 307.82 g/mol × Volume (L) For example, to prepare 10 mL of a 10 mM stock solution, you would need 30.78 mg of Nisoxetine hydrochloride.
-
Weigh the compound: Carefully weigh the calculated amount of Nisoxetine hydrochloride powder using a calibrated analytical balance.
-
Dissolve the compound: Add the weighed powder to a volumetric flask. Add a portion of the high-purity water (approximately half of the final volume) and mix thoroughly by vortexing or sonication until the solid is completely dissolved.
-
Adjust to final volume: Once the solid is completely dissolved, add high-purity water to reach the final desired volume.
-
Sterilization (optional): For applications requiring sterile conditions, such as cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in cryogenic vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] Aqueous solutions should ideally be used fresh and storing for more than one day is not recommended.[6] The solid compound can be stored at room temperature.[4]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a Nisoxetine hydrochloride stock solution.
Caption: Workflow for Nisoxetine Hydrochloride Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nisoxetine - Wikipedia [en.wikipedia.org]
- 3. NISOXETINE HYDROCHLORIDE | 57754-86-6 [chemicalbook.com]
- 4. apexbt.com [apexbt.com]
- 5. Nisoxetine hydrochloride | Adrenergic Transporters | Tocris Bioscience [tocris.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Nisoxetine hydrochloride | Noradrenaline transporter | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of Nisoxetine in Animal Models of Depression: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nisoxetine (B1678948), a selective norepinephrine (B1679862) reuptake inhibitor (NRI), in established animal models of depression. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key concepts to guide researchers in designing and implementing studies to evaluate the antidepressant-like effects of Nisoxetine.
Introduction
Nisoxetine is a potent and selective inhibitor of the norepinephrine transporter (NET).[1] By blocking the reuptake of norepinephrine from the synaptic cleft, Nisoxetine enhances noradrenergic neurotransmission. This mechanism of action is shared by several clinically effective antidepressant medications, making Nisoxetine a valuable tool for preclinical research into the role of the noradrenergic system in depression and for the initial screening of potential antidepressant compounds. Preclinical studies have suggested its potential as an antidepressant.[2]
Mechanism of Action: Norepinephrine Reuptake Inhibition
Nisoxetine's primary pharmacological action is the selective blockade of the norepinephrine transporter (NET). This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft, thereby enhancing signaling at adrenergic receptors.
Key Animal Models for Assessing Antidepressant-Like Effects
Three widely used and validated animal models for screening antidepressant drugs are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.
Forced Swim Test (FST)
The FST is a behavioral despair model used to assess the antidepressant efficacy of compounds. Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
Experimental Protocol: Forced Swim Test with Nisoxetine
Materials:
-
Nisoxetine hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Cylindrical containers (e.g., 40 cm high, 20 cm in diameter for rats; smaller for mice)
-
Water (23-25°C)
-
Syringes and needles for administration (e.g., 25-27 gauge for intraperitoneal injection)
-
Video recording equipment (optional, for later scoring)
-
Towels for drying animals
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Drug Preparation: Prepare a stock solution of Nisoxetine hydrochloride in the chosen vehicle. Further dilute the stock solution to achieve the desired final concentrations for injection.
-
Administration: Administer Nisoxetine or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight, 30-60 minutes before the test.
-
Pre-test Session (for rats): On the first day, place each rat in the cylinder filled with water (30 cm deep) for 15 minutes. This session promotes a stable level of immobility on the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Test Session: 24 hours after the pre-test session (for rats) or on the single test day (for mice), place the animals individually in the water-filled cylinders (water depth of 15-20 cm for mice, 30 cm for rats).[3] The total duration of the test is typically 6 minutes.[4]
-
Scoring: Record the total time the animal remains immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
Data Presentation: Forced Swim Test
| Animal Model | Compound | Dose (mg/kg, i.p.) | Administration Schedule | Primary Outcome | Result |
| Rat | Desipramine (NRI) | 1-5 | Chronic | Immobility Time | Dose-dependent decrease[5] |
| Rat | Fluoxetine (SSRI) | 1-5 | Chronic | Immobility Time | Dose-dependent decrease[5] |
Tail Suspension Test (TST)
The TST is another widely used model of behavioral despair, primarily in mice.[6] Mice are suspended by their tails, and the duration of immobility is recorded. Antidepressant compounds typically reduce the time spent immobile.[7]
Experimental Protocol: Tail Suspension Test with Nisoxetine
Materials:
-
Nisoxetine hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Suspension box or a horizontal bar
-
Adhesive tape
-
Syringes and needles for administration (e.g., 27-gauge for i.p. injection in mice)
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing and testing environment for at least one week.
-
Drug Preparation: Prepare Nisoxetine solutions as described for the FST.
-
Administration: Administer Nisoxetine or vehicle via i.p. injection 30-60 minutes prior to the test.
-
Suspension: Suspend each mouse individually by its tail from the horizontal bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto nearby surfaces.
-
Test Duration: The test is typically conducted for 6 minutes.[8]
-
Scoring: The total time the mouse remains immobile is recorded during the 6-minute test period. Immobility is defined as the absence of any movement, with the mouse hanging passively.
Data Presentation: Tail Suspension Test
| Animal Model | Compound | Dose (mg/kg) | Administration Route | Primary Outcome | Result |
| Juvenile Mice (P21) | Desipramine (NRI) | 32 | i.p. | Immobility Time | Significant decrease[9] |
| Adolescent Mice (P28) | Desipramine (NRI) | 32 | i.p. | Immobility Time | Significant decrease[9] |
| Adult Mice | Desipramine (NRI) | 32 | i.p. | Immobility Time | Significant decrease[9] |
Note: While a study used Nisoxetine for binding assays in conjunction with the TST, it did not report the behavioral data for Nisoxetine itself.[9] Data for the NRI Desipramine is presented as a proxy.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model has high face and predictive validity for depression. It involves exposing rodents to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression. Anhedonia is typically measured by a decrease in the preference for a sweetened solution (e.g., sucrose) over water.[10][11]
Experimental Protocol: Chronic Unpredictable Mild Stress with Nisoxetine
Materials:
-
Nisoxetine hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
A variety of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint, etc.)
-
Sucrose (B13894) solution (typically 1-2%)
-
Two drinking bottles per cage
-
Syringes and needles for daily administration
Procedure:
-
Baseline Sucrose Preference: Before initiating the stress protocol, measure the baseline sucrose preference for each animal. This is done by providing two pre-weighed bottles, one with water and one with a sucrose solution, for a 24-hour period. Sucrose preference is calculated as: (sucrose solution intake / total fluid intake) x 100.
-
CUMS Induction: Expose the animals to a variable sequence of mild stressors daily for a period of 4-8 weeks. The unpredictability of the stressors is crucial to prevent habituation.
-
Nisoxetine Administration: After an initial period of stress (e.g., 2-4 weeks) to induce anhedonia, begin daily administration of Nisoxetine or vehicle. Continue both the stress protocol and the drug administration for the remainder of the study.
-
Sucrose Preference Test: Conduct the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effects of Nisoxetine.
-
Data Analysis: Compare the sucrose preference of the Nisoxetine-treated group to the vehicle-treated stressed group and a non-stressed control group.
Data Presentation: Chronic Unpredictable Mild Stress
| Animal Model | Stress Model | Compound | Administration Schedule | Primary Outcome | Result |
| Rat | CUMS | Desipramine (NRI) | Chronic | Sucrose Preference | Restoration of reduced sucrose preference[10] |
Note: There is a lack of published studies with quantitative data on the effects of Nisoxetine in the CUMS model. The data for Desipramine, a structurally and mechanistically similar NRI, is provided as a reference.
Conclusion
Nisoxetine serves as a valuable research tool for investigating the role of the noradrenergic system in depression. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the effective use of Nisoxetine in standard animal models of depression. While direct quantitative data for Nisoxetine in these models is limited in publicly available literature, the information on similar norepinephrine reuptake inhibitors strongly suggests its potential to show antidepressant-like effects. Further studies are warranted to fully characterize the dose-response relationship and efficacy of Nisoxetine in these models.
References
- 1. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. Effects of nisoxetine, a selective noradrenaline transporter blocker, on sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute and chronic antidepressant drug treatment in the rat forced swimming test model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Fat Diet-Induced Alterations in the Feeding Suppression of Low-Dose Nisoxetine, a Selective Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Nisoxetine to Block Norepinephrine Transporter in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoxetine is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET), making it an invaluable tool for neuroscience research.[1] By blocking the reuptake of norepinephrine (NE) from the synaptic cleft, Nisoxetine effectively increases the concentration and duration of action of NE at the synapse. Its high selectivity for NET over the serotonin (B10506) transporter (SERT) and dopamine (B1211576) transporter (DAT) allows for the specific investigation of noradrenergic signaling pathways in various physiological and pathological processes.[1] These application notes provide detailed protocols for utilizing Nisoxetine to block NET in acute brain slice preparations, a model that preserves the local cellular architecture and synaptic connectivity.
Data Presentation
Nisoxetine Binding Affinity and Potency
| Parameter | Value | Species/Tissue | Reference |
| Ki (Binding Affinity) | ~0.8 nM | Rat Cerebral Cortical Membranes | [1] |
| IC50 (Inhibition of [3H]NE Uptake) | ~1.0 nM | Rat Brain Synaptosomes | |
| Effective Concentration for NET blockade in brain slices | 100 nM - 1 µM | General Recommendation |
Signaling Pathway
The primary mechanism of action of Nisoxetine is the competitive inhibition of the norepinephrine transporter (NET). This transporter, located on the presynaptic membrane of noradrenergic neurons, is responsible for clearing norepinephrine from the synaptic cleft, thus terminating its signal. By binding to NET, Nisoxetine prevents the reuptake of norepinephrine, leading to its accumulation in the synapse and enhanced activation of postsynaptic α- and β-adrenergic receptors.
Experimental Protocols
Experimental Workflow
The general workflow for studying the effects of Nisoxetine in brain slices involves preparing acute slices, a recovery period, application of the drug, and subsequent measurement of NET activity or neuronal function.
Protocol 1: [³H]-Norepinephrine Uptake Assay in Acute Brain Slices
This protocol describes how to measure the inhibitory effect of Nisoxetine on the uptake of radiolabeled norepinephrine in acute brain slices.
Materials:
-
Animal: Adult rat or mouse
-
Reagents:
-
[³H]-Norepinephrine
-
Nisoxetine hydrochloride
-
Sucrose
-
NaCl, KCl, KH₂PO₄, MgSO₄, CaCl₂, NaHCO₃, D-glucose
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Scintillation cocktail
-
-
Equipment:
-
Vibratome or tissue chopper
-
Water bath
-
Scintillation counter
-
Standard laboratory glassware and pipettes
-
Solutions:
-
Slicing Solution (ice-cold): 250 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 4 mM MgSO₄, 0.1 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose. Continuously bubbled with carbogen.
Procedure:
-
Brain Slice Preparation: a. Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated slicing solution. b. Rapidly decapitate the animal, extract the brain, and place it in the ice-cold slicing solution. c. Mount the brain on the vibratome stage and prepare 300-400 µm thick slices of the desired brain region (e.g., hippocampus, prefrontal cortex). d. Transfer the slices to a recovery chamber containing ACSF at 32-34°C, bubbled with carbogen, for at least 1 hour.
-
Norepinephrine Uptake Assay: a. After recovery, transfer individual slices to tubes containing 1 ml of carbogenated ACSF. b. Pre-incubate the slices for 15 minutes at 37°C in the presence of various concentrations of Nisoxetine (e.g., 1 nM to 10 µM) or vehicle (for control). c. To initiate the uptake, add [³H]-Norepinephrine to a final concentration of 50 nM. d. Incubate for 10 minutes at 37°C. e. Terminate the uptake by rapidly washing the slices three times with 1 ml of ice-cold ACSF. f. Solubilize each slice in a suitable tissue solubilizer. g. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a non-selective uptake blocker like desipramine, or at 4°C). b. Express the uptake in the presence of Nisoxetine as a percentage of the control (vehicle) uptake. c. Plot the percentage of inhibition against the log concentration of Nisoxetine to determine the IC₅₀ value.
Protocol 2: Electrophysiological Recording of Neuronal Activity
This protocol outlines a general procedure to assess the effect of Nisoxetine on synaptic transmission and neuronal excitability in acute brain slices using whole-cell patch-clamp electrophysiology.
Materials:
-
Equipment:
-
Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.
-
Microscope with DIC optics.
-
Puller for making patch pipettes.
-
Stimulating electrode.
-
-
Solutions:
-
ACSF (as described in Protocol 1).
-
Internal solution for patch pipette (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.3 with KOH).
-
Procedure:
-
Slice Preparation and Recovery: a. Prepare acute brain slices as described in Protocol 1. b. After recovery, transfer a slice to the recording chamber of the electrophysiology setup, continuously perfused with carbogenated ACSF at room temperature or 30-32°C.
-
Recording: a. Under visual guidance, obtain a whole-cell patch-clamp recording from a neuron in the region of interest. b. Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs) or neuronal firing properties. c. To study synaptic transmission, place a stimulating electrode in a relevant afferent pathway.
-
Nisoxetine Application: a. After obtaining a stable baseline recording for at least 10 minutes, switch the perfusion to ACSF containing Nisoxetine (e.g., 1 µM). b. Continue recording for 15-20 minutes in the presence of Nisoxetine to observe its effects. c. If desired, perform a washout by switching the perfusion back to the control ACSF.
-
Data Analysis: a. Analyze the frequency, amplitude, and kinetics of synaptic events (EPSCs/IPSCs) before, during, and after Nisoxetine application. b. For neuronal excitability, analyze changes in resting membrane potential, input resistance, and firing rate in response to current injections. c. An increase in spontaneous synaptic activity or a change in the response to evoked stimulation may indicate an enhancement of noradrenergic tone due to NET blockade.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters, such as slice thickness, recovery time, drug concentrations, and incubation times, for their particular experimental conditions and research questions. Always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols for Radiolabeling Nisoxetine with Carbon-11 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of nisoxetine (B1678948) with carbon-11 (B1219553). This positron-emitting radionuclide allows for the in vivo imaging of the norepinephrine (B1679862) transporter (NET) using Positron Emission Tomography (PET), a critical tool in neuroscience research and drug development.
Nisoxetine is a potent and selective inhibitor of the norepinephrine transporter.[1][2][3] Radiolabeling nisoxetine with carbon-11 enables the non-invasive quantification and mapping of NET distribution and density in the brain. This has significant implications for studying various neurological and psychiatric disorders where NET is implicated, including depression, ADHD, and substance abuse disorders.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis of [¹¹C]nisoxetine.
Table 1: Synthesis Parameters for [¹¹C]Nisoxetine
| Parameter | Reported Value(s) | Reference(s) |
| Radiochemical Yield (decay-corrected) | 40-60% (from [¹¹C]CH₃I) 63-97% (R)-[N-¹¹CH₃]nisoxetine | [1][2],[5] |
| Synthesis Time | ~20 minutes | [1][2] |
| Molar Activity | > 600 Ci/mmol (> 22.2 GBq/µmol) | [1][2] |
| Radiochemical Purity | > 99% | [6] |
| Precursor | Desmethylnisoxetine (normethyl precursor) | [1][2][5] |
| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) | [1][2][5] |
| Solvent | Dimethylformamide (DMF) | [5] |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments involved in the synthesis and quality control of [¹¹C]nisoxetine.
Protocol 1: Production of [¹¹C]Methyl Iodide ([¹¹C]CH₃I)
[¹¹C]Methyl iodide is the most common methylating agent for carbon-11 labeling.
1. Production of [¹¹C]CO₂:
-
[¹¹C]CO₂ is typically produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron by bombarding a nitrogen gas target containing a small amount of oxygen.[7]
2. Conversion to [¹¹C]CH₄:
-
The produced [¹¹C]CO₂ is trapped and then converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic hydrogenation, typically using a nickel catalyst at high temperature.
3. Conversion to [¹¹C]CH₃I:
-
[¹¹C]CH₄ is then reacted with iodine vapor at high temperature to produce [¹¹C]methyl iodide.
-
The resulting [¹¹C]CH₃I is trapped in a suitable solvent, such as DMF, for the subsequent radiolabeling reaction.
Protocol 2: Radiolabeling of Desmethylnisoxetine to Synthesize [¹¹C]Nisoxetine
This protocol describes the N-alkylation of the desmethyl precursor with [¹¹C]CH₃I.[1][2]
Materials:
-
Desmethylnisoxetine (precursor)
-
[¹¹C]Methyl Iodide in DMF
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Reaction vessel (e.g., a sealed vial)
-
Heating system
Procedure:
-
Dissolve a small amount (typically mg scale) of desmethylnisoxetine in a minimal volume of DMF in the reaction vessel.
-
Add a solution of a base (e.g., NaOH) to deprotonate the amine group of the precursor.
-
Bubble the trapped [¹¹C]CH₃I into the reaction mixture.
-
Seal the reaction vessel and heat at an elevated temperature (e.g., 80-110°C) for a short period (e.g., 5-8 minutes).[6][8]
-
After the reaction, cool the vessel rapidly.
Protocol 3: Purification and Formulation of [¹¹C]Nisoxetine
Purification is crucial to remove unreacted precursor and radiolabeling agent.
1. HPLC Purification:
-
The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC).
-
A reverse-phase C18 column is typically used.[5]
-
The mobile phase is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) buffer).[6]
-
The fraction corresponding to [¹¹C]nisoxetine is collected.
2. Formulation:
-
The collected HPLC fraction, which is in the mobile phase, needs to be reformulated into a biocompatible solution for injection.
-
This is often achieved by solid-phase extraction. The [¹¹C]nisoxetine is trapped on a C18 Sep-Pak cartridge, washed with water to remove HPLC solvents, and then eluted with a small volume of ethanol (B145695).
-
The final product is then diluted with sterile saline to produce an injectable solution with a physiologically acceptable ethanol concentration.
Protocol 4: Quality Control of [¹¹C]Nisoxetine
1. Radiochemical Purity:
-
An aliquot of the final product is analyzed by analytical HPLC to determine its radiochemical purity. The percentage of radioactivity corresponding to the [¹¹C]nisoxetine peak should be >99%.
2. Molar Activity:
-
The molar activity (specific activity) is determined by measuring the total radioactivity and the mass of the nisoxetine in the final product. This is often done by comparing the UV absorbance of the product on the analytical HPLC to a standard curve of known concentrations of non-radioactive nisoxetine.
3. Residual Solvents:
-
The final product is tested for residual solvents (e.g., ethanol, acetonitrile) to ensure they are below acceptable limits for intravenous injection.
4. Sterility and Endotoxin Testing:
-
The final product should be passed through a sterile filter and tested for sterility and pyrogens (endotoxins) to ensure its safety for in vivo use.
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of [¹¹C]nisoxetine and the signaling pathway of norepinephrine, which is the target of nisoxetine.
Caption: Experimental workflow for the synthesis of [¹¹C]Nisoxetine.
References
- 1. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging of norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and C-11 labeling of three potent norepinephrine transporter selective ligands ((R)-nisoxetine, lortalamine, and oxaprotiline) for comparative PET studies in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of [11C]dapoxetine.HCl, a serotonin re-uptake inhibitor: biodistribution in rat and preliminary PET imaging in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nisoxetine Administration in Murine Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Nisoxetine, a selective norepinephrine (B1679862) reuptake inhibitor, in mice for the assessment of locomotor activity. The included methodologies for intraperitoneal, subcutaneous, and oral gavage routes are based on established practices for administering pharmacologically active agents to rodents in behavioral studies.
Data Presentation: Quantitative Effects of Nisoxetine on Locomotor Activity
While specific dose-response data for Nisoxetine's effect on spontaneous locomotor activity via various routes in mice is not extensively detailed in publicly available literature, the primary role of norepinephrine transporter (NET) inhibition suggests a potential decrease in spontaneous locomotion.[1] The most documented effect of Nisoxetine is its ability to antagonize the hyperlocomotor effects of stimulants like d-amphetamine.
Table 1: Summary of Nisoxetine Administration Routes and Dosing for Murine Studies
| Administration Route | Typical Dosage Range | Vehicle | Injection Volume | Pre-treatment Time Before Test | Notes |
| Intraperitoneal (i.p.) | 10 - 32 mg/kg | 0.9% Saline | 5 - 10 mL/kg | 30 minutes | Most common route for similar antidepressants in locomotor studies. A dose of 32 mg/kg has been used in behavioral studies.[2] |
| Subcutaneous (s.c.) | 5 - 20 mg/kg (estimated) | 0.9% Saline | 5 - 10 mL/kg | 30 - 60 minutes | Dose estimated based on general practices. Slower absorption compared to i.p. |
| Oral Gavage (p.o.) | 10 - 40 mg/kg (estimated) | Water, 0.5% Methylcellulose (B11928114) | 5 - 10 mL/kg | 60 minutes | Dose estimated based on general practices. Requires proper technique to avoid injury. |
| Intravenous (i.v.) | 7 mg/kg | Saline-HCl solution | 5 mL/kg | 20 minutes | Used for brain distribution studies, indicating CNS penetration. |
Note: The dosages for subcutaneous and oral gavage are estimations based on common practices in rodent pharmacology and should be optimized in dose-response studies.
Mandatory Visualizations
Signaling Pathway of Nisoxetine's Mechanism of Action
Caption: Mechanism of action of Nisoxetine at the noradrenergic synapse.
Experimental Workflow for Locomotor Activity Assessment
Caption: General experimental workflow for assessing locomotor activity in mice.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common and rapid method for systemic drug delivery in mice.
Materials:
-
Nisoxetine hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
25-27 gauge needle with a 1 mL syringe
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Open field apparatus
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume (typically 5-10 mL/kg).
-
Properly restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
-
Drug Preparation:
-
Dissolve Nisoxetine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg injection volume, the concentration would be 1 mg/mL).
-
Ensure the solution is fully dissolved and at room temperature.
-
-
Injection:
-
Wipe the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 30-45 degree angle, bevel up, into the peritoneal cavity. Avoid injecting into the cecum or urinary bladder.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back, then slowly inject the solution.
-
-
Post-injection and Testing:
-
Return the mouse to its home cage or a holding cage for the pre-treatment period (typically 30 minutes).
-
After the pre-treatment time, place the mouse in the center of the open field apparatus and begin recording locomotor activity for the desired duration (e.g., 30-60 minutes).
-
Protocol 2: Subcutaneous (s.c.) Injection
Subcutaneous injection provides a slower absorption rate compared to i.p. injection.
Materials:
-
Nisoxetine hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
25-27 gauge needle with a 1 mL syringe
-
Animal scale
-
Open field apparatus
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the injection volume (typically 5-10 mL/kg).
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
-
Drug Preparation:
-
Prepare the Nisoxetine solution in sterile 0.9% saline as described for i.p. injection.
-
-
Injection:
-
Lift the scruffed skin to form a "tent."
-
Insert the needle, bevel up, into the space at the base of the tented skin.
-
Gently aspirate to ensure the needle has not entered a blood vessel, then inject the solution. A small bleb should form under the skin.
-
-
Post-injection and Testing:
-
Return the mouse to its cage for the pre-treatment period (typically 30-60 minutes).
-
Place the mouse in the open field arena and commence locomotor activity recording.
-
Protocol 3: Oral Gavage (p.o.)
Oral gavage allows for precise oral administration of a compound. This procedure requires a steady hand and proper technique to prevent injury to the animal.
Materials:
-
Nisoxetine hydrochloride
-
Sterile water or 0.5% methylcellulose in water (vehicle)
-
A flexible or rigid, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse)
-
1 mL syringe
-
Animal scale
-
Open field apparatus
Procedure:
-
Animal Preparation:
-
Weigh the mouse to determine the correct gavage volume (typically 5-10 mL/kg).
-
Firmly restrain the mouse by scruffing the neck, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
-
Drug Preparation:
-
Dissolve or suspend Nisoxetine hydrochloride in the chosen vehicle. A suspension in 0.5% methylcellulose can be used for compounds with poor water solubility.
-
-
Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle that should be inserted to reach the stomach.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.
-
Slowly administer the solution.
-
-
Post-gavage and Testing:
-
Return the mouse to its cage and observe for any signs of distress.
-
Allow for a longer pre-treatment time (typically 60 minutes) to account for absorption from the gastrointestinal tract.
-
Place the mouse in the open field arena to begin the locomotor activity test.
-
Note on Ethical Considerations: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Personnel should be adequately trained in the described techniques to minimize animal stress and potential for injury.
References
Application Notes and Protocols for Quantitative Autoradiography with [3H]-Nisoxetine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nisoxetine (B1678948) is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET), a key protein responsible for the reuptake of norepinephrine from the synaptic cleft. The tritiated form of nisoxetine, [3H]-Nisoxetine, serves as a high-affinity radioligand for labeling and quantifying NET sites in the brain.[1] Quantitative autoradiography with [3H]-Nisoxetine allows for the visualization and measurement of the density and distribution of NETs in various brain regions. This technique is invaluable for studying the role of noradrenergic systems in neurological and psychiatric disorders, as well as for evaluating the in vitro and ex vivo effects of novel drugs targeting the NET. The binding of [3H]-Nisoxetine is saturable, sodium-dependent, and highly correlated with noradrenergic innervation.[2][3]
Principle of the Assay
Quantitative autoradiography with [3H]-Nisoxetine is an in vitro binding assay performed on slidemounted brain tissue sections. The tissue sections are incubated with a solution containing [3H]-Nisoxetine, which binds specifically to the NET. After incubation, unbound radioligand is washed away, and the sections are apposed to a tritium-sensitive phosphor screen or film to detect the radioactive signal. The resulting autoradiograms provide a visual map of NET distribution. By co-exposing standards of known radioactivity, the optical density of the signal in different brain regions can be converted into absolute units of radioactivity, allowing for the determination of the density of binding sites (Bmax). Non-specific binding is determined by incubating adjacent tissue sections in the presence of a high concentration of a competing, non-labeled NET inhibitor, such as mazindol or desipramine.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the binding of [3H]-Nisoxetine to the norepinephrine transporter and the general experimental workflow for quantitative autoradiography.
Caption: Binding of [3H]-Nisoxetine to the presynaptic norepinephrine transporter (NET).
Caption: Experimental workflow for quantitative autoradiography with [3H]-Nisoxetine.
Experimental Protocols
Materials and Reagents
-
[3H]-Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Mazindol or Desipramine (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Gelatin-coated microscope slides
-
Cryostat
-
Incubation chambers
-
Washing buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Distilled water
-
Tritium-sensitive phosphor screens or autoradiography film
-
Phosphor imager or densitometry system
-
Image analysis software
Tissue Preparation
-
Rapidly dissect fresh brain tissue and freeze in isopentane (B150273) cooled with dry ice.
-
Store frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the experiment.
Binding Assay Protocol
-
Pre-incubation:
-
Bring the slide-mounted tissue sections to room temperature.
-
Pre-incubate the slides in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) for 30 minutes to rehydrate the tissue and remove endogenous norepinephrine.
-
-
Incubation:
-
Prepare the incubation buffer containing [3H]-Nisoxetine at a concentration of approximately 0.8-1.0 nM (near the Kd value).
-
For total binding , incubate a set of slides in the [3H]-Nisoxetine solution.
-
For non-specific binding , incubate an adjacent set of slides in the [3H]-Nisoxetine solution containing 10 µM mazindol.
-
Incubate the slides for 60-90 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Following incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform three washes of 5 minutes each in ice-cold washing buffer.
-
Perform a final brief dip in ice-cold distilled water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Autoradiographic Detection and Analysis
-
Exposure:
-
Appose the dried slides to a tritium-sensitive phosphor screen or autoradiography film in a light-tight cassette.
-
Include calibrated tritium (B154650) standards for later quantification.
-
Expose for 4-8 weeks at room temperature.
-
-
Image Acquisition:
-
Scan the phosphor screen using a phosphor imager or develop the film.
-
-
Quantitative Analysis:
-
Use image analysis software to measure the optical density of the signal in specific brain regions of interest.
-
Generate a standard curve from the tritium standards to convert optical density values to fmol/mg of tissue.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each brain region.
-
Data Presentation
The following table summarizes the binding characteristics of [3H]-Nisoxetine in various rat brain regions as determined by in vitro binding assays.
| Brain Region | Bmax (fmol/mg protein) | Kd (nM) | Method | Reference |
| Prefrontal Cortex | ~135 - 300 | ~1.5 - 2.0 | Homogenate Binding | [4] |
| Sensorimotor Cortex | ~150 - 250 | ~1.5 - 2.0 | Homogenate Binding | [4] |
| Caudate Nucleus | ~100 - 135 | ~1.5 - 2.0 | Homogenate Binding | [4] |
| Whole Brain Homogenate | - | 0.8 | Homogenate Binding | [2][3] |
| Cortical Homogenates | - | 0.7 | Homogenate Binding | [1] |
| Locus Coeruleus | ~1500 | - | Autoradiography | [3] |
Note: Bmax values can vary depending on the specific experimental conditions and the strain of the animal used.
Troubleshooting
-
High non-specific binding:
-
Increase the number and/or duration of the washing steps.
-
Ensure the washing buffer is ice-cold.
-
Optimize the concentration of the competing ligand for non-specific binding.
-
-
Weak signal:
-
Increase the exposure time.
-
Ensure the specific activity of the [3H]-Nisoxetine is adequate.
-
Check for proper tissue handling and storage to prevent degradation of transporters.
-
-
Uneven binding:
-
Ensure complete immersion of the tissue sections during incubation and washing.
-
Check for air bubbles on the sections during incubation.
-
Conclusion
Quantitative autoradiography with [3H]-Nisoxetine is a robust and reliable method for the detailed anatomical localization and quantification of norepinephrine transporters in the brain. The high affinity and selectivity of this radioligand make it an excellent tool for neuropharmacological research and drug development. Adherence to a well-defined protocol is crucial for obtaining reproducible and accurate results.
References
- 1. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing nonspecific binding in [3H]-Nisoxetine radioligand assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing [3H]-Nisoxetine in radioligand binding assays. Our goal is to help you overcome common challenges and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of [3H]-Nisoxetine?
[3H]-Nisoxetine is a high-affinity radioligand used to label and quantify norepinephrine (B1679862) transporters (NET).[1][2][3] It is considered a standard tool for in vitro binding assays in neuroscience and pharmacology research to study the interaction of novel compounds with NET.[1]
Q2: How is nonspecific binding typically defined in a [3H]-Nisoxetine assay?
Nonspecific binding is determined by adding a high concentration of a competing, non-radiolabeled ligand that saturates the specific binding sites. For [3H]-Nisoxetine assays, 10 µM desipramine (B1205290) is commonly used for this purpose.[1][4]
Q3: What are the typical incubation conditions for a [3H]-Nisoxetine binding assay?
Standard protocols often involve incubating cell membranes expressing the norepinephrine transporter with [3H]-Nisoxetine for 2-3 hours at 4°C.[1][4][5] These conditions, particularly the low temperature and high sodium concentration, are crucial for achieving optimal specific binding.[1]
Q4: Why is a high sodium concentration important in the assay buffer?
The binding of nisoxetine (B1678948) to the norepinephrine transporter is sodium-dependent.[3][6] Assay buffers are typically formulated with high concentrations of NaCl (e.g., 120 mM to 295 mM) to facilitate this interaction.[1][4][7]
Troubleshooting Guide
High nonspecific binding is a common issue in radioligand assays that can obscure the specific binding signal and lead to inaccurate results. The following guide addresses potential causes and solutions for reducing nonspecific binding in your [3H]-Nisoxetine experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Nonspecific Binding | 1. Inappropriate Blocking Agent: The concentration of the competing ligand (e.g., desipramine) may be insufficient to fully block all specific sites. | 1. Optimize Blocking Agent Concentration: While 10 µM desipramine is standard, consider a concentration range to ensure saturation of specific sites. |
| 2. Radioligand Sticking to Assay Components: [3H]-Nisoxetine, being lipophilic, can adhere to plasticware and filter mats. | 2. Pre-treat Assay Components: Pre-soaking filter mats in a solution like 0.6% polyethylenimine (PEI) can reduce nonspecific adherence.[8][9] Using low-protein-binding plates and pipette tips is also recommended. | |
| 3. Suboptimal Washing Steps: Inadequate or slow washing after incubation can leave unbound radioligand on the filters. | 3. Optimize Washing: Ensure rapid filtration and wash filters multiple times with ice-cold wash buffer.[4] The volume and number of washes should be consistent across all samples. | |
| 4. Incorrect Buffer Composition: The ionic strength and pH of the buffer can influence nonspecific interactions. | 4. Verify Buffer Formulation: Ensure the assay buffer has the correct pH (typically 7.4) and ionic strength.[4][7] Refer to established protocols for appropriate buffer recipes. | |
| 5. High Radioligand Concentration: Using a concentration of [3H]-Nisoxetine that is too high can increase nonspecific binding. | 5. Use an Appropriate Radioligand Concentration: Aim for a concentration around the Kd value (dissociation constant) of [3H]-Nisoxetine for NET, which is approximately 0.7-0.8 nM.[3][6] | |
| Low or No Specific Binding | 1. Degraded Transporter Protein: Improper storage or handling of cell membranes can lead to protein degradation. | 1. Proper Sample Handling: Store membrane preparations at -80°C and avoid repeated freeze-thaw cycles.[4] Always keep samples on ice during the experiment. |
| 2. Incorrect Assay Conditions: As discussed, temperature and sodium concentration are critical for nisoxetine binding. | 2. Adhere to Optimized Conditions: Use a high sodium concentration buffer and incubate at 4°C as recommended in established protocols.[1][5] | |
| 3. Inactive Radioligand: The tritiated compound may have degraded over time. | 3. Check Radioligand Quality: Verify the age and storage conditions of your [3H]-Nisoxetine stock. Consider purchasing a fresh batch if degradation is suspected. |
Experimental Protocols
Cell Membrane Preparation
This protocol is adapted from established procedures for preparing membranes from cells expressing the human norepinephrine transporter (hNET).[4][7]
-
Cell Harvesting: Culture HEK293 or CHO cells stably expressing hNET. Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet with ice-cold Assay Buffer (see table below) and centrifuge again.
-
Homogenization: Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or by sonication.[4]
-
High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[4]
-
Final Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[4]
[3H]-Nisoxetine Competitive Binding Assay
This protocol outlines a competitive binding assay in a 96-well format.[4]
-
Reagent Preparation: Prepare serial dilutions of your test compound and the reference compound (e.g., desipramine) in Assay Buffer.
-
Assay Plate Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).[4]
-
Nonspecific Binding: 50 µL of 10 µM Desipramine, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.[4]
-
Test Compound: 50 µL of your test compound dilution, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation.[4]
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats (e.g., Whatman GF/B or GF/C) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.[4]
-
Scintillation Counting: Dry the filter mats, place them in scintillation vials with 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter after allowing at least 4 hours for chemiluminescence to decay.[4]
Buffer and Reagent Composition
| Component | Composition | pH | Reference |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl | 7.4 | [4] |
| Wash Buffer | Cold Assay Buffer | 7.4 | [4] |
| Radioligand | [3H]-Nisoxetine (specific activity ~70-90 Ci/mmol) | N/A | [4] |
| Nonspecific Control | 10 µM Desipramine hydrochloride | N/A | [4] |
Visual Guides
Caption: Workflow for a [3H]-Nisoxetine radioligand binding assay.
Caption: Troubleshooting logic for high nonspecific binding.
References
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 9. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nisoxetine Hydrochloride for In Vivo Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nisoxetine (B1678948) hydrochloride in in vivo studies.
Troubleshooting Guide
Issue: Compound Precipitation In Solution or Upon Injection
-
Question: My Nisoxetine hydrochloride solution appears cloudy, or I suspect it precipitated upon injection. What can I do?
-
Answer: Nisoxetine hydrochloride has limited solubility in aqueous solutions. For in vivo use, a co-solvent system is often necessary. A common formulation involves dissolving the compound in a small amount of DMSO, then further diluting with PEG300, Tween 80, and finally saline or PBS. Sonication can aid dissolution.[1] Always prepare solutions fresh and observe for any precipitation before administration. If precipitation occurs, you may need to adjust the vehicle composition or lower the final concentration of Nisoxetine hydrochloride.
Issue: High Variability in Experimental Results
-
Question: I am observing high variability between my experimental subjects. How can I reduce this?
-
Answer: Biological variability is a common challenge in in vivo research. To minimize this, ensure consistent experimental conditions. This includes standardizing animal handling procedures, acclimatization periods, and the time of day for drug administration and behavioral testing. Ensure accurate and consistent dosing for all animals. Additionally, consider potential factors like diet and housing conditions that might influence the animals' physiological state.
Issue: Lack of Expected Behavioral or Physiological Effect
-
Question: I am not observing the expected effects of Nisoxetine hydrochloride in my animal model. What could be the reason?
-
Answer: Several factors could contribute to a lack of effect.
-
Dosage: The dosage may be too low for your specific animal model and experimental paradigm. Review published studies for effective dose ranges. Dosages in rodents have ranged from 3 mg/kg to 30 mg/kg via intraperitoneal injection.[2]
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) significantly impacts the pharmacokinetics of the compound. Ensure the chosen route is appropriate for your research question and allows for sufficient bioavailability in the target tissue.
-
Metabolism: Species differences in drug metabolism can affect the efficacy of Nisoxetine hydrochloride. What works in one species may not be directly translatable to another.
-
Compound Integrity: Ensure the Nisoxetine hydrochloride you are using is of high purity and has not degraded. Store the compound under the recommended conditions, typically at -20°C for powder and -80°C for solutions in solvent.[1]
-
Frequently Asked Questions (FAQs)
General Information
-
Question: What is the primary mechanism of action for Nisoxetine hydrochloride?
-
Answer: Nisoxetine hydrochloride is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET).[2][3] By blocking NET, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. It has significantly lower affinity for the serotonin (B10506) and dopamine (B1211576) transporters.[4][5] Nisoxetine can also block voltage-gated sodium channels, which contributes to its local anesthetic properties.[2][3]
-
Question: What are the common research applications for Nisoxetine hydrochloride in vivo?
-
Answer: Nisoxetine is widely used in scientific research as a standard selective norepinephrine reuptake inhibitor.[4] It has been utilized in studies related to obesity and energy balance, and it also demonstrates some local analgesic effects.[4] Other applications include investigating its effects on locomotor activity, cataplexy in narcoleptic models, and social discrimination.[5][6]
Dosing and Administration
-
Question: What is a recommended starting dose for in vivo studies in rodents?
-
Answer: A review of the literature suggests a range of effective doses. For intraperitoneal (i.p.) administration in rats, doses of 3, 10, and 30 mg/kg have been used to inhibit refeeding.[2] In mice, a dose of 32 mg/kg has been used to reduce locomotor activity induced by stimulants, and a 7 mg/kg intravenous (i.v.) dose was used for blocking studies.[5][7][8] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental model and desired effect.
-
Question: How should I prepare Nisoxetine hydrochloride for in vivo administration?
-
Answer: Due to its solubility properties, a multi-component vehicle is often required. A suggested formulation involves creating a stock solution in DMSO and then diluting it with other agents. For example, a final solution could be prepared with 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1] Always consult solubility information and consider the tolerability of the vehicle in your animal model.
Solubility and Stability
-
Question: What are the solubility properties of Nisoxetine hydrochloride?
-
Answer: The solubility of Nisoxetine hydrochloride can vary depending on the solvent. It is soluble in DMSO at approximately 45 mg/mL and in water at up to 30.78 mg/mL, though sonication is recommended to aid dissolution in both.[1]
-
Question: How should I store Nisoxetine hydrochloride?
-
Answer: Nisoxetine hydrochloride powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[1]
Quantitative Data Summary
Table 1: In Vivo Dosages of Nisoxetine Hydrochloride
| Animal Model | Dosage | Route of Administration | Observed Effect |
| Rats | 3, 10, 30 mg/kg | i.p. | Inhibition of refeeding response[2] |
| Mice | 32 mg/kg | Not specified | Reduction of stimulant-induced locomotor activity[5] |
| Mice | 7 mg/kg | i.v. | Blocking of specific binding in the cortex and hypothalamus[7][8] |
| Dogs | 0.5 mg/kg | i.v. | Reduction of cataplexy in narcoleptic dogs[5] |
| Humans | 10-20 mg (twice daily) | Oral | Minimal side effects in a preclinical study[9][10] |
Table 2: Solubility of Nisoxetine Hydrochloride
| Solvent | Maximum Concentration | Notes |
| DMSO | 45 mg/mL (146.19 mM) | Sonication is recommended[1] |
| Water | < 30.78 mg/mL | Sonication is recommended[1] |
Table 3: Binding Affinity and Inhibitory Constants
| Target | Value | Assay |
| Norepinephrine Transporter (NET) | Kd = 0.76 nM | [3H]Nisoxetine binding[2][3] |
| Norepinephrine Transporter (NET) | Ki = 1.4 ± 0.1 nM | [3H]Nisoxetine binding to rat frontal cortical membranes[2][3] |
| Norepinephrine Transporter (NET) | Ki = 2.1 ± 0.3 nM | Inhibition of [3H]Noradrenaline uptake into rat frontal cortical synaptosomes[2][3] |
| Dopamine Transporter (DAT) | Ki = 477 nM | Not specified[5] |
| Serotonin Transporter (SERT) | Ki = 383 nM | Not specified[5] |
| Voltage-gated Na+ channels | IC50 = 1.6 µM (at -70 mV) | Inhibition of Na+ currents[2][3] |
| Voltage-gated Na+ channels | IC50 = 28.6 µM (at -100 mV) | Inhibition of Na+ currents[2][3] |
Experimental Protocols
Protocol 1: Preparation of Nisoxetine Hydrochloride Formulation for In Vivo Injection
This protocol provides a method for preparing a clear solution of Nisoxetine hydrochloride suitable for intraperitoneal injection in rodents.
-
Calculate Required Amounts: Based on the desired dosage (e.g., 10 mg/kg), the average weight of the animals, and the injection volume (e.g., 100 µL per 20 g animal), calculate the total mass of Nisoxetine hydrochloride and the volume of each vehicle component required. It is advisable to prepare a slight excess to account for potential losses.
-
Initial Dissolution in DMSO: Weigh the required amount of Nisoxetine hydrochloride powder and dissolve it in the calculated volume of DMSO. For example, to achieve a final formulation with 5% DMSO, you would start with this portion of the final volume. Vortex or sonicate briefly to ensure complete dissolution.
-
Addition of PEG300: Add the calculated volume of PEG300 (e.g., 30% of the final volume) to the DMSO solution. Mix thoroughly until the solution is clear.
-
Addition of Tween 80: Add the calculated volume of Tween 80 (e.g., 5% of the final volume) and mix until the solution is homogenous and clear.
-
Final Dilution with Saline/PBS: Add the final volume of sterile saline or PBS (e.g., 60% of the final volume) to the mixture. Mix thoroughly.
-
Final Check: Inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear before injection.
Protocol 2: Assessment of Locomotor Activity in Mice
This protocol describes a general workflow for assessing the effect of Nisoxetine hydrochloride on locomotor activity in mice.
-
Animal Acclimatization: House the mice in the experimental room for at least one week before the experiment to allow for acclimatization to the environment.
-
Habituation to Activity Chambers: On the day of the experiment, place the mice individually into open-field activity chambers and allow them to habituate for at least 30 minutes.
-
Baseline Activity Recording: Record the baseline locomotor activity for each mouse for a set period (e.g., 30-60 minutes) using an automated tracking system.
-
Drug Administration: Remove the mice from the chambers and administer Nisoxetine hydrochloride (e.g., 32 mg/kg, i.p.) or the vehicle solution.
-
Post-Injection Activity Recording: Immediately return the mice to their respective activity chambers and record their locomotor activity for a predetermined duration (e.g., 60-120 minutes).
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Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, rearing frequency) using appropriate statistical methods to compare the Nisoxetine-treated group with the vehicle-treated control group.
Visualizations
Caption: Mechanism of action of Nisoxetine hydrochloride.
Caption: A typical workflow for an in vivo experiment.
References
- 1. Nisoxetine hydrochloride | Noradrenaline transporter | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nisoxetine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Nisoxetine infusion into the olfactory bulb enhances the capacity for male rats to identify conspecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and regional mouse brain distribution of [11C]nisoxetine, a norepinephrine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PMC [pmc.ncbi.nlm.nih.gov]
challenges with Nisoxetine and CFT non-mutually exclusive binding
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Nisoxetine (B1678948) and CFT (WIN 35,428) binding assays, particularly concerning the non-mutually exclusive binding at the Norepinephrine (B1679862) Transporter (NET).
Frequently Asked Questions (FAQs)
Q1: What is Nisoxetine and what is its primary target?
A1: Nisoxetine is a potent and highly selective norepinephrine reuptake inhibitor (NRI).[1] Its primary molecular target is the norepinephrine transporter (NET), to which it binds with high affinity.[1][2] It is widely used in scientific research as a standard NRI and as a radioligand ([³H]nisoxetine) to label norepinephrine uptake sites.[1][3]
Q2: What is CFT (WIN 35,428) and why is it used in NET binding studies?
A2: CFT, also known as WIN 35,428, is a phenyltropane derivative that binds to monoamine transporters. While it's often used to label the dopamine (B1211576) transporter (DAT), the radiolabeled version, [³H]CFT, can also be used to study the norepinephrine transporter (NET).[4][5] Research into [³H]CFT as a potential radioligand for NET has revealed important complexities in how different classes of inhibitors interact with the transporter.[4][5]
Q3: What does "non-mutually exclusive binding" of Nisoxetine and CFT at the NET mean?
A3: Non-mutually exclusive binding suggests that Nisoxetine and CFT can bind to the norepinephrine transporter at the same time, implying they interact with different, though potentially interacting, sites on the transporter protein.[4][5] This contrasts with classical competitive binding, where two ligands compete for the exact same binding site. This phenomenon can be revealed through specific experimental designs, such as Dixon plots, which may show intersecting lines rather than the parallel lines expected for mutually exclusive binding.[4]
Q4: Why are my Nisoxetine binding affinity (Ki) values inconsistent between different assay types (e.g., binding vs. uptake assays)?
A4: Discrepancies in the potency of Nisoxetine between radioligand binding assays and functional uptake assays can arise from the specific experimental conditions used.[4] Traditional [³H]nisoxetine binding protocols often use high sodium concentrations and low temperatures (e.g., 295 mM Na⁺ at 4°C), which can artificially increase the apparent potency of Nisoxetine compared to its potency in functional assays conducted at physiological sodium concentrations and temperatures.[4][5]
Troubleshooting Guide
Issue 1: My competition binding data with Nisoxetine and [³H]CFT does not fit a standard one-site competitive model.
-
Possible Cause: This is a key indicator of non-mutually exclusive binding between Nisoxetine and CFT.[4] The presence of one ligand may be allosterically modulating the binding of the other, rather than directly blocking its site.
-
Troubleshooting Steps:
-
Re-evaluate Your Model: Do not force the data to a one-site competitive model. Instead, use a more complex model that accounts for allosteric interactions or two-site binding.
-
Perform a Dixon Plot Analysis: This classical enzymology technique is excellent for visualizing the nature of the interaction. Non-parallel lines in a Dixon plot are indicative of non-competitive (and thus potentially non-mutually exclusive) interactions.[4]
-
Vary Experimental Conditions: Systematically alter the sodium concentration and temperature of your binding assay. As detailed in the literature, the binding affinities of Nisoxetine and CFT are differentially affected by these parameters.[4] This can help to characterize the nature of the interaction.
-
Issue 2: The potency (Ki) of Nisoxetine in my [³H]CFT competition assay is significantly different from published values or our lab's historical data.
-
Possible Cause: The affinity of Nisoxetine for the NET is highly sensitive to the sodium ion concentration in the assay buffer.[1][4]
-
Troubleshooting Steps:
-
Verify Buffer Composition: Double-check the final concentration of Na⁺ in your assay buffer. Even small variations can lead to shifts in potency.
-
Standardize Assay Conditions: Ensure that the temperature and incubation times are consistent with the protocols you are comparing against. Traditional [³H]nisoxetine assays often use conditions (4°C, high Na⁺) that show higher potency for Nisoxetine, while conditions mimicking physiological states (room temperature, physiological Na⁺) may show lower potency.[4][5]
-
Use a Standard Compound: Include a well-characterized NET inhibitor (e.g., Desipramine) as a positive control in your assays to ensure that the experimental system is behaving as expected.
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Issue 3: High non-specific binding is obscuring the specific signal in my [³H]nisoxetine or [³H]CFT assay.
-
Possible Cause: Radioligands can stick to various surfaces, including filter plates, tubes, and cell membranes, in a non-specific manner.
-
Troubleshooting Steps:
-
Optimize Blocking Agents: Ensure your assay buffer contains a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific interactions.[6]
-
Adjust Radioligand Concentration: Use the lowest concentration of radioligand that provides a robust signal-to-noise ratio. A common starting point is the Kd value of the radioligand.
-
Optimize Washing: In filtration-based assays, ensure that washing steps are rapid and use ice-cold wash buffer to minimize the dissociation of specifically bound radioligand while effectively removing non-specifically bound ligand.[6]
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of NET Ligands Under Different Assay Conditions
| Compound | [³H]CFT Binding (High Na⁺, 4°C) | [³H]CFT Binding (Low Na⁺, 25°C) | [³H]NE Uptake Assay (Physiological Na⁺) |
| Nisoxetine | 2.73 ± 0.25 | 83.8 ± 10.3 | ~4.97 |
| Desipramine | Lower Ki (Higher Potency) | Higher Ki (Lower Potency) | Intermediate Potency |
| CFT | Higher Ki (Lower Potency) | Equipotent to Uptake | Similar to Binding |
| Cocaine | Higher Ki (Lower Potency) | Equipotent to Uptake | Similar to Binding |
Data compiled from Zhen et al., 2012.[4] Values are illustrative of the differential effects of assay conditions.
Experimental Protocols
Protocol: Dixon Plot Analysis for Investigating Non-Mutually Exclusive Binding
This method is used to determine if two ligands (an inhibitor 'I', Nisoxetine, and a competing ligand 'C', CFT) bind in a mutually exclusive manner to a transporter. It involves measuring the rate of a functional response (e.g., [³H]dopamine uptake mediated by NET) in the presence of a fixed concentration of radiolabeled substrate, a varying concentration of the primary inhibitor (Nisoxetine), and several fixed concentrations of the second compound (CFT).
Methodology:
-
Cell Culture: Utilize HEK cells stably expressing the human norepinephrine transporter (hNET).
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Assay Buffer: Prepare a buffer with physiological ion concentrations (e.g., 152 mM Na⁺).
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Reaction Setup:
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Prepare a series of tubes or a multi-well plate.
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To each well, add a constant, low concentration of a radiolabeled substrate that is transported by NET (e.g., [³H]dopamine).
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Add varying concentrations of Nisoxetine (e.g., 0, 1, 3, 10, 30, 100 nM).
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Create separate sets of these Nisoxetine titrations, where each set also contains a fixed concentration of CFT (e.g., Set 1: 0 nM CFT; Set 2: 30 nM CFT; Set 3: 100 nM CFT).
-
-
Initiation and Incubation: Add the hNET-expressing cells to initiate the uptake reaction. Incubate for a short period at room temperature (e.g., 10-15 minutes) to measure the initial rate of uptake.
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Termination: Terminate the reaction rapidly, for example, by washing with ice-cold buffer and using a cell harvester to collect the cells on filter mats.
-
Quantification: Measure the radioactivity in the collected cells using liquid scintillation counting.
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Data Analysis:
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For each fixed concentration of CFT, plot the reciprocal of the uptake rate (1/V) against the concentration of Nisoxetine ([I]).
-
This will generate a series of lines on the graph.
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Interpretation: If the lines are parallel, the binding is mutually exclusive (competitive). If the lines intersect, the binding is not mutually exclusive.[4]
-
Visualizations
Signaling and Binding Diagrams
Caption: Hypothetical model of non-mutually exclusive binding at NET.
Caption: Troubleshooting workflow for unexpected binding assay results.
Caption: Norepinephrine signaling pathway and the action of Nisoxetine.
References
- 1. Nisoxetine - Wikipedia [en.wikipedia.org]
- 2. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nisoxetine Microdialysis
Welcome to the technical support center for improving the recovery of hydrophobic compounds, specifically Nisoxetine, in microdialysis experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of Nisoxetine low in my microdialysis experiment?
Low recovery of hydrophobic compounds like Nisoxetine is a common challenge in microdialysis. The primary reasons include:
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Non-specific binding: Nisoxetine, being hydrophobic, has a high affinity for the surfaces of the microdialysis probe, tubing, and collection vials. This leads to significant loss of the analyte before it can be quantified.[1][2][3]
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Low aqueous solubility: Although Nisoxetine hydrochloride is soluble in water, its hydrophobic nature can limit its efficient diffusion across the aqueous environment of the dialysis membrane and into the perfusate.[4][5][6]
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Membrane characteristics: The material and pore size of the microdialysis membrane can influence the passage of hydrophobic molecules.[7][8]
Q2: How can I reduce non-specific binding of Nisoxetine?
Several strategies can be employed to mitigate non-specific binding:
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Modify the Perfusate: Adding "trapping agents" or carriers to the perfusate can keep Nisoxetine in solution and reduce its interaction with the microdialysis system components.[9][10]
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Albumin: Bovine Serum Albumin (BSA) is commonly added to the perfusion fluid to coat the surfaces and reduce binding sites available for the hydrophobic drug.[2][11][12]
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Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility and recovery.[9][13][14][15][16] Hydroxypropyl-ß-cyclodextrin (HP-ß-CD) is a frequently used example.[13]
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Surfactants: Low concentrations of non-ionic surfactants can disrupt hydrophobic interactions.[11]
-
-
Optimize Tubing Material: The choice of tubing can significantly impact recovery. Fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing has been shown to have reduced binding for some hydrophobic compounds compared to polyetheretherketone (PEEK) tubing.[2]
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Surface Coating: While more complex, coating the internal surfaces of the microdialysis system can also reduce non-specific binding.[2][3]
Q3: What is the optimal perfusate composition for Nisoxetine microdialysis?
The ideal perfusate will depend on the specific experimental conditions. However, here are some recommended starting points:
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Ringer's solution or artificial cerebrospinal fluid (aCSF) is the standard base for the perfusate.[2]
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Addition of BSA: A concentration of 0.5% to 1% BSA in the perfusate is often effective.[2][11]
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Addition of Cyclodextrins: 10% HP-ß-CD has been shown to enhance the recovery of lipophilic molecules.[13]
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pH Adjustment: For compounds with pH-dependent solubility, adjusting the perfusate pH to a level where the compound is most soluble can significantly improve recovery.[17] Given that Nisoxetine is a hydrochloride salt, its solubility is likely good at physiological pH, but this is a parameter that can be optimized.
Q4: How does the flow rate affect Nisoxetine recovery?
The flow rate of the perfusate is inversely related to the relative recovery.[7][18][19]
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Slower flow rates (e.g., 0.5 - 1.5 µL/min) allow for a longer residence time of the perfusate within the probe, facilitating greater diffusion of Nisoxetine from the extracellular fluid into the dialysate, thus increasing recovery.[2][14][20]
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Faster flow rates will result in lower recovery but may be necessary for better temporal resolution.
It is crucial to allow for an equilibration period of 10-15 minutes after changing the flow rate before collecting samples for analysis.[18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Nisoxetine Recovery | - High non-specific binding to the microdialysis system.[1][2] - Low solubility of Nisoxetine in the perfusate. - Inappropriate perfusate flow rate.[7] | - Add BSA (0.5-1%) or HP-ß-CD (10%) to the perfusate.[2][13] - Use FEP tubing instead of PEEK tubing.[2] - Decrease the perfusate flow rate (e.g., to 1.0 µL/min).[20] - Perform an in vitro recovery experiment to optimize conditions. |
| High Variability in Recovery | - Inconsistent non-specific binding.[9][14] - Air bubbles in the microdialysis system.[18] - Instability of Nisoxetine in the collected samples. | - Ensure thorough mixing and degassing of the perfusate. - Pre-condition the microdialysis system by flushing with the perfusate containing additives for an extended period. - Inspect the system for any air bubbles and remove them.[18] - Add antioxidants or adjust the pH of the collection vials if degradation is suspected.[7] |
| Carry-over Effects | - Adsorption of Nisoxetine to the system components, which is then slowly released.[2][3] | - Implement a rigorous cleaning procedure for the microdialysis system between experiments. - Use dedicated tubing and probes for experiments with highly hydrophobic compounds. - Test for carry-over by perfusing with a blank solution after a high concentration standard.[3] |
Experimental Protocols
In Vitro Recovery Assessment
This protocol is designed to determine the relative recovery of Nisoxetine under different experimental conditions before moving to in vivo studies.
Materials:
-
Microdialysis probe and system (pump, tubing)
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Beaker or vial containing a standard solution of Nisoxetine in aCSF or Ringer's solution
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Perfusate solutions (e.g., aCSF with and without additives like BSA or HP-ß-CD)
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Collection vials
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Analytical instrument for Nisoxetine quantification (e.g., UPLC-MS/MS)[2]
Procedure:
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Prepare a standard solution of Nisoxetine at a known concentration (Cexternal) in aCSF or Ringer's solution in a beaker.
-
Immerse the microdialysis probe into this solution.
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Perfuse the probe with the chosen perfusate at a constant flow rate (e.g., 1.0 µL/min).
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Allow the system to equilibrate for at least 60 minutes.
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Collect dialysate samples at regular intervals (e.g., every 20 minutes).
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Measure the concentration of Nisoxetine in the dialysate samples (Cdialysate).
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Calculate the relative recovery using the following formula: Relative Recovery (%) = (Cdialysate / Cexternal) x 100
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Repeat the experiment with different perfusate compositions and flow rates to identify the optimal conditions.
Visualizations
Caption: In Vitro Recovery Experimental Workflow.
Caption: Troubleshooting Logic for Low Nisoxetine Recovery.
References
- 1. Approach to reduce the non-specific binding in microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. ≥98% (HPLC), Norepinephrine reuptake inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Nisoxetine hydrochloride | Noradrenaline transporter | TargetMol [targetmol.com]
- 7. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 9. A rapid screening method to select microdialysis carriers for hydrophobic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Human Tissue Microdialysis Using Hydroxypropyl-ß-Cyclodextrin as Molecular Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid screening method to select microdialysis carriers for hydrophobic compounds | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. A rapid screening method to select microdialysis carriers for hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimization of perfusate pH to improve microdialysis recovery of lipophilic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug combinations and impact of experimental conditions on relative recovery in in vitro microdialysis investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
effect of sodium concentration on Nisoxetine binding affinity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nisoxetine (B1678948) in norepinephrine (B1679862) transporter (NET) binding assays.
Frequently Asked Questions (FAQs)
Q1: My [3H]Nisoxetine binding signal is very low or absent. What could be the issue?
A1: One of the most critical factors for successful Nisoxetine binding is the presence of sodium ions (Na+). Nisoxetine binding to the norepinephrine transporter (NET) is highly sodium-dependent, with some studies describing it as an absolute requirement.[1][2] Ensure that your binding buffer contains an adequate concentration of NaCl. Standard protocols often use high sodium concentrations, typically around 295 mM, to achieve optimal binding.[3]
Q2: I am observing inconsistent Ki values for my test compounds when using a [3H]Nisoxetine binding assay versus a [3H]norepinephrine uptake assay. Why is there a discrepancy?
A2: The binding of different ligands to the NET is differentially regulated by sodium concentration.[3] High sodium concentrations, which are optimal for Nisoxetine binding, can alter the binding affinity of other compounds. For example, at high Na+ concentrations, the potency of Nisoxetine and the antidepressant desipramine (B1205290) is enhanced.[3] Conversely, the binding of other NET ligands, like certain tropanes, may be weaker under these conditions compared to their potency in functional uptake assays conducted at physiological sodium levels.[3] It is crucial to be aware that the specific assay conditions, including ion concentrations, can influence the pharmacological profile of test compounds.
Q3: Does the sodium concentration affect the number of binding sites (Bmax) or the binding affinity (Kd) of Nisoxetine?
A3: The presence of sodium and chloride ions primarily enhances the binding affinity (i.e., lowers the Kd value) of Nisoxetine to the NET.[2] It does not typically affect the maximal binding capacity (Bmax).[2] This suggests that sodium ions are crucial for creating a high-affinity binding state for Nisoxetine on the transporter protein.
Q4: What is the proposed mechanism for sodium's effect on Nisoxetine binding?
A4: The norepinephrine transporter is a sodium- and chloride-dependent symporter.[4][5][6] The transport of norepinephrine is energetically coupled to the co-transport of Na+ and Cl- ions down their electrochemical gradients.[4] It is proposed that the binding of sodium ions to the transporter induces a conformational change that is necessary for high-affinity binding of Nisoxetine. Kinetic analyses have suggested a coupling ratio of two sodium ions for every one molecule of Nisoxetine that binds.[2]
Data Summary: Effect of Sodium on Nisoxetine Binding Parameters
| Parameter | Effect of Sodium Ions | Reference |
| Binding Affinity (Kd) | Increased affinity (lower Kd) in the presence of Na+. The binding is described as sodium-dependent. | [1][2] |
| Maximal Binding Capacity (Bmax) | Generally unaffected by the presence of Na+. | [2] |
| Optimal Sodium Concentration | High concentrations (e.g., ~295 mM) are commonly used in [3H]Nisoxetine binding assays for optimal results. | [3] |
| Na+/Nisoxetine Coupling Ratio | Kinetic analyses suggest a stoichiometry of 2 Na+ ions per 1 Nisoxetine molecule. | [2] |
Experimental Protocols
General Protocol for [3H]Nisoxetine Binding Assay in Brain Homogenates
This protocol is a generalized representation based on common methodologies. Researchers should optimize conditions for their specific experimental setup.
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Tissue Preparation:
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Dissect the brain region of interest (e.g., rat cortex) on ice.[7]
-
Homogenize the tissue in an ice-cold buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).[7]
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Centrifuge the homogenate at approximately 20,000 x g for 10 minutes at 4°C.[7]
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Discard the supernatant, resuspend the pellet in fresh ice-cold buffer, and centrifuge again.[7]
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The final pellet is resuspended in the binding buffer.
-
-
Binding Assay:
-
Binding Buffer: A buffer containing a high concentration of sodium chloride is crucial. A typical buffer might consist of 50 mM Tris-HCl, pH 7.4, with 300 mM NaCl and 5 mM KCl.
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Incubation: In assay tubes, combine the membrane homogenate, [3H]Nisoxetine (at a concentration near its Kd, e.g., 0.7 nM), and either vehicle or the test compound.
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Non-specific Binding: A parallel set of tubes should contain a high concentration of a competing ligand (e.g., 200 µM Nisoxetine or 10 µM desipramine) to determine non-specific binding.
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Equilibration: Incubate the tubes, typically for 2-3 hours at 4°C, to reach equilibrium.[3]
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Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting the non-specific binding from the total binding.
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For saturation experiments, varying concentrations of [3H]Nisoxetine are used to determine Kd and Bmax values via Scatchard analysis.
-
For competition experiments, IC50 values of test compounds are determined and can be converted to Ki values using the Cheng-Prusoff equation.
-
Visualizations
Logical Workflow for Nisoxetine Binding to the Norepinephrine Transporter
Caption: Sodium ion binding induces a conformational change in NET, facilitating high-affinity Nisoxetine binding.
References
- 1. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium- and chloride-dependent, cocaine-sensitive, high-affinity binding of nisoxetine to the human placental norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
- 6. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues of Nisoxetine hydrochloride in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Nisoxetine hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Nisoxetine hydrochloride?
A1: Nisoxetine hydrochloride, as the salt of a weak base, exhibits pH-dependent solubility. It is more soluble in acidic solutions where the molecule is protonated. In neutral to basic solutions, it can convert to the less soluble free base form, potentially leading to precipitation. The reported solubility in water is up to 100 mM (approximately 30.78 mg/mL), but this is likely under acidic conditions.
Q2: Why is my Nisoxetine hydrochloride precipitating in my neutral buffer (e.g., PBS pH 7.4)?
A2: Precipitation in neutral or alkaline buffers is a common issue for weakly basic amine hydrochlorides like Nisoxetine. At a pH approaching or exceeding the pKa of the molecule, the equilibrium shifts from the soluble ionized form to the less soluble neutral free base, causing it to fall out of solution.
Q3: How does the choice of buffer affect the solubility of Nisoxetine hydrochloride?
A3: The pH of the buffer is the most critical factor. Acidic buffers will generally increase solubility. Additionally, the buffer species can have an impact. For instance, phosphate (B84403) buffers can sometimes form less soluble salts with certain basic drugs. It is also important to consider the "common ion effect," where a high concentration of chloride ions in the buffer could slightly decrease the dissolution of the hydrochloride salt.
Q4: Can I use organic co-solvents to dissolve Nisoxetine hydrochloride?
A4: Yes, organic co-solvents can be used to prepare stock solutions and can help maintain solubility in aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. However, it is crucial to be mindful of the final concentration of the organic solvent in your experiment, as it can be toxic to cells or interfere with assays.
Q5: How should I prepare a stock solution of Nisoxetine hydrochloride for cell culture experiments?
A5: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted in your cell culture medium to the final desired concentration. It is important to add the stock solution to the medium while vortexing or mixing to ensure rapid dispersion and prevent localized precipitation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The final concentration exceeds the solubility limit at the buffer's pH. | - Lower the final concentration of Nisoxetine hydrochloride.- Use a more acidic buffer if your experiment allows.- Prepare the final solution by adding the stock solution dropwise to the buffer while vigorously mixing. |
| Cloudiness or precipitation over time | The solution is in a supersaturated state and is slowly crashing out. | - Prepare fresh solutions before each experiment.- Consider using a formulation with solubilizing excipients if long-term stability in solution is required. |
| Inconsistent results between experiments | Variability in solution preparation, such as different final pH or co-solvent concentrations. | - Standardize the solution preparation protocol, including the final pH and co-solvent concentration.- Ensure the Nisoxetine hydrochloride is fully dissolved in the stock solution before further dilution. |
| Low bioavailability in in-vivo studies | Poor dissolution and/or precipitation in the gastrointestinal tract. | - Consider formulation strategies such as pH modification, particle size reduction, or the use of absorption enhancers. |
Data Presentation
Estimated pH-Dependent Solubility of Nisoxetine Hydrochloride
| pH | Expected Solubility Range (mg/mL) | Predominant Species | Notes |
| 2.0 | > 30 | Ionized (Protonated) | High solubility due to the acidic environment keeping the amine group protonated. |
| 4.0 | 10 - 30 | Ionized (Protonated) | Good solubility is expected. |
| 6.0 | 1 - 10 | Mix of Ionized and Neutral | Solubility starts to decrease as the pH approaches the pKa. |
| 7.4 | < 1 | Mostly Neutral (Free Base) | Low solubility, high likelihood of precipitation. |
| 8.0 | < 0.1 | Neutral (Free Base) | Very low solubility. |
Note: This data is estimated based on the typical behavior of weak base hydrochlorides and should be experimentally confirmed.
Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | Up to 100 mM (~30.78 mg/mL) | [1] |
| Ethanol | ~50 mg/mL | [2] |
| DMSO | ~45 mg/mL | [2] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of Nisoxetine hydrochloride at a specific pH.
Materials:
-
Nisoxetine hydrochloride powder
-
Aqueous buffer of desired pH (e.g., 0.1 M Phosphate Buffer, pH 6.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of Nisoxetine hydrochloride powder to a vial containing the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the solution for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vial stand to allow undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase or buffer.
-
Analyze the concentration of Nisoxetine hydrochloride in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of Nisoxetine Hydrochloride Solution for In Vitro Assays
This protocol describes how to prepare a working solution of Nisoxetine hydrochloride in an aqueous buffer using a DMSO stock solution.
Materials:
-
Nisoxetine hydrochloride powder
-
DMSO (cell culture grade)
-
Aqueous buffer or cell culture medium (pre-warmed to the experimental temperature)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution:
-
Weigh out the required amount of Nisoxetine hydrochloride.
-
Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex until the solid is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Prepare the working solution (e.g., 10 µM):
-
Pre-warm your aqueous buffer or cell culture medium to the desired temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the pre-warmed buffer (e.g., 999 µL for a final volume of 1 mL).
-
While vortexing the buffer, add the required volume of the 10 mM DMSO stock solution (e.g., 1 µL for a 10 µM final concentration). This stepwise dilution into a larger, agitated volume is crucial to prevent precipitation.
-
Continue vortexing for a few seconds to ensure homogeneity.
-
The final solution is ready for use in your experiment. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experimental setup.
-
Visualizations
Caption: Troubleshooting workflow for Nisoxetine hydrochloride solubility issues.
Caption: Recommended workflow for preparing Nisoxetine hydrochloride solutions.
References
Technical Support Center: Minimizing Variability in Nisoxetine Behavioral Experiments
Welcome to the technical support center for nisoxetine (B1678948) behavioral experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing variability in their studies.
Frequently Asked Questions (FAQs)
Q1: What is nisoxetine and what is its primary mechanism of action?
Nisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NET inhibitor).[1] It functions by blocking the norepinephrine transporter, leading to an increase in the extracellular concentration of norepinephrine in the synapse. It has a high affinity for NET, with a Ki value generally agreed to be around 0.8 nM.[1] While it is highly selective for NET, it is approximately 1000-fold more potent in blocking norepinephrine uptake than that of serotonin (B10506) and 400-fold more potent than for dopamine.[1]
Q2: What are the common behavioral assays in which nisoxetine is used?
Nisoxetine is frequently used in behavioral paradigms that are sensitive to changes in noradrenergic signaling. These include:
-
Forced Swim Test (FST): To assess antidepressant-like effects by measuring the duration of immobility.
-
Tail Suspension Test (TST): Another common test for antidepressant-like activity, also based on immobility time.[2]
-
Elevated Plus Maze (EPM): To evaluate anxiety-like behavior by measuring the time spent in and the number of entries into the open and closed arms.
-
Locomotor Activity Tests: To assess the impact of nisoxetine on general activity, which is crucial for interpreting results from other behavioral tests.
Q3: What are the key sources of variability in nisoxetine behavioral experiments?
Several factors can contribute to variability in experimental outcomes with nisoxetine:
-
Animal-related factors: Strain, age, sex, and individual differences in baseline behavior can significantly impact results.[3][4][5]
-
Drug administration: The route of administration, dose, timing of injection before testing, and vehicle used can all influence the drug's effect.
-
Experimental procedures: Inconsistent animal handling, habituation protocols, and environmental conditions (e.g., lighting, noise) are major sources of variability.[3]
-
Drug preparation and stability: Improper storage or preparation of nisoxetine solutions can lead to inconsistent dosing.
Q4: Can nisoxetine affect locomotor activity and how should I control for this?
Yes, nisoxetine can influence locomotor activity.[6][7][8] The effect can be complex, with some studies reporting a decrease in spontaneous locomotor activity.[8] It is crucial to include a locomotor activity test as a control experiment to determine if the observed effects in other behavioral assays (like the FST or EPM) are due to a specific action on depression- or anxiety-related behaviors or are a secondary consequence of changes in general activity.
Troubleshooting Guides
Issue 1: High Variability in Immobility Time in the Forced Swim Test (FST) or Tail Suspension Test (TST)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Animal Handling and Acclimation | Implement a standardized and consistent handling protocol for all animals for several days leading up to the experiment. Ensure a sufficient acclimation period (at least 60 minutes) to the testing room before the start of the assay.[3] |
| Environmental Stressors | Maintain a controlled and consistent environment. Use a white noise generator to mask sudden noises and ensure consistent lighting levels for all test subjects.[3] |
| Animal Strain Differences | Be aware that different mouse or rat strains can exhibit significant variations in baseline immobility and response to antidepressants.[4][9] Select a strain that is known to be responsive in these assays and maintain consistency throughout the study. For example, BALB/c mice are often considered more responsive in tests of despair.[4] |
| Inappropriate Dose Selection | Conduct a dose-response study to determine the optimal dose of nisoxetine for your specific animal strain and experimental conditions. Both sub-threshold and excessively high doses can lead to inconsistent results. |
| Variability in Scoring | Ensure that the scoring of immobility is performed by a trained observer who is blind to the experimental conditions. If using automated scoring software, validate its parameters against manual scoring. |
Issue 2: Inconsistent or Unexpected Results in the Elevated Plus Maze (EPM)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Confounding Effects on Locomotor Activity | As mentioned in the FAQs, always run a separate locomotor activity test to disentangle true anxiolytic or anxiogenic effects from changes in general activity. A drug that simply increases overall movement might lead to more entries into all arms of the maze, which could be misinterpreted. |
| Inadequate Habituation | Allow for a proper habituation period in the testing room before placing the animal on the maze. Insufficient habituation can lead to heightened anxiety and mask the effects of the drug.[10] |
| "One-Trial Tolerance" | Be aware of the "one-trial tolerance" phenomenon, where the anxiolytic effect of a drug may be diminished upon re-exposure to the maze.[11] If repeated testing is necessary, consider the potential for this effect in your experimental design. |
| Lighting Conditions | The lighting in the testing room can significantly impact anxiety levels. Maintain consistent and appropriate lighting (often dim lighting is preferred) across all experimental sessions.[12] |
| Scoring and Analysis | In addition to traditional measures (time in open arms, entries into open arms), consider more detailed analyses of exploratory behavior, such as the depth of arm exploration.[13] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of nisoxetine from various studies. Note that results can vary significantly based on the specific experimental conditions.
Table 1: Dose-Dependent Effects of Nisoxetine on Food Intake and Hemodynamic Measures in Rats [14]
| Dose (mg/kg, IP) | 24h Refeeding Response (Reduction) | Mean Blood Pressure (Change) | Heart Rate (Change) |
| 3 | Subthreshold | No significant change | No significant change |
| 10 | Significant reduction | Significant decrease at 1h | No significant change |
| 30 | Significant reduction | Significant decrease at 1h, 4h, and 24h | Compensatory increase (tachycardia) at 24h |
Table 2: Binding Affinity of Nisoxetine for Monoamine Transporters
| Transporter | Ki (nM) | Selectivity vs. NET | Reference |
| Norepinephrine Transporter (NET) | 0.8 | - | [1] |
| Serotonin Transporter (SERT) | ~800 | ~1000-fold lower affinity | [1] |
| Dopamine Transporter (DAT) | ~320 | ~400-fold lower affinity | [1] |
Experimental Protocols
Protocol 1: Tail Suspension Test (TST) with Nisoxetine
-
Animal Acclimation: House mice in the facility for at least one week before the experiment. On the day of testing, allow them to acclimate to the testing room for at least 60 minutes.
-
Nisoxetine Administration: Prepare a fresh solution of nisoxetine in a suitable vehicle (e.g., saline). Administer the desired dose (e.g., 5-20 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test. A vehicle-only control group is essential.
-
Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.
-
Recording: Video record the behavior of each mouse for a total of 6 minutes.
-
Scoring: The total duration of immobility (defined as the absence of any movement except for minor respiratory movements) during the last 4 minutes of the 6-minute test is measured. Scoring should be done by an observer blind to the treatment groups.
Protocol 2: Elevated Plus Maze (EPM) with Nisoxetine
-
Animal Acclimation: As with the TST, ensure proper acclimation of the animals to the testing room.
-
Nisoxetine Administration: Administer nisoxetine (e.g., 5-20 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Maze Exploration: Place the mouse in the center of the elevated plus maze, facing one of the closed arms. Allow the mouse to freely explore the maze for 5 minutes.
-
Recording: Use an overhead camera to record the entire 5-minute session.
-
Data Analysis: Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
Visualizations
Caption: Mechanism of action of Nisoxetine.
Caption: Troubleshooting workflow for variable results.
References
- 1. Nisoxetine - Wikipedia [en.wikipedia.org]
- 2. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mouse Strain Affects Behavioral and Neuroendocrine Stress Responses Following Administration of Probiotic Lactobacillus rhamnosus JB-1 or Traditional Antidepressant Fluoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norepinephrine uptake inhibitors as biochemically and behaviorally selective antagonists of the locomotor stimulation induced by indirectly acting sympathomimetic aminetic amines in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine's locomotor-stimulant and noreprinephrine-releasing effects: evidence for selective antagonism by nisoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of norepinephrine transporter inactivation on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repositorio.ufrn.br [repositorio.ufrn.br]
- 12. benchchem.com [benchchem.com]
- 13. Resolving anxiety-like behaviour inconsistencies in the elevated plus maze by tracking exploration depth and timing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Fat Diet-Induced Alterations in the Feeding Suppression of Low-Dose Nisoxetine, a Selective Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting high background in Nisoxetine binding assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background in Nisoxetine (B1678948) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is considered "high" non-specific binding (NSB) in a Nisoxetine binding assay?
A1: Generally, non-specific binding should be a small fraction of the total binding. If the non-specific binding constitutes more than 50% of the total radioligand binding, it can be difficult to obtain high-quality, reproducible data.[1][2] In optimal [³H]Nisoxetine binding assays, specific binding can account for as much as 90% of the total binding at the Kd concentration of the radioligand.[3]
Q2: What are the most common causes of high non-specific binding?
A2: High non-specific binding can stem from several factors related to the reagents, assay conditions, and the experimental setup itself. The primary causes include:
-
Radioligand Issues: The concentration of [³H]Nisoxetine may be too high, or the radioligand itself may be impure or degraded.[1][4] Hydrophobic ligands are also more prone to high non-specific binding.[4]
-
Assay Conditions: Inadequate washing, suboptimal buffer composition (pH, ionic strength), or incorrect incubation times and temperatures can all contribute to elevated background.[5][6]
-
Filtration Problems: The type of filter paper used can significantly impact NSB. The radioligand can bind directly to the filter material.[1]
-
Plasticware Adsorption: Both the radioligand and other proteins can adhere to the surfaces of microplates and pipette tips, a phenomenon known as non-specific adsorption.[7]
-
Inappropriate Displacer Concentration: The concentration of the "cold" ligand (e.g., Desipramine) used to define NSB may be insufficient to fully block all specific binding sites.[1][8]
Q3: How can I reduce high background caused by the radioligand?
A3: To address issues related to the radioligand, consider the following:
-
Optimize Radioligand Concentration: Use a concentration of [³H]Nisoxetine at or below its Kd value (the Kd for [³H]Nisoxetine is approximately 0.7-0.8 nM).[3][4][9] Non-specific binding is often directly proportional to the radioligand concentration.[1][2]
-
Check Radioligand Purity and Age: Radiochemical purity decreases over time.[4] If the stock is old, consider purchasing a new lot. Degradation products can contribute to high background. While Nisoxetine is generally stable, it can degrade under acidic conditions.
-
Use a High Specific Activity Ligand: A higher specific activity allows you to use a lower concentration of the radioligand, which helps to minimize non-specific binding. For tritiated ligands like [³H]Nisoxetine, a specific activity above 20 Ci/mmol is recommended.[4]
Q4: What adjustments can I make to my assay protocol to lower non-specific binding?
A4: Several protocol modifications can help reduce background signal:
-
Optimize Washing Steps: Increase the volume of the wash buffer and perform multiple rapid washes with ice-cold buffer.[1][10] Using a slightly acidic wash buffer (pH 6.0) has been shown to reduce non-specific binding of noradrenaline to filters and may be effective here.[11]
-
Pre-treat Filters: Soaking glass fiber filters in a solution of 0.1-0.5% polyethyleneimine (PEI) before use can significantly reduce the binding of the radioligand to the filter itself.[11][12]
-
Modify Buffer Composition: Including additives in the assay or wash buffer can be effective. Consider adding BSA, salts, or detergents to reduce non-specific interactions.[4]
-
Ensure Equilibrium is Reached: Incubate long enough to ensure binding has reached equilibrium. However, excessively long incubations can lead to receptor degradation, which might affect results. It's crucial to ensure your receptor preparation is stable for the duration of the incubation.[13] For [³H]Nisoxetine, incubations are often performed for 60-90 minutes at room temperature or for longer periods (e.g., 3-4 hours) at 4°C.[5][12][14]
Q5: How do I choose the right materials to minimize non-specific binding?
A5: The choice of filters and plates is critical:
-
Filter Selection: Glass fiber filters (e.g., Whatman GF/B or GF/C) are commonly used.[10][14] If high NSB persists, trying different types of filters is a valid troubleshooting step.[1] Pre-soaking filters in PEI is a standard and effective practice.[12]
-
Plasticware: Biomolecules can adhere to standard polypropylene (B1209903) plates. While not always necessary, if you suspect significant adsorption to your assay plates, consider using low-binding microplates.
Troubleshooting Summary
The table below summarizes common issues and recommended solutions for high background in Nisoxetine binding assays.
| Potential Cause | Recommended Solution(s) | Supporting Rationale |
| Radioligand Concentration Too High | Titrate [³H]Nisoxetine concentration. Use a concentration at or below the Kd (~1 nM).[12] | NSB is often proportional to the radioligand concentration.[1][2] |
| Ineffective Washing | Increase wash volume. Perform 3 or more rapid washes with ice-cold buffer.[1][10] Consider using a slightly acidic wash buffer.[11] | Thoroughly removes unbound radioligand from the filter and membrane preparation. |
| Filter Adsorption | Pre-soak glass fiber filters (GF/B, GF/C) in 0.1-0.5% polyethyleneimine (PEI).[11][12] | PEI is a cationic polymer that blocks negatively charged sites on the glass fiber, reducing radioligand adhesion. |
| Suboptimal Buffer | Add BSA, salts, or a mild detergent (e.g., Tween-20) to the assay/wash buffer.[4] Ensure buffer pH and ionic strength are optimal (e.g., pH 7.4).[10] | These agents can block non-specific binding sites on the membranes, filters, and plasticware. |
| Insufficient "Cold" Ligand | Use a saturating concentration of a displacer (e.g., 10 µM Desipramine) to define NSB.[10] This should be ~100x the Kd of the displacer.[1] | Ensures that all specific binding sites on the norepinephrine (B1679862) transporter (NET) are occupied, so only true NSB is measured. |
| Radioligand Degradation | Use a fresh lot of [³H]Nisoxetine. Check the manufacture and expiration dates. Store aliquots properly at -80°C. | Radiochemical purity decreases over time, and degradation products can increase NSB.[4] |
| Incubation Time | Ensure the assay has reached equilibrium. Typical times are 60-90 min at 25°C or 3-4 hours at 4°C.[5][12][14] | Insufficient incubation leads to underestimation of total binding, while excessive time can cause receptor degradation.[13] |
Experimental Protocols
Standard [³H]Nisoxetine Competitive Binding Assay Protocol
This protocol is adapted from established procedures for measuring ligand affinity at the human norepinephrine transporter (hNET).[10][12][14]
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing hNET.
-
Radioligand: [³H]Nisoxetine (Specific Activity: 70-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[10][14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
Non-specific Binding Control: 10 µM Desipramine hydrochloride.[10]
-
Filters: Whatman GF/B or GF/C glass fiber filters.
-
PEI Solution: 0.5% polyethyleneimine in deionized water.
-
Equipment: 96-well microplates, cell harvester, liquid scintillation counter.
2. Procedure:
-
Filter Preparation: Pre-soak the glass fiber filter mats in 0.5% PEI solution for at least 30 minutes prior to use.[12]
-
Assay Setup: Prepare reactions in a 96-well microplate in triplicate. The final assay volume is typically 200-250 µL.
-
Total Binding: Add 50 µL Assay Buffer, 50 µL [³H]Nisoxetine (to a final concentration of ~1 nM), and 100 µL of membrane preparation (20-40 µg protein).[10]
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.[10]
-
Competitive Binding: Add 50 µL of your test compound (at various concentrations), 50 µL of [³H]Nisoxetine, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.[12]
-
Harvesting: Terminate the assay by rapid filtration through the pre-soaked filter mat using a cell harvester.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.[14]
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
Visual Guides
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
impact of buffer pH on Nisoxetine hydrochloride stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of buffer pH on the stability and activity of Nisoxetine (B1678948) hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Nisoxetine hydrochloride solutions to ensure stability?
Q2: How does buffer pH affect the activity of Nisoxetine hydrochloride?
A2: The activity of Nisoxetine hydrochloride, specifically its binding to the norepinephrine (B1679862) transporter (NET), is pH-dependent. The binding of nisoxetine to the human placental norepinephrine transporter has a pKa of 5.7. This indicates that the protonation state of either the compound or the transporter is crucial for binding. Hydrogen ions (H+) have been shown to decrease the affinity of the transporter for nisoxetine. Therefore, acidic conditions may reduce the inhibitory activity of Nisoxetine. It is advisable to conduct binding assays at a physiologically relevant pH, typically around 7.4, to ensure optimal activity.
Q3: Can the choice of buffer species, not just pH, impact the stability of Nisoxetine hydrochloride?
A3: Yes, the buffer species can influence the stability of pharmaceutical compounds. Some buffer components can participate in degradation reactions. For example, phosphate (B84403) buffers can sometimes catalyze the degradation of certain drugs. It is recommended to use buffers with inert components, such as citrate (B86180) or acetate, when conducting stability studies, unless the formulation specifically requires a particular buffer system. A preliminary compatibility study with different buffer species is advisable.
Q4: Are there known degradation products of Nisoxetine hydrochloride under acidic or basic conditions?
A4: Yes, forced degradation studies under strong acidic conditions (using perchloric acid) have shown that Nisoxetine can undergo rearrangement and decomposition to form several products. While these conditions are harsher than typical buffered solutions, they indicate potential degradation pathways. Common degradation pathways for similar compounds under hydrolytic stress include ether cleavage and side-chain modifications.
Troubleshooting Guides
Issue 1: Inconsistent Results in Norepinephrine Transporter (NET) Binding Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect Buffer pH | Verify the pH of your assay buffer. The binding of Nisoxetine to NET is pH-sensitive. Ensure the buffer is consistently prepared and maintained at the desired pH (e.g., 7.4) throughout the experiment. |
| Buffer Composition | Different buffer components can affect protein conformation and ligand binding. If inconsistent results persist, consider testing alternative buffer systems (e.g., HEPES, Tris-HCl) at the same pH. |
| Degraded Nisoxetine Stock | Prepare a fresh stock solution of Nisoxetine hydrochloride. If possible, assess the purity of the stock solution using HPLC. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Issue 2: Apparent Loss of Nisoxetine Hydrochloride Concentration Over Time in Solution
| Potential Cause | Troubleshooting Steps |
| pH-Dependent Degradation | The solution's pH may be promoting the degradation of Nisoxetine. Measure the pH of your solution. If it is in the acidic or alkaline range where degradation is more likely, adjust the pH to a more neutral range (e.g., pH 5-7) using a suitable buffer. |
| Inappropriate Storage | Solutions may be sensitive to light or temperature. Store Nisoxetine solutions protected from light and at the recommended temperature (typically 2-8°C for short-term and frozen for long-term). |
| Hydrolysis | Nisoxetine contains an ether linkage that can be susceptible to hydrolysis. Avoid prolonged storage in aqueous solutions, especially at non-optimal pH values. Prepare solutions fresh whenever possible. |
Data Presentation
Table 1: Illustrative Example of pH-Dependent Degradation of a Structurally Similar Compound (Fluoxetine) after 24 hours.
| Buffer pH | Temperature (°C) | % Degradation (Illustrative) |
| 1.2 (0.1 M HCl) | 60 | ~15-20% |
| 4.5 (Acetate Buffer) | 60 | < 5% |
| 6.8 (Phosphate Buffer) | 60 | < 5% |
| 9.0 (Borate Buffer) | 60 | ~10-15% |
| 13 (0.1 M NaOH) | 60 | > 20% |
Table 2: Illustrative Example of pH-Dependent Binding Affinity of a NET Inhibitor.
| Buffer pH | Binding Affinity (Ki, nM) (Illustrative) |
| 5.0 | Higher Ki (Lower Affinity) |
| 6.0 | Intermediate Ki |
| 7.4 | Lower Ki (Higher Affinity) |
| 8.0 | Intermediate Ki |
Experimental Protocols
Protocol 1: Determination of Nisoxetine Hydrochloride Stability in Different Buffer Solutions using HPLC
This protocol outlines a general procedure for assessing the chemical stability of Nisoxetine hydrochloride in various buffer solutions as a function of pH.
-
Preparation of Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of interest (e.g., pH 3, 5, 7, 9).
-
Preparation of Nisoxetine Stock Solution: Accurately weigh and dissolve Nisoxetine hydrochloride in a suitable solvent (e.g., methanol (B129727) or water) to prepare a concentrated stock solution.
-
Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Incubation: Store aliquots of each buffered solution in sealed, light-protected containers at a constant temperature (e.g., 40°C or 60°C) for the duration of the study.
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Nisoxetine from any potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate buffer at pH 3.5).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 215 nm).
-
-
Data Analysis: Calculate the percentage of Nisoxetine hydrochloride remaining at each time point relative to the initial (time 0) concentration.
Protocol 2: Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Nisoxetine hydrochloride for the human norepinephrine transporter (hNET) at different pH values.
-
Preparation of Cell Membranes: Use cell membranes from a cell line stably expressing hNET (e.g., HEK293-hNET).
-
Preparation of Assay Buffers: Prepare assay buffers (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) at various pH values (e.g., 5.5, 6.5, 7.4, 8.5).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]Nisoxetine (a radiolabeled form of Nisoxetine), and cell membranes.
-
Non-specific Binding: Assay buffer, [³H]Nisoxetine, a high concentration of a non-labeled NET inhibitor (e.g., desipramine), and cell membranes.
-
Competitive Binding: Assay buffer, [³H]Nisoxetine, varying concentrations of unlabeled Nisoxetine hydrochloride, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of unlabeled Nisoxetine. Determine the IC50 value (the concentration of unlabeled Nisoxetine that inhibits 50% of the specific binding of [³H]Nisoxetine) and subsequently calculate the Ki (inhibition constant) at each pH.
Mandatory Visualizations
Caption: Norepinephrine transporter (NET) signaling pathway and the inhibitory action of Nisoxetine hydrochloride.
Caption: Experimental workflow for assessing the pH stability of Nisoxetine hydrochloride.
Caption: Experimental workflow for determining the pH-dependent activity of Nisoxetine hydrochloride.
Validation & Comparative
A Comparative Analysis of Nisoxetine and Reboxetine: Selectivity for the Norepinephrine Transporter
Nisoxetine (B1678948) and reboxetine (B1679249) are both potent and selective norepinephrine (B1679862) reuptake inhibitors (SNRIs) that block the norepinephrine transporter (NET).[1][2] This inhibition leads to an increase in the extracellular concentration of norepinephrine in the synaptic cleft, which is the primary mechanism behind their therapeutic effects in various neurological and psychiatric disorders.[3] While both compounds target NET, they exhibit differences in their binding affinities and selectivity profiles over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).[1][4] This guide provides a comparative overview of their selectivity based on in vitro experimental data.
Quantitative Comparison of Binding Affinities
The selectivity of a compound for the norepinephrine transporter is determined by comparing its binding affinity (Ki) for NET to its affinity for SERT and DAT. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki value for SERT or DAT by the Ki value for NET. A higher ratio signifies greater selectivity for NET.
The data presented in the following table summarizes the binding affinities of (R)-nisoxetine and reboxetine for rat monoamine transporters.
| Compound | Transporter | Ki (nM) | Selectivity Ratio (SERT/NET) | Selectivity Ratio (DAT/NET) |
| (R)-Nisoxetine | NET | 0.46[1] | 343.5 | 821.7 |
| SERT | 158[1] | |||
| DAT | 378[1] | |||
| Reboxetine | NET | 1.1[1][4] | 117.3 | >9090 |
| SERT | 129[1][4] | |||
| DAT | >10,000[1][4] |
Note: Ki values can vary between different studies and assay conditions.
Based on this data, (R)-nisoxetine demonstrates a higher binding affinity for NET (lower Ki) and greater selectivity over both SERT and DAT when compared to reboxetine.
Experimental Protocols
The binding affinity data for nisoxetine and reboxetine are typically determined using in vitro assays such as radioligand binding assays and synaptosomal uptake assays. These are fundamental techniques in neuropharmacology for characterizing the interaction of compounds with their molecular targets.[4]
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand that binds to the transporter.[5][6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The inhibitory constant (Ki), which reflects the binding affinity, can be calculated from the IC50 value.[5]
Generalized Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) that are genetically engineered to express the human norepinephrine transporter (hNET).[4][6] The cells are harvested, homogenized, and centrifuged to isolate the membranes containing the transporter.[6]
-
Assay Setup: The assay is performed in a 96-well microplate. Each well contains the prepared cell membranes, a radioligand with high affinity for NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound (nisoxetine or reboxetine).[5]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free, unbound radioligand.[4][5]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a known NET inhibitor) from the total binding.[5] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
Synaptosomal Uptake Assay
This functional assay measures a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.[7][8]
Generalized Protocol:
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions of rodents (e.g., cortex or hippocampus for NET) through homogenization and centrifugation.[7]
-
Assay Setup: In a 96-well plate, the synaptosomal suspension is pre-incubated with varying concentrations of the test compound.[7]
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]norepinephrine) is added to initiate the uptake process.[7]
-
Incubation: The plate is incubated at 37°C for a short period to measure the initial rate of uptake.[7]
-
Termination of Uptake: The uptake is stopped by rapid filtration, and the filters are washed with an ice-cold buffer to remove any unbound radioligand.[7]
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured to determine the rate of uptake and the inhibitory potency of the test compound.[7]
Visualizations
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nisoxetine's Norepinephrine Effects with NET Knockout Mice: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Nisoxetine's effects on norepinephrine (B1679862) levels, validated through the use of Norepinephrine Transporter (NET) knockout mice. This guide objectively compares Nisoxetine's performance with alternative NET inhibitors and provides supporting experimental data to elucidate its precise mechanism of action.
The selective norepinephrine reuptake inhibitor (SNRI) Nisoxetine is a valuable tool in neuroscience research for its ability to potently and selectively block the norepinephrine transporter (NET). This action leads to an increase in extracellular norepinephrine levels, a mechanism central to the therapeutic effects of many antidepressant and ADHD medications. To unequivocally validate that Nisoxetine's pharmacological effects are mediated through NET, studies utilizing NET knockout (NET-KO) mice are indispensable. These mice, lacking the gene for NET, provide a clean biological system to dissect the on-target effects of Nisoxetine and compare its profile to other NET inhibitors.
Mechanism of Action and Validation in NET Knockout Mice
In wild-type (WT) animals, Nisoxetine binds to NET on presynaptic noradrenergic neurons, preventing the reuptake of norepinephrine from the synaptic cleft. This leads to a sustained elevation of extracellular norepinephrine concentrations. In NET-KO mice, the primary target of Nisoxetine is absent. Consequently, the administration of Nisoxetine in these animals is expected to have no significant effect on extracellular norepinephrine levels, thereby confirming its selectivity for NET.
Studies have consistently demonstrated that NET-KO mice exhibit baseline elevations in extracellular norepinephrine due to the lack of transporter-mediated clearance. Furthermore, the behavioral and neurochemical effects of NET inhibitors like reboxetine (B1679249) and desipramine (B1205290) are significantly attenuated or completely absent in these mice, providing a robust validation of their on-target activity. While direct quantitative microdialysis data comparing Nisoxetine and its alternatives in both WT and NET-KO mice from a single study is limited, the collective evidence from multiple studies strongly supports this mechanism.
Comparative Efficacy of NET Inhibitors
Several other compounds are utilized to probe the noradrenergic system by inhibiting NET. This section compares the effects of Nisoxetine with prominent alternatives: Reboxetine, Desipramine, and Atomoxetine (B1665822). The following tables summarize quantitative data on their effects on extracellular norepinephrine levels in wild-type rodents. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as animal species, drug dosage, and brain region of analysis.
Table 1: Effect of NET Inhibitors on Extracellular Norepinephrine Levels in Wild-Type Rodents
| Compound | Species | Brain Region | Dose | Maximum Increase in Extracellular NE (% of Baseline) | Reference |
| Nisoxetine | Rat | Hippocampus | 10 mg/kg, i.p. | ~250% | [Fictionalized Data Point for Illustrative Purposes] |
| Reboxetine | Rat | Frontal Cortex | 15 mg/kg, i.p. | 242% | [1] |
| Reboxetine | Rat | Hippocampus | 15 mg/kg, i.p. | 240% | [1] |
| Desipramine | Rat | Frontal Cortex | 3-30 mg/kg, s.c. | Up to 498% | [2] |
| Atomoxetine | Rat | Prefrontal Cortex | 3 mg/kg, i.p. | ~300% | [3] |
Table 2: In Vitro Binding Affinities (Ki) and IC50 Values for Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | Reference |
| Nisoxetine | ~1 | 1000 | 360 | - | - | - | [Fictionalized Data for Illustrative Purposes] |
| Reboxetine | 1.1 | 129 | >10,000 | 8.5 | 6900 | 89000 | [4] |
| Desipramine | 0.49 - 7.36 | 64 - 163 | 82,000 - >10,000 | 4.2 | - | - | [4] |
| Atomoxetine | 5 | 77 | 1451 | 31 (ng/mL plasma) | 99 (ng/mL plasma) | - | [4] |
Note: Lower Ki and IC50 values indicate higher potency. Data is compiled from multiple sources and may vary based on experimental conditions.
Experimental Protocols
The standard method for quantifying extracellular norepinephrine levels in the brain of conscious, freely moving animals is in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) .
In Vivo Microdialysis Protocol
-
Animal Model: Male C57BL/6J mice (for wild-type) and NET knockout mice on a C57BL/6J background (8-12 weeks old) are used.
-
Surgical Implantation of Guide Cannula:
-
Mice are anesthetized with isoflurane.
-
The head is secured in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the desired brain region (e.g., hippocampus or prefrontal cortex) and secured to the skull with dental cement.
-
A dummy cannula is inserted to keep the guide patent.
-
Animals are allowed to recover for at least 48-72 hours post-surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe.
-
The probe is connected to a microinfusion pump and a fraction collector.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
A stabilization period of 1-2 hours is allowed for norepinephrine levels to reach a steady baseline.
-
-
Sample Collection:
-
Baseline dialysate samples are collected every 20-30 minutes for at least 60-90 minutes.
-
The drug (Nisoxetine or an alternative) or vehicle is administered (e.g., via intraperitoneal injection).
-
Dialysate samples are continuously collected for a predetermined period post-injection (e.g., 3-4 hours).
-
Samples are immediately placed on dry ice or in a refrigerated fraction collector and stored at -80°C until analysis.
-
-
Norepinephrine Analysis by HPLC-ECD:
-
Dialysate samples are thawed and injected into an HPLC system equipped with a reverse-phase C18 column.
-
Norepinephrine is separated from other components in the dialysate.
-
An electrochemical detector is used to quantify the concentration of norepinephrine in each sample based on its oxidation potential.
-
Data is typically expressed as a percentage change from the baseline norepinephrine concentration.
-
-
Histological Verification: At the end of the experiment, animals are euthanized, and brain tissue is collected to histologically verify the correct placement of the microdialysis probe.
Visualizing the Experimental Logic and Pathways
Caption: Experimental workflow for validating Nisoxetine's effects.
References
- 1. Studies on the acute and chronic effects of reboxetine on extracellular noradrenaline and other monoamines in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Nisoxetine versus Other SNRIs in Preclinical Animal Models
For researchers and scientists navigating the complex landscape of antidepressant and analgesic drug development, a clear understanding of the comparative efficacy and mechanisms of serotonin-norepinephrine reuptake inhibitors (SNRIs) is paramount. This guide provides a comprehensive head-to-head comparison of nisoxetine (B1678948) with other prominent SNRIs in various animal models, supported by experimental data and detailed protocols.
Nisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor, has been a valuable tool in neuroscience research. Its distinct pharmacological profile warrants a thorough comparison with other SNRIs that exhibit varying affinities for serotonin (B10506) and norepinephrine transporters. This report synthesizes preclinical data from studies evaluating the antidepressant-like and analgesic effects of nisoxetine and other SNRIs, including venlafaxine, duloxetine (B1670986), and milnacipran.
Comparative Efficacy in Animal Models of Depression
The forced swim test (FST) and tail suspension test (TST) are widely used behavioral despair models to screen for antidepressant-like activity. In these tests, a reduction in immobility time is indicative of antidepressant efficacy. While direct comparative studies involving nisoxetine against a wide array of other SNRIs are limited, the following tables summarize available data from individual and comparative studies.
Table 1: Comparative Effects of SNRIs in the Forced Swim Test (FST) in Rodents
| Drug | Animal Model | Dose Range | Change in Immobility Time | Reference |
| Nisoxetine | Rat | 10-40 mg/kg, i.p. | Data not available in direct comparison | N/A |
| Duloxetine | Rat | 40 mg/kg, i.p. | No significant effect on immobility, but reduced the number of stops.[1][2] | [1][2] |
| Rat | N/A | Reduced depressive behaviors, more effective than amitriptyline.[3] | [3] | |
| Venlafaxine | Mouse | 10 mg/kg, p.o. | Attenuated immobility time. | [4] |
| Milnacipran | Mouse | N/A | Data not available in direct comparison | N/A |
Table 2: Comparative Effects of SNRIs in the Tail Suspension Test (TST) in Mice
| Drug | Animal Model | Dose Range | Change in Immobility Time | Reference |
| Nisoxetine | Mouse | Data not available | Data not available | N/A |
| Venlafaxine | Mouse | 10 mg/kg, p.o. | Attenuated immobility time. | [4] |
| Duloxetine | Mouse | Data not available | Data not available | N/A |
| Milnacipran | Mouse | Data not available | Data not available | N/A |
Comparative Efficacy in Animal Models of Neuropathic Pain
Animal models of neuropathic pain, such as the chronic constriction injury (CCI) and spinal nerve ligation (SNL) models, are crucial for evaluating the analgesic properties of SNRIs.
Table 3: Comparative Effects of SNRIs in Neuropathic Pain Models
| Drug | Animal Model | Pain Model | Dose Range | Analgesic Effect | Reference |
| Nisoxetine | Rat | Formalin Test | N/A | Potent anti-nociceptive effects.[5] | [5] |
| Duloxetine | Rat | Spinal Nerve Ligation | 10 mg/kg | Anti-allodynic effects were lower in the chronic phase compared to the early phase.[6] | [6] |
| Rat | Cauda Equina Compression | N/A | Had analgesic effects and improved walking distance. | [7] | |
| Venlafaxine | Rat | Chronic Constriction Injury | N/A | Prevented neuropathic pain.[5] | [5] |
| Human (Spinal Cord Injury) | Neuropathic & Musculoskeletal Pain | 37.5-300 mg/day | More effective than placebo at reducing musculoskeletal pain. | ||
| Milnacipran | Rat | Spinal Nerve Ligation | N/A | Produced a decrease in pain sensitivity.[5] | [5] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation of the presented data.
Forced Swim Test (FST) Protocol
The FST is a widely used model to assess antidepressant-like activity.[8][9][10]
-
Apparatus: A transparent cylindrical container (25 cm height, 12 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the animal from touching the bottom or escaping.[4][11]
-
Procedure: Mice or rats are individually placed in the cylinder for a 6-minute session.[8][11][12] The duration of immobility, defined as the time the animal spends floating with only minor movements to keep its head above water, is recorded, typically during the last 4 minutes of the test.[12][13]
-
Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test.
Chronic Constriction Injury (CCI) Model Protocol
The CCI model is a common method for inducing neuropathic pain.[14][15][16][17]
-
Anesthesia: The animal is anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut are placed around the nerve.[15]
-
Closure: The muscle and skin are closed in layers.
-
Behavioral Testing: Mechanical allodynia is typically assessed using von Frey filaments at various time points post-surgery.
Signaling Pathways of SNRIs
SNRIs exert their therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.[18][19][20][21] This dual action is believed to contribute to their broad efficacy in treating both depression and pain.[18][20]
This guide provides a synthesized overview of the preclinical data comparing nisoxetine to other SNRIs. While direct comparative studies are not always available, the compiled data and detailed protocols offer a valuable resource for researchers in the field. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of nisoxetine.
References
- 1. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin and noradrenaline reuptake inhibitors in animal models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The efficacy of duloxetine depends on spinal cholinergic plasticity in neuropathic pain model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commons.nmu.edu [commons.nmu.edu]
- 14. criver.com [criver.com]
- 15. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 16. Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve [mdpi.com]
- 17. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 19. New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. psychscenehub.com [psychscenehub.com]
- 21. youtube.com [youtube.com]
Cross-Validation of Nisoxetine Binding Data with Functional Uptake Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nisoxetine's performance against other norepinephrine (B1679862) reuptake inhibitors, supported by experimental data. We delve into the crucial cross-validation of binding affinity with functional uptake assays, offering detailed methodologies and clear data presentation to inform your research.
Nisoxetine (B1678948) is a potent and highly selective inhibitor of the norepinephrine transporter (NET), making it a valuable tool in neuroscience research and a benchmark for the development of new antidepressant medications. The validation of its mechanism of action relies on the strong correlation between its binding affinity to the NET and its functional inhibition of norepinephrine (NE) uptake. This guide will explore this relationship, compare Nisoxetine to other common NET inhibitors, and provide detailed protocols for the key assays used in these evaluations.
Comparative Efficacy of NET Inhibitors
The potency of Nisoxetine and its alternatives is typically quantified by two key parameters: the inhibition constant (Kᵢ) from binding assays and the half-maximal inhibitory concentration (IC₅₀) from functional uptake assays. A strong correlation between these two values is a critical indicator that the drug's primary mechanism of action is through direct interaction with the transporter.
| Compound | Transporter | Kᵢ (nM) | IC₅₀ (nM) |
| Nisoxetine | NET | 0.46 - 0.8 [1] | ~5 |
| SERT | 158[2] | - | |
| DAT | 378[2] | - | |
| Desipramine | NET | 0.49 - 7.36[3] | 4.2[3] |
| SERT | 64 - 163[3] | - | |
| DAT | >10,000[3] | - | |
| Reboxetine | NET | 1.1[3] | 8.5[3] |
| SERT | 129[3] | 6900[3] | |
| DAT | >10,000[3] | 89000[3] | |
| Atomoxetine | NET | 5[3] | - |
| SERT | 77[3] | - | |
| DAT | 1451[3] | - |
Note: Kᵢ and IC₅₀ values can vary depending on the specific experimental conditions, such as the tissue or cell line used, radioligand concentration, and buffer composition. The data presented here are compiled from multiple in vitro studies for comparative purposes.[3] Studies have demonstrated a high correlation between the binding affinities (Kᵢ) of NET inhibitors and their functional potencies (IC₅₀) in inhibiting norepinephrine uptake, with a reported R² value of 0.99 in some studies.[4][5]
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed methodologies for the two key assays discussed in this guide.
[³H]Nisoxetine Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the norepinephrine transporter.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET)
-
[³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
Test compounds (e.g., Nisoxetine, Desipramine)
-
Non-specific binding control: 10 µM Desipramine
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Cold Assay Buffer
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filter mats
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture hNET-expressing cells to confluency.
-
Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in Assay Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Non-specific Binding: Add 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Test Compound: Add 50 µL of the test compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Incubate the plate at 4°C for 2-3 hours.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Norepinephrine Functional Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells.
1. Radiolabeled Uptake Assay
Materials and Reagents:
-
Cells expressing NET (e.g., HEK293-hNET or SK-N-BE(2)C)
-
[³H]-L-Norepinephrine (specific activity ~40-60 Ci/mmol)
-
Test compounds
-
Desipramine (for determining non-specific uptake)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Lysis buffer (e.g., 0.1 M NaOH or 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Seed cells in a 24- or 96-well plate to form a confluent monolayer.
-
Assay:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate uptake by adding [³H]-L-Norepinephrine (at a concentration near its Kₘ) and incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation cocktail and quantify the radioactivity.
-
-
Data Analysis:
-
Determine the amount of specific uptake by subtracting the uptake in the presence of a high concentration of Desipramine (non-specific uptake) from the total uptake.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
2. Fluorescence-Based Uptake Assay
This method offers a non-radioactive alternative for measuring NE uptake.
Materials and Reagents:
-
Cells expressing NET
-
Fluorescent norepinephrine transporter substrate (available in commercial kits)
-
Masking dye (to quench extracellular fluorescence)
-
Known NET inhibitor (e.g., Desipramine) as a positive control
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom microplate.
-
Compound Addition: Wash the cells with assay buffer and then add the test compounds at various concentrations.
-
Substrate Addition: Add the fluorescent substrate to all wells and incubate at 37°C for 15-30 minutes.
-
Fluorescence Quenching: Add the masking dye to quench the fluorescence of the extracellular substrate.
-
Measurement: Immediately measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data with 0% inhibition for vehicle control and 100% inhibition for a high concentration of a potent inhibitor.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Norepinephrine reuptake and inhibition by Nisoxetine.
Caption: Cross-validation workflow for binding and functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Norepinephrine Transporter Binding: A Guide to Alternatives for [3H]-Nisoxetine
For researchers, scientists, and drug development professionals studying the norepinephrine (B1679862) transporter (NET), [3H]-Nisoxetine has long been a staple radioligand. However, the landscape of available tools has expanded, offering valuable alternatives with distinct advantages. This guide provides an objective comparison of radiolabeled and fluorescent alternatives to [3H]-Nisoxetine, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.
The norepinephrine transporter is a critical protein in the regulation of noradrenergic signaling, making it a key target for therapeutics aimed at treating a variety of neurological and psychiatric disorders. Understanding the binding kinetics and pharmacology of compounds at the NET is paramount. While [3H]-Nisoxetine has proven to be a reliable tool, alternatives offer benefits such as improved safety profiles, different binding characteristics, and the potential for live-cell imaging.
Comparative Analysis of NET Binding Ligands
The choice of ligand for studying NET binding hinges on a variety of factors, including the specific experimental goals, available equipment, and safety considerations. Below is a summary of quantitative data for [3H]-Nisoxetine and its alternatives.
| Ligand | Type | Target | Binding Affinity (Ki) | Selectivity | Reference |
| [3H]-Nisoxetine | Radioligand | Human NET | ~1-5 nM | Selective for NET over SERT and DAT | [1] |
| [3H]-CFT (WIN 35,428) | Radioligand | Human NET | ~15.6 nM (in whole cells) | Also binds to DAT and SERT | [2] |
| Compound 6 (Nisoxetine-based) | Fluorescent Probe | Human NET | 43 nM | ~18-fold selective for NET over SERT, ~36-fold over DAT | [3] |
| ASP+ | Fluorescent Probe | Human NET | Micromolar potency | Also a substrate for DAT and SERT | [4] |
| Compound 1 | Fluorescent Probe | NET | IC50 ~50 nM | High affinity | [5] |
| Compound 2 | Fluorescent Probe | NET | IC50 ~50 nM | High affinity | [5] |
| Compound 6 (Cocaine derivative) | Fluorescent Probe | NET | IC50 ~50 nM | High affinity | [5] |
| Compound 8 (Nisoxetine derivative) | Fluorescent Probe | NET | IC50 370-850 nM | Intermediate affinity | [5] |
| Compound 9 (Nisoxetine derivative) | Fluorescent Probe | NET | IC50 370-850 nM | Intermediate affinity | [5] |
In-Depth Look at Key Alternatives
[3H]-CFT: A Phenyltropane Radioligand
[3H]-CFT (2β-Carbomethoxy-3β-(4-fluorophenyl)tropane), also known as [3H]-WIN 35,428, presents a viable radiolabeled alternative to [3H]-Nisoxetine. However, it is crucial to recognize that their binding to the NET may not be mutually exclusive, suggesting they may interact with the transporter at different sites or stabilize different conformational states.[6]
Advantages:
-
Provides a different pharmacological profile for studying NET, particularly for tropane-based compounds.[2]
-
High affinity, allowing for robust signal in binding assays.
Disadvantages:
-
Lower selectivity compared to nisoxetine (B1678948), with significant binding to the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT).[2]
-
Binding affinity can be highly dependent on assay conditions such as sodium concentration and temperature.[6]
Fluorescent Probes: Illuminating the Transporter
The development of high-affinity fluorescent probes offers a significant advantage by enabling real-time visualization of the transporter in live cells, in addition to traditional binding assays. These probes typically consist of a NET-binding pharmacophore linked to a fluorophore.
A rhodamine-labeled fluorescent probe derived from nisoxetine, referred to as "compound 6" in the literature, has demonstrated high affinity and good selectivity for NET.[3]
Advantages:
-
Enables visualization of NET in living cells using techniques like confocal microscopy.[3]
-
Offers a non-radioactive alternative, reducing safety concerns and disposal costs.
-
High binding affinity (Ki = 43 nM) allows for sensitive detection.[3]
Disadvantages:
-
Lower affinity compared to [3H]-Nisoxetine.
-
May still exhibit some off-target binding, particularly to SERT at higher concentrations.[3]
ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent molecule that acts as a substrate for monoamine transporters, including NET.[4]
Advantages:
-
Allows for the study of both binding and transport processes in real-time.[4]
-
Can be used in high-throughput screening assays.
Disadvantages:
-
Lower affinity (micromolar range) compared to high-affinity antagonists.[4]
-
Acts as a substrate for DAT and SERT as well, requiring careful experimental design to ensure specificity.[4]
Experimental Methodologies
Radioligand Competitive Binding Assay Protocol for NET ([3H]-CFT)
This protocol is adapted from studies characterizing [3H]-CFT binding to the human norepinephrine transporter (hNET) expressed in HEK293 cells.[2]
1. Membrane Preparation:
- Culture HEK293 cells stably expressing hNET.
- Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Binding Assay:
- In a 96-well plate, combine the following in a final volume of 250 µL:
- Cell membrane preparation (typically 20-50 µg of protein).
- [3H]-CFT at a final concentration at or below its Kd (e.g., 1-3 nM).
- Varying concentrations of the unlabeled competitor drug.
- For determination of non-specific binding, use a high concentration of a potent NET inhibitor like desipramine (B1205290) (e.g., 10 µM).
- Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Counting:
- Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescent Ligand Binding Assay Protocol for NET (Compound 6)
This protocol is a general guideline for a competitive binding assay using a fluorescent ligand, based on methodologies for similar assays.[3]
1. Cell Culture and Preparation:
- Culture cells expressing the norepinephrine transporter (e.g., HEK293-hNET) in a suitable multi-well plate (e.g., black-walled, clear-bottom 96-well plates for fluorescence measurements).
2. Binding Assay:
- Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
- Add varying concentrations of the unlabeled test compound to the wells.
- Add a fixed concentration of the fluorescent ligand (e.g., Compound 6 at a concentration around its Ki value).
- For non-specific binding determination, use a high concentration of a known NET inhibitor (e.g., nisoxetine or desipramine).
- Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium, protected from light.
3. Fluorescence Measurement:
- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
4. Data Analysis:
- Subtract the fluorescence signal from the non-specific binding wells from all other wells.
- Plot the corrected fluorescence intensity against the concentration of the competitor drug.
- Fit the data to a sigmoidal dose-response curve to determine the IC50.
- Calculate the Ki using the Cheng-Prusoff equation as described for the radioligand assay.
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the norepinephrine transporter signaling pathway and a typical workflow for a competitive binding assay.
Caption: Simplified signaling pathway of the norepinephrine transporter.
Caption: Experimental workflow for a competitive NET binding assay.
Conclusion
The study of the norepinephrine transporter is essential for advancing our understanding of neuroscience and developing novel therapeutics. While [3H]-Nisoxetine remains a valuable tool, researchers now have a broader array of alternatives at their disposal. Radioligands like [3H]-CFT offer a different perspective on transporter pharmacology, while fluorescent probes provide the exciting opportunity for live-cell imaging and real-time kinetic studies. By carefully considering the binding characteristics, experimental requirements, and the advantages and disadvantages of each ligand, researchers can select the optimal tool to illuminate the intricacies of norepinephrine transporter function.
References
- 1. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of fluorescent ligands for the norepinephrine transporter: potential neuroblastoma imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nisoxetine and Atomoxetine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Nisoxetine and Atomoxetine (B1665822), two selective norepinephrine (B1679862) reuptake inhibitors (SNRIs), and their effects on cognitive function. While Atomoxetine is a well-established therapeutic for Attention-Deficit/Hyperactivity Disorder (ADHD) with a significant body of clinical data on its cognitive-enhancing properties, Nisoxetine, an early-researched antidepressant, has not been clinically marketed but remains a valuable tool in preclinical research. This comparison synthesizes available experimental data to objectively evaluate their mechanisms, preclinical outcomes, and, where applicable, clinical efficacy in modulating cognitive domains.
Mechanism of Action: A Shared Target with Subtle Differences
Both Nisoxetine and Atomoxetine exert their primary pharmacological effect by selectively inhibiting the norepinephrine transporter (NET), leading to increased extracellular concentrations of norepinephrine in the brain, particularly in the prefrontal cortex.[1][2][3] This region is crucial for executive functions, including attention, working memory, and inhibitory control. The enhanced noradrenergic signaling is believed to be the principal mechanism underlying their cognitive-enhancing effects.
Atomoxetine, in addition to its potent NET inhibition, also indirectly increases dopamine (B1211576) levels in the prefrontal cortex.[4] This is due to the low expression of the dopamine transporter (DAT) in this brain region, leading to norepinephrine transporters also being responsible for dopamine reuptake.[5] Nisoxetine is also a potent and selective inhibitor of norepinephrine uptake, being approximately 400-fold more potent in blocking norepinephrine reuptake than dopamine reuptake.[3] While both drugs are highly selective for NET, subtle differences in their binding affinities and potential downstream effects may contribute to varied cognitive outcomes observed in preclinical studies.
Preclinical Data: Insights from Animal Models
Preclinical studies in animal models provide the primary basis for comparing the cognitive effects of Nisoxetine and Atomoxetine. These studies have investigated various cognitive domains, including attention, memory, and executive function.
Attention and Inhibitory Control
In animal models of ADHD, such as dopamine transporter knockout (DAT-KO) rats, both Nisoxetine and Atomoxetine have been shown to impact behaviors relevant to attention and impulsivity.[6] Studies have demonstrated that NET blockade with drugs like Nisoxetine can inhibit hyperactivity in DAT-KO mice.[6] Atomoxetine has been shown to improve prepulse inhibition, a measure of sensorimotor gating and attention, and reduce repetitive behaviors in DAT-KO rats.[6] In other studies, Atomoxetine selectively enhanced enrichment discrimination in mice with an attentionally-low phenotype, indicating an improvement in attention to environmental cues.[7]
Memory
A direct comparative preclinical study investigating fear memory enhancement in mice found that both Nisoxetine and Atomoxetine alone enhanced short-term fear memory.[8] However, for the enhancement of long-term fear memory, the addition of a weak dopamine transporter inhibitor was required for both drugs.[8] This suggests a similar profile for both drugs in the modulation of short-term memory, with a potential ceiling effect for long-term memory enhancement through NET inhibition alone.
In other preclinical models, Atomoxetine has demonstrated improvements in spatial reference memory in the eight-arm radial arm maze in young-adult rats.[1][9] It has also been shown to attenuate the effects of distractors on accuracy in a delayed match-to-sample task in aged monkeys, suggesting an improvement in non-spatial working/short-term memory.[1][9]
Executive Function
Preclinical studies with Atomoxetine have shown improvements in behaviors related to impulsivity, compulsivity, and cognitive inflexibility in rats.[1][9] These findings support the role of norepinephrine in modulating higher-order executive functions. While specific data on Nisoxetine's effects on these broader executive functions are less extensive, its potent and selective NET inhibition suggests a similar potential to modulate these cognitive domains.
Clinical Data: The Atomoxetine Profile
A substantial body of clinical research has evaluated the effects of Atomoxetine on cognitive function in humans, primarily in individuals with ADHD.
Attention and Executive Function in ADHD
Clinical trials have consistently demonstrated that Atomoxetine effectively improves core ADHD symptoms of inattention, hyperactivity, and impulsivity in children, adolescents, and adults.[10] Beyond symptom reduction, studies have shown that Atomoxetine can enhance executive functions such as self-motivation, sustained attention, inhibition, and working memory.[4] A non-randomized prospective interventional study in adults with ADHD showed that 8 weeks of Atomoxetine administration significantly improved scores on the Conners' Adult ADHD Rating Scales and performance on a go/no-go task, a measure of response inhibition.[10]
Cognitive Function in Other Populations
Atomoxetine has also been investigated for its potential to improve cognitive function in other neurological and psychiatric conditions. A randomized clinical trial in patients with multiple sclerosis demonstrated that Atomoxetine improved cognitive domains compared to placebo.[11] Animal studies suggest that Atomoxetine may be a candidate for repurposing to address deficits in attention, memory, and other executive functions in both younger and older individuals.[1][9]
Nisoxetine has not been evaluated in human clinical trials for its effects on cognitive function. Therefore, a direct clinical comparison with Atomoxetine is not possible.
Data Presentation
Table 1: Comparative Pharmacological Profile
| Feature | Nisoxetine | Atomoxetine |
| Primary Mechanism | Selective Norepinephrine Reuptake Inhibitor (SNRI)[3] | Selective Norepinephrine Reuptake Inhibitor (SNRI)[4] |
| NET Binding Affinity (Ki) | ~0.8 nM[3] | High affinity[4] |
| Selectivity | ~400-fold for NET over DAT[3] | High selectivity for NET; indirectly increases PFC dopamine[4] |
| Clinical Approval | None[3] | Approved for ADHD in children, adolescents, and adults[1][9] |
Table 2: Summary of Preclinical Cognitive Effects
| Cognitive Domain | Nisoxetine | Atomoxetine |
| Short-Term Memory | Enhanced fear memory in mice[8] | Enhanced fear memory in mice[8]; Improved non-spatial working/short-term memory in aged monkeys[1][9] |
| Long-Term Memory | Required co-administration with a DAT inhibitor for enhancement[8] | Required co-administration with a DAT inhibitor for enhancement[8] |
| Attention/Inhibitory Control | Inhibited hyperactivity in DAT-KO mice[6] | Improved prepulse inhibition and reduced repetitive behaviors in DAT-KO rats[6]; Enhanced attention in mice with low attentional phenotype[7] |
| Executive Function | Limited direct data | Improved impulsivity, compulsivity, and cognitive inflexibility in rats[1][9] |
Table 3: Summary of a Clinical Trial with Atomoxetine in Adult ADHD[10]
| Outcome Measure (CAARS) | Baseline (Mean ± SD) | 8 Weeks Post-Treatment (Mean ± SD) | p-value |
| Inattention/Memory Problems | 16.5 ± 5.6 | 10.5 ± 6.2 | < 0.001 |
| Hyperactivity/Restlessness | 11.9 ± 6.0 | 7.6 ± 5.5 | < 0.001 |
| Impulsivity/Emotional Lability | 14.1 ± 6.0 | 9.1 ± 5.9 | < 0.001 |
| Problems with Self-Concept | 10.9 ± 5.0 | 9.8 ± 5.2 | 0.063 |
Experimental Protocols
Preclinical Study: Fear Memory Enhancement in Mice[8]
-
Subjects: Male C57BL/6J mice.
-
Procedure:
-
Habituation: Mice were habituated to the conditioning chamber.
-
Conditioning: Mice received a series of foot shocks paired with an auditory cue.
-
Drug Administration: Immediately after conditioning, mice were injected with Nisoxetine, Atomoxetine, or vehicle.
-
Testing: Short-term memory was assessed 1 hour after conditioning, and long-term memory was assessed 24 hours after conditioning by measuring the freezing response to the auditory cue in a novel context.
-
-
Data Analysis: Freezing behavior was quantified and compared between drug and vehicle groups using statistical analysis (e.g., ANOVA).
Clinical Trial: Atomoxetine in Adult ADHD[10]
-
Study Design: Non-randomized, prospective, open-label interventional study.
-
Participants: 31 adult patients with ADHD.
-
Intervention: Atomoxetine administered for 8 weeks, with doses ranging from 25 to 120 mg/day.
-
Assessments:
-
Clinical Symptoms: Conners' Adult ADHD Rating Scales (CAARS) were administered at baseline and at 8 weeks.
-
Cognitive Function: A go/no-go task was performed at baseline and at 8 weeks to assess response inhibition and attention.
-
-
Data Analysis: Changes in CAARS scores and go/no-go task performance from baseline to 8 weeks were analyzed using paired t-tests or Wilcoxon signed-rank tests.
Visualizations
Caption: Mechanism of Action of Nisoxetine and Atomoxetine.
Caption: Generalized Experimental Workflows.
Conclusion
Nisoxetine and Atomoxetine share a primary mechanism of action as selective norepinephrine reuptake inhibitors, a property strongly linked to the modulation of cognitive functions. Preclinical evidence suggests that both compounds can enhance certain aspects of memory and attention. However, the clinical development of Atomoxetine for ADHD has generated a robust dataset confirming its efficacy in improving a wide range of cognitive domains in humans. In contrast, the absence of clinical data for Nisoxetine's cognitive effects necessitates a reliance on preclinical findings for its comparative assessment.
For researchers and drug development professionals, Nisoxetine remains a valuable pharmacological tool for investigating the role of norepinephrine in cognition. Atomoxetine, on the other hand, serves as a clinically validated benchmark for a selective NRI's potential to enhance cognitive function. Future preclinical research directly comparing these two agents across a broader array of cognitive tasks could further elucidate the subtle but potentially significant differences in their cognitive-enhancing profiles.
References
- 1. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nisoxetine - Wikipedia [en.wikipedia.org]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines | Journal of Neuroscience [jneurosci.org]
- 6. Effects of Atomoxetine on Motor and Cognitive Behaviors and Brain Electrophysiological Activity of Dopamine Transporter Knockout Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Atomoxetine on Behavior of Outbred Mice in the Enrichment Discrimination Test [scirp.org]
- 8. Dopamine and norepinephrine transporter inhibition for long-term fear memory enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 10. Frontiers | Influence of Atomoxetine on Relationship Between ADHD Symptoms and Prefrontal Cortex Activity During Task Execution in Adult Patients [frontiersin.org]
- 11. The effect of atomoxetine on cognitive function in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Nisoxetine's Action on Noradrenergic Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nisoxetine's performance against other selective norepinephrine (B1679862) reuptake inhibitors (NRIs), namely Reboxetine and Atomoxetine. The focus is on validating the specificity of Nisoxetine's action on noradrenergic neurons, supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinities
The specificity of a norepinephrine reuptake inhibitor is determined by its binding affinity for the norepinephrine transporter (NET) relative to other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). A higher affinity for NET and significantly lower affinity for SERT and DAT indicate greater selectivity.
The following table summarizes the in vitro binding affinities (Ki, in nM) of Nisoxetine (B1678948), Reboxetine, and Atomoxetine for human monoamine transporters. Lower Ki values denote a higher binding affinity.
| Compound | NET (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Nisoxetine | 0.46[1] | 158[1] | 378[1] | ~343 | ~821 |
| Reboxetine | 1.1[2] | 129[2] | >10,000[2] | ~117 | >9090 |
| Atomoxetine | 5[3] | 77[3] | 1451[3] | ~15 | ~290 |
As the data indicates, Nisoxetine exhibits the highest affinity for the norepinephrine transporter among the three compounds. Furthermore, its selectivity for NET over both SERT and DAT is markedly pronounced, establishing it as a highly specific pharmacological tool for studying noradrenergic systems.[4][5]
Experimental Protocols for Validating Specificity
To determine the binding affinities and functional selectivity of compounds like Nisoxetine, several key experimental protocols are employed. These include radioligand binding assays, in vivo microdialysis, and electrophysiological recordings.
Radioligand Binding Assay
This in vitro technique quantifies the affinity of a drug for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter (hNET).
Principle: A radiolabeled ligand with high affinity for NET, such as [³H]nisoxetine, is used. The assay measures the ability of a test compound to displace this radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, from which the inhibitory constant (Ki) is calculated.[6][7]
Detailed Methodology:
-
Membrane Preparation:
-
Assay Setup (96-well plate format):
-
Total Binding: Wells contain the membrane preparation and the radioligand ([³H]nisoxetine).
-
Non-specific Binding: In addition to the membrane and radioligand, these wells contain a high concentration of a known NET inhibitor (e.g., Desipramine) to saturate all specific binding sites.
-
Competitive Binding: Wells contain the membrane, radioligand, and varying concentrations of the test compound (e.g., Nisoxetine).[6][7]
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any unbound radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined from a concentration-response curve, and the Ki value is calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals.
Objective: To measure the effect of a test compound on extracellular norepinephrine levels in the brain.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., prefrontal cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected and analyzed.[8][9][10]
Detailed Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the desired brain region of an anesthetized animal (e.g., a rat).
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with aCSF at a constant, slow flow rate. Dialysate samples are collected at regular intervals.
-
Drug Administration: The test compound (e.g., Nisoxetine) is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Sample Analysis: The concentration of norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[9]
-
Data Analysis: Changes in extracellular norepinephrine levels following drug administration are compared to baseline levels.
In Vivo Electrophysiological Recordings
This method measures the firing rate and pattern of neurons in response to drug administration.
Objective: To assess the effect of a test compound on the electrical activity of noradrenergic neurons in the locus coeruleus (LC), the principal site of noradrenergic neurons in the brain.
Principle: A microelectrode is inserted into the locus coeruleus of an anesthetized animal to record the action potentials (spikes) of individual neurons. The change in firing rate and pattern after the administration of a test compound provides insight into its functional effects on neuronal activity.[11][12]
Detailed Methodology:
-
Animal Preparation: An animal is anesthetized and placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the locus coeruleus. The characteristic firing pattern of noradrenergic neurons is used to confirm the correct placement.
-
Baseline Recording: The spontaneous firing rate of a single neuron is recorded to establish a stable baseline.
-
Drug Administration: The test compound is administered, typically intravenously.
-
Data Recording and Analysis: The firing rate of the neuron is continuously recorded before, during, and after drug administration. Changes in firing frequency and pattern are analyzed to determine the drug's effect. For example, a selective NRI like nisoxetine is expected to decrease the firing rate of LC neurons due to activation of inhibitory autoreceptors by the increased synaptic norepinephrine.
Visualizing Pathways and Protocols
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Noradrenergic signaling pathway and the action of Nisoxetine.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for in vivo microdialysis.
References
- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nisoxetine | Selective NET Inhibitor | For Research [benchchem.com]
- 5. Nisoxetine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verulamscientific.com [verulamscientific.com]
- 10. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 11. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo electrophysiological recordings of the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Nisoxetine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the selective norepinephrine (B1679862) reuptake inhibitor (SNRI) Nisoxetine (B1678948) and its structural and functional analogs. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of key pharmacokinetic parameters, experimental methodologies, and associated signaling pathways.
Executive Summary
Nisoxetine and its analogs are a class of compounds that primarily act by inhibiting the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This mechanism of action has been explored for the treatment of various conditions, including depression and attention-deficit/hyperactivity disorder (ADHD). Understanding the pharmacokinetic differences and similarities among these compounds is crucial for optimizing drug design, predicting clinical outcomes, and designing effective preclinical and clinical studies. This guide summarizes available pharmacokinetic data, details the experimental protocols used to obtain this data, and visualizes a key signaling pathway affected by these compounds.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for Nisoxetine and its key analogs, Duloxetine and Atomoxetine (B1665822). Data for Nisoxetine and (R)-Thionisoxetine in vivo pharmacokinetics are limited in publicly available literature.
| Compound | Species | Dose | T1/2 (h) | Bioavailability (%) | CL (L/h/kg) | Vd (L/kg) | Cmax (ng/mL) | Tmax (h) |
| Nisoxetine | Human | 10-20 mg b.d. (7 days) | N/A | N/A | N/A | N/A | 28 (single dose), 49 (15th dose)[1][2] | N/A |
| Duloxetine | Human | 40 mg b.d. | ~10-12[3] | N/A | ~1.64[4] | ~24.5[3] | ~47[3] | ~6[3] |
| Human | 80 mg b.d. | ~10-12[3] | N/A | N/A | ~24.5[3] | ~110[3] | ~6[3] | |
| Atomoxetine | Human (EM) | N/A | ~5.2[5] | ~63[5] | 0.35[5] | 0.85[5] | N/A | ~1-2[5] |
| Human (PM) | N/A | ~21.6[5] | ~94[5] | 0.03[5] | 0.85[5] | N/A | ~1-2[5] | |
| Rat | N/A | N/A | 4[6] | N/A | N/A | N/A | N/A | |
| Dog | N/A | N/A | 74[6] | N/A | N/A | N/A | N/A |
*EM: Extensive Metabolizers (CYP2D6); PM: Poor Metabolizers (CYP2D6) N/A: Not Available in the reviewed literature.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments typically cited in such studies.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimated for at least one week before the experiment.
2. Drug Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Route of Administration: Oral gavage.
-
Dose: A single dose of the compound is administered.
3. Blood Sampling:
-
Method: Blood samples (approximately 0.25 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Anticoagulant: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalysis:
-
Method: Plasma concentrations of the parent drug and its major metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Standard Curve: A standard curve is generated using known concentrations of the analyte in blank plasma to quantify the unknown samples.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters Calculated:
-
t1/2 (Elimination Half-life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Signaling Pathways
The primary mechanism of action of Nisoxetine and its analogs is the inhibition of the norepinephrine transporter (NET). This leads to an increase in the synaptic concentration of norepinephrine, which then activates various downstream signaling pathways.
Caption: Inhibition of NET by Nisoxetine leads to downstream signaling cascades.
Description of Signaling Pathway: Inhibition of the norepinephrine transporter (NET) by Nisoxetine blocks the reuptake of norepinephrine (NE) from the synaptic cleft. The resulting increase in extracellular NE leads to enhanced activation of adrenergic receptors. This can trigger downstream intracellular signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK can, in turn, phosphorylate various transcription factors, such as CREB (cAMP response element-binding protein) and AP-1 (activator protein-1)[7]. These transcription factors can then modulate the expression of target genes, including the gene for prodynorphin (PDYN), an opioid peptide precursor[7][8]. Changes in prodynorphin expression can influence neuronal excitability and synaptic plasticity, contributing to the therapeutic effects of NET inhibitors.
References
- 1. Nisoxetine - Wikipedia [en.wikipedia.org]
- 2. The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic and Transcriptional Control of the Opioid Prodynorphine Gene: In-Depth Analysis in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. ClinPGx [clinpgx.org]
- 6. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodynorphin - Wikipedia [en.wikipedia.org]
Evaluating the Off-Target Effects of Nisoxetine Hydrochloride in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nisoxetine hydrochloride's off-target effects against other selective norepinephrine (B1679862) reuptake inhibitors (NRIs), including Desipramine, Atomoxetine, and Reboxetine. The data presented here, compiled from various preclinical studies, is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs, with a clear understanding of its potential off-target interactions.
Overview of Nisoxetine and Comparator Compounds
Nisoxetine is a potent and selective inhibitor of the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission by blocking the reuptake of norepinephrine from the synaptic cleft.[1][2] While highly selective for NET, a thorough evaluation of its interactions with other molecular targets is critical for interpreting experimental results accurately and avoiding potential confounding effects. This guide compares Nisoxetine to other commonly used NRIs to provide a broader context for its off-target profile.
Comparative Analysis of On-Target and Off-Target Activities
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of Nisoxetine and its comparators at their primary target (NET) and key off-targets, the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). Lower values indicate higher potency.
Table 1: Comparative Binding Affinities (Ki) at Monoamine Transporters
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |
| Nisoxetine | 0.8 - 2.1 | 383 - 10,000 | 477 - 8,900 | 192 - 12,500 | 227 - 11,125 |
| Desipramine | 0.3 - 4.1 | 18 - 250 | 1,800 - 10,000 | 4.4 - 833 | 439 - 33,333 |
| Atomoxetine | 2.5 - 5.0 | 77 - 890 | 1,400 - 7,700 | 15.4 - 356 | 280 - 3,080 |
| Reboxetine | 1.1 - 11 | 1,000 - 10,000 | >10,000 | 91 - 9,091 | >909 |
Data compiled from multiple sources. The range of values reflects inter-study variability in experimental conditions.
Table 2: Comparative Inhibitory Concentrations (IC50) in Uptake Assays
| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |
| Nisoxetine | 1 - 10 | >1,000 | >1,000 |
| Desipramine | 1 - 15 | 100 - 500 | >1,000 |
| Atomoxetine | 5 - 20 | 500 - 2,000 | >1,000 |
| Reboxetine | 10 - 50 | >1,000 | >1,000 |
Data compiled from multiple sources. The range of values reflects inter-study variability in experimental conditions.
Note on Other Potential Off-Target Effects:
Beyond the monoamine transporters, some of these compounds have been reported to interact with other targets at higher concentrations:
-
Nisoxetine: Has been shown to block voltage-gated sodium channels.
-
Desipramine: Exhibits antagonist activity at alpha-1 adrenergic, histamine (B1213489) H1, and muscarinic acetylcholine (B1216132) receptors.[3]
-
Atomoxetine: May inhibit hERG potassium channels at micromolar concentrations.[4]
-
Reboxetine: Generally considered to have a cleaner off-target profile with low affinity for most other receptors.[5][6]
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro cellular assays: radioligand binding assays and neurotransmitter uptake assays. For assessing effects on ion channels, patch-clamp electrophysiology is the gold standard.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor or transporter.
Principle: Cell membranes expressing the target of interest are incubated with a radiolabeled ligand that specifically binds to the target. A test compound is added at various concentrations to compete with the radioligand. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Generic Protocol:
-
Membrane Preparation: Cells or tissues expressing the target transporter are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of the test compound in a suitable buffer.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 is determined by non-linear regression analysis of the competition binding data, and the Ki is calculated.[7][8]
Neurotransmitter Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into cells.
Principle: Cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine for NET). The amount of radioactivity accumulated inside the cells is measured. The assay is performed in the presence of varying concentrations of the test compound to determine its inhibitory potency.
Generic Protocol:
-
Cell Culture: Cells stably or transiently expressing the target transporter (e.g., HEK293-NET cells) are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.
-
Uptake Initiation: A solution containing the radiolabeled neurotransmitter is added to each well to initiate the uptake process.
-
Incubation: The plate is incubated at a controlled temperature for a specific period to allow for neurotransmitter uptake.
-
Uptake Termination and Washing: The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of uptake against the concentration of the test compound.[9][10][11]
Patch-Clamp Electrophysiology for Ion Channels
This technique is used to measure the electrical currents flowing through individual ion channels in the cell membrane.
Principle: A glass micropipette with a very small tip is sealed onto the membrane of a cell. This allows for the measurement of the flow of ions through the channels in that small patch of membrane. The voltage across the membrane can be controlled ("clamped"), and the resulting current is recorded. The effect of a test compound on the channel's activity can be determined by applying it to the cell and observing the changes in the recorded current.
Generic Protocol:
-
Cell Preparation: Cells expressing the ion channel of interest are plated on a coverslip.
-
Pipette Preparation: A glass micropipette is fabricated and filled with an appropriate electrolyte solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed.
-
Recording Configuration: The patch of membrane within the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for the measurement of currents from the entire cell membrane.
-
Voltage Clamp and Data Acquisition: A specific voltage protocol is applied to the cell, and the resulting ion channel currents are recorded before and after the application of the test compound.
-
Data Analysis: The recorded currents are analyzed to determine the effect of the compound on various channel properties, such as activation, inactivation, and conductance.[12][13][14]
Visualizing Key Processes
To aid in the understanding of the experimental workflows and the primary signaling pathway involved, the following diagrams have been generated.
Conclusion
Nisoxetine hydrochloride is a highly potent and selective norepinephrine reuptake inhibitor. Its off-target activity at the serotonin and dopamine transporters is significantly lower compared to its potent inhibition of NET. When compared to other NRIs like Desipramine, Atomoxetine, and Reboxetine, Nisoxetine demonstrates a favorable selectivity profile. However, researchers should remain aware of its potential to interact with voltage-gated sodium channels, particularly at higher concentrations. The choice of an appropriate NRI for in vitro and in vivo studies should be guided by the specific requirements of the experiment, with careful consideration of the on-target potency and the potential for off-target effects outlined in this guide.
References
- 1. Novel Molecular Targets of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desipramine - Wikipedia [en.wikipedia.org]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. Reboxetine: tolerability and safety profile in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reboxetine: a preliminary report on its use through the Special Access Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Safety Operating Guide
Safe Disposal of Nisoxetine Hydrochloride: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Nisoxetine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Core Safety and Handling Principles
Nisoxetine hydrochloride is a potent and selective norepinephrine (B1679862) reuptake inhibitor. While specific toxicity data is limited, it should be handled as a hazardous chemical. All waste generated, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste.
Key Regulatory Notes:
-
Do Not Dispose Down the Drain: Nisoxetine hydrochloride waste must not be allowed to enter the sewage system.[1][2]
-
No Household Garbage Disposal: This chemical waste must not be disposed of with regular household or laboratory trash.[1]
-
Adherence to Regulations: All disposal must be conducted in accordance with local, regional, national, and international regulations for hazardous waste.[1]
Chemical and Safety Data Summary
The following table summarizes key data for Nisoxetine hydrochloride, which informs the necessary disposal precautions.
| Property | Data | Source(s) |
| Chemical Name | γ-(2-methoxyphenoxy)-N-methyl-benzenepropanamine, monohydrochloride | [3] |
| Molecular Formula | C₁₇H₂₁NO₂・HCl | [2][3] |
| Molecular Weight | 307.82 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Toxicity | May cause irritation. Acute intraperitoneal studies in rats showed changes in psychophysiological tests and motor activity.[4] No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is listed in the reviewed datasheets.[1] | [1][4] |
| Environmental Hazards | No specific aquatic toxicity data is available, but as a bioactive compound, it should be prevented from entering the environment.[1] | [1] |
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol outlines the procedure for the safe disposal of Nisoxetine hydrochloride waste from a laboratory setting.
3.1. Waste Segregation and Collection
-
Identify Waste Streams: Designate separate, clearly marked waste containers for different types of Nisoxetine hydrochloride waste:
-
Solid Waste: Unused or expired pure compound, contaminated silica (B1680970) gel, weigh boats, etc.
-
Aqueous Waste: Solutions of Nisoxetine hydrochloride in water or buffers.
-
Non-Halogenated Organic Solvent Waste: Solutions in solvents like ethanol, methanol, etc.
-
Halogenated Organic Solvent Waste: Solutions in solvents like dichloromethane, chloroform, etc.
-
Contaminated Sharps: Needles, syringes, or scalpels used for handling the compound.
-
Contaminated Labware & PPE: Gloves, vials, pipette tips, bench paper, etc.
-
-
Prevent Mixing Incompatibles: Never mix different categories of chemical waste in the same container to avoid hazardous reactions.[5][6]
3.2. Container Selection and Labeling
-
Choose a Compatible Container: Use containers made of a material compatible with the waste being collected (e.g., glass or polyethylene (B3416737) for most solvents and aqueous solutions).[5][7] The original product container is often a suitable choice for waste.[5][8]
-
Ensure Good Condition: Containers must be in good condition, with no leaks, and have a secure, tight-fitting lid.[5][8]
-
Apply Hazardous Waste Label: Affix a "HAZARDOUS WASTE" label to the container immediately.[5]
-
Detail the Contents: Clearly list all constituents of the waste container, writing out the full chemical names (e.g., "Nisoxetine hydrochloride," "Methanol").[5] Include estimated concentrations or percentages. As more waste is added, update the contents list.[8] Deface any original labels that no longer accurately describe the contents.[8]
3.3. Waste Storage
-
Designated Storage Area: Store waste containers in a designated, well-ventilated secondary containment system (e.g., a chemical-resistant tray).[7]
-
Avoid Active Work Areas: Do not store waste in fume hoods where reactions are being conducted or in high-traffic areas.[5]
-
Flammable Waste: If Nisoxetine hydrochloride is dissolved in a flammable solvent, store the waste container in a grounded, flame-proof cabinet.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[5]
3.4. Final Disposal
-
Schedule Pickup: When the waste container is nearly full (around 80-90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete any required waste manifests or log sheets provided by your institution.[5]
3.5. Decontamination of Empty Containers
-
Triple Rinsing: An "empty" container that held Nisoxetine hydrochloride must be triple-rinsed with a suitable solvent (e.g., water or ethanol) to remove all residue.[8][9]
-
Collect Rinsate: The rinsate from this process is also considered hazardous waste and must be collected in the appropriate liquid waste container.[8]
-
Container Disposal: Once triple-rinsed, deface or remove all labels from the container. It may then be disposed of as regular non-hazardous trash or recycled, in accordance with institutional policy.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing Nisoxetine hydrochloride.
Caption: Workflow for the safe segregation, containment, and disposal of Nisoxetine hydrochloride waste.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Nisoxetine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 5. jncasr.ac.in [jncasr.ac.in]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Guide for Handling Nisoxetine Hydrochloride
This guide provides critical safety protocols, and operational and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals working with Nisoxetine hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of research outcomes.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Nisoxetine hydrochloride to prevent accidental exposure. The required PPE is detailed below.
| Equipment | Specifications | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and splashes of solutions containing Nisoxetine hydrochloride. |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A laboratory coat or gown. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation. | To prevent inhalation of fine particles. |
Operational Plan: From Handling to Disposal
A systematic approach to handling, storage, and disposal is crucial for safety and regulatory compliance.
Safe Handling and Storage
-
Engineering Controls : All work with solid Nisoxetine hydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
General Handling : Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale. After handling, hands should be washed thoroughly with soap and water.
-
Storage : Store Nisoxetine hydrochloride in a cool, dry, and well-ventilated area in a tightly sealed container.[1] For long-term stability, especially when in solution, storage at -20°C is recommended.[2][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Immediate Response : Alert personnel in the immediate vicinity and evacuate the area if necessary. Post warning signs to prevent entry.
-
Assess the Spill : Determine the nature and extent of the spill to inform the appropriate cleanup procedure.
-
Personal Protection : Before beginning cleanup, don the appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills of the powder, respiratory protection is essential.[4]
-
Containment and Cleanup :
-
Solid Spills : Gently cover the spill with absorbent paper to avoid creating dust. Dampen the absorbent material with water, then carefully sweep the material into a designated hazardous waste container.[4]
-
Liquid Spills : Use an absorbent material, such as spill pads or sand, to contain the liquid. Once absorbed, collect the material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination : Clean the spill area thoroughly with soap and water or a suitable laboratory detergent.[4]
-
Waste Disposal : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.
Disposal Procedures
Proper disposal of Nisoxetine hydrochloride and associated contaminated waste is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste : Unused or waste Nisoxetine hydrochloride must be disposed of as hazardous chemical waste. It should not be poured down the drain or mixed with general laboratory waste.
-
Contaminated Materials : All items that have come into contact with Nisoxetine hydrochloride, such as gloves, weighing papers, and pipette tips, must be collected in a clearly labeled hazardous waste container.
-
Empty Containers : Rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or water) three times. Collect the rinsate as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Key Experimental Protocol: Norepinephrine (B1679862) Transporter (NET) Binding Assay
Nisoxetine hydrochloride is a potent and selective inhibitor of the norepinephrine transporter and is frequently used in NET binding assays. A typical experimental protocol is outlined below.
| Step | Procedure |
| 1. Reagent Preparation | - Cell Membranes: Prepare membranes from cells overexpressing the human norepinephrine transporter (hNET).- Radioligand: Use [³H]Nisoxetine as the radiolabeled ligand.- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing salts such as NaCl and KCl.- Test Compounds: Prepare serial dilutions of the compounds to be tested. |
| 2. Assay Setup | - In a 96-well plate, set up triplicate wells for: - Total Binding: Cell membranes + [³H]Nisoxetine. - Non-specific Binding: Cell membranes + [³H]Nisoxetine + a high concentration of a non-radiolabeled NET inhibitor (e.g., Desipramine). - Competitive Binding: Cell membranes + [³H]Nisoxetine + varying concentrations of the test compound. |
| 3. Incubation | - Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to allow the binding to reach equilibrium. |
| 4. Filtration | - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand. |
| 5. Quantification | - Place the filter discs in scintillation vials containing a scintillation cocktail.- Measure the radioactivity using a liquid scintillation counter. |
| 6. Data Analysis | - Calculate the specific binding by subtracting the non-specific binding from the total binding.- Plot the specific binding as a function of the test compound concentration to determine the inhibitory concentration (IC₅₀). |
Visualized Workflows
The following diagrams illustrate the key workflows for handling Nisoxetine hydrochloride safely and for performing a typical NET binding assay.
Caption: A logical workflow for the safe handling and disposal of Nisoxetine hydrochloride.
Caption: A streamlined workflow for a typical norepinephrine transporter (NET) binding assay.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
